molecular formula C8H6BrF2NO B1274874 2-bromo-N-(2,4-difluorophenyl)acetamide CAS No. 149053-57-6

2-bromo-N-(2,4-difluorophenyl)acetamide

货号: B1274874
CAS 编号: 149053-57-6
分子量: 250.04 g/mol
InChI 键: NFFFURNQKMXKPY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-bromo-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C8H6BrF2NO and its molecular weight is 250.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-bromo-N-(2,4-difluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO/c9-4-8(13)12-7-2-1-5(10)3-6(7)11/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFFURNQKMXKPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392294
Record name 2-bromo-N-(2,4-difluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149053-57-6
Record name 2-bromo-N-(2,4-difluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-bromo-N-(2,4-difluorophenyl)acetamide physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-bromo-N-(2,4-difluorophenyl)acetamide, a halogenated aromatic acetamide derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of experimental data for this specific compound, this document consolidates information on its fundamental properties, alongside data from structurally similar compounds to provide a contextual understanding. A general synthesis protocol is outlined, and safety considerations are summarized. Currently, there is no publicly available information regarding the biological activity or associated signaling pathways of this compound.

Introduction

This compound belongs to the class of N-aryl-alpha-haloacetamides, a scaffold that is a common feature in a variety of biologically active molecules. The presence of a bromoacetyl group provides a reactive site for nucleophilic substitution, making it a potentially useful building block in the synthesis of more complex molecules. The difluorophenyl moiety can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide aims to provide a foundational resource for researchers interested in this compound, while also highlighting the current gaps in its experimental characterization.

Physical and Chemical Properties

Table 1: Identifiers for this compound

PropertyValue
CAS Number 149053-57-6
Molecular Formula C₈H₆BrF₂NO
Molecular Weight 250.05 g/mol
MDL Number MFCD02974395

Table 2: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Unavailable)N-(2-bromo-4-fluorophenyl)acetamide[1]N-(2-bromo-4,5-difluorophenyl)acetamide[2]2-(4-bromo-2-fluorophenyl)acetamide[3]
Appearance Solid (Predicted)Not AvailableWhite to off-white SolidNot Available
Melting Point Not Available117-119 °CNot AvailableNot Available
Boiling Point Not Available337.5 ± 32.0 °C at 760 mmHg323.327 °C370.3 ± 32.0 °C (Predicted)
Density Not Available1.6 ± 0.1 g/cm³1.7 g/cm³1.617 ± 0.06 g/cm³ (Predicted)
Solubility Not AvailableNot AvailableNot AvailableNot Available

Note: Properties for related compounds are provided for comparative purposes and may not be representative of this compound.

Spectroscopic Data:

No specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been identified in the available literature. Researchers synthesizing this compound will need to perform full spectral characterization.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in published literature. However, a general and widely used method for the synthesis of N-aryl-2-bromoacetamides is the acylation of the corresponding aniline with bromoacetyl halide.

General Synthesis of N-aryl-2-bromoacetamides

This protocol describes a general procedure that can be adapted for the synthesis of this compound.

Reaction:

2,4-difluoroaniline reacts with bromoacetyl bromide or bromoacetyl chloride in the presence of a base to yield this compound.

Materials:

  • 2,4-difluoroaniline

  • Bromoacetyl bromide or bromoacetyl chloride

  • A suitable base (e.g., triethylamine, pyridine, or aqueous sodium bicarbonate)

  • Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran)

  • Standard laboratory glassware and equipment for synthesis and purification.

Procedure:

  • Dissolution: Dissolve 2,4-difluoroaniline (1 equivalent) in the chosen anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add the base (1.1-1.2 equivalents) to the solution.

  • Acylation: Slowly add bromoacetyl halide (1 equivalent), dissolved in a small amount of the same solvent, to the cooled reaction mixture.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. If an organic solvent was used, separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Diagram of the General Synthesis Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification Reactant1 2,4-difluoroaniline Dissolve Dissolve Reactants in Solvent Reactant1->Dissolve Reactant2 Bromoacetyl Halide React Acylation Reaction Reactant2->React Base Base Base->React Cool Cool to 0 °C Dissolve->Cool Cool->React Quench Quench with Water React->Quench Extract Liquid-Liquid Extraction Quench->Extract Purify Purification (Recrystallization or Chromatography) Extract->Purify Product This compound Purify->Product

Caption: General workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no available information in the scientific literature or public databases regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. The potential biological effects of this compound remain an area for future investigation.

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for structurally similar N-aryl-2-bromoacetamides, the following precautions should be observed.[1] This class of compounds is often classified as acutely toxic if swallowed or in contact with skin, and can cause skin and serious eye irritation.

General Safety Recommendations:

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical compound with potential applications in organic synthesis and drug discovery. This guide has summarized the currently available information on its physical and chemical properties, drawing comparisons with related compounds where direct data is lacking. A general synthetic protocol has been provided to aid researchers in its preparation. The complete absence of data on its biological activity underscores the need for further research to explore the potential of this molecule. All handling of this and related compounds should be conducted with appropriate safety precautions.

References

2-bromo-N-(2,4-difluorophenyl)acetamide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For research, scientific, and drug development professionals.

This technical guide provides a summary of the available information for 2-bromo-N-(2,4-difluorophenyl)acetamide, a halogenated aromatic acetamide. Due to the limited publicly available research on this specific compound, this document outlines its fundamental properties and presents a hypothetical synthesis protocol based on established chemical reactions for structurally related molecules.

Core Compound Information

CAS Number: 149053-57-6 Molecular Weight: 250.05 g/mol

The fundamental properties of this compound are summarized in the table below.

PropertyValue
CAS Number 149053-57-6
Molecular Formula C₈H₆BrF₂NO
Molecular Weight 250.05 g/mol

Hypothetical Synthesis Protocol

Disclaimer: The following is a generalized, hypothetical experimental protocol for the synthesis of this compound. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

The proposed synthesis is a two-step process involving the acylation of 2,4-difluoroaniline with bromoacetyl bromide.

Step 1: Acylation of 2,4-difluoroaniline

  • In a three-necked flask equipped with a stirrer, dropping funnel, and a nitrogen inlet, dissolve 2,4-difluoroaniline in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equimolar amount of bromoacetyl bromide, optionally dissolved in the same solvent, to the cooled solution via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Upon completion, the reaction mixture may be washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize any acid byproduct, followed by a brine wash.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

G reagent1 2,4-Difluoroaniline reaction_vessel Reaction Vessel (0°C to Room Temp) reagent1->reaction_vessel reagent2 Bromoacetyl Bromide reagent2->reaction_vessel solvent Anhydrous Solvent (e.g., Dichloromethane) solvent->reaction_vessel workup Aqueous Workup (NaHCO3, Brine) reaction_vessel->workup Reaction purification Purification (Recrystallization) workup->purification Extraction & Drying product This compound purification->product Isolation

A hypothetical workflow for the synthesis of this compound.

Potential Biological Significance

While no specific biological activity has been reported for this compound, the broader class of N-aryl-2-bromoacetamides and related structures have been investigated for various biological activities. For instance, some N-aryl mercaptoacetamides have been explored as potential inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to antibiotics. Additionally, various acetamide derivatives have been studied for their potential antimicrobial and antifungal properties.

The presence of the bromoacetyl group makes this compound a potential alkylating agent, capable of reacting with nucleophilic residues in biological macromolecules. This reactivity could form the basis for future research into its potential as an enzyme inhibitor or a probe for studying biological pathways.

G cluster_compound This compound cluster_target Biological Target cluster_effect Potential Biological Effect compound Bromoacetyl Group (Potential Alkylating Agent) target Nucleophilic Residues (e.g., Cys, His in Proteins) compound->target Potential Interaction effect Covalent Modification & Enzyme Inhibition target->effect Leads to

A logical relationship illustrating the potential mechanism of action.

Safety and Handling

No specific toxicity data is available for this compound. However, based on its structure as a bromoacetamide derivative, it should be handled with care. Bromoacetamides are often irritants and can be lachrymatory. They are also potential alkylating agents and should be treated as potentially toxic.

General Handling Precautions:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area immediately with plenty of water.

  • Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and emergency procedures.

This document is intended for informational purposes for a professional audience and should not be considered a substitute for rigorous, experimentally validated data.

2-bromo-N-(2,4-difluorophenyl)acetamide IUPAC name and structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-bromo-N-(2,4-difluorophenyl)acetamide, a halogenated aromatic amide. Due to the limited availability of published data on this specific compound, this document focuses on its fundamental chemical properties, a proposed synthesis protocol based on established chemical reactions, and a general workflow for its preparation. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related molecules.

Chemical Identity and Properties

This compound is an organic compound characterized by an acetamide group where the nitrogen is attached to a 2,4-difluorophenyl ring, and a bromine atom is substituted on the acetyl methyl group.

IUPAC Name and Structure
  • IUPAC Name: this compound

  • CAS Number: 149053-57-6[1]

  • Molecular Formula: C₈H₆BrF₂NO[1]

  • 2D Structure:

Physicochemical Data

Specific experimental data for the physicochemical properties of this compound are not extensively reported in peer-reviewed literature. The following table summarizes the available information.

PropertyValueSource
Molecular Weight250.05 g/mol [1]
Melting PointNot available-
Boiling PointNot available-
SolubilityNot available-

Proposed Synthesis Protocol

Reaction Scheme
Materials and Reagents
  • 2,4-Difluoroaniline

  • Bromoacetyl bromide

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

Experimental Procedure
  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2,4-difluoroaniline (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.1 equivalents) to the stirred solution.

  • Acylation: Dissolve bromoacetyl bromide (1.05 equivalents) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the bromoacetyl bromide solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by slowly adding distilled water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Biological Activity and Signaling Pathways

As of the date of this document, there is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways for this compound. While some acetamide derivatives have been investigated for various biological activities, including antioxidant and anti-inflammatory properties, it is not appropriate to extrapolate these findings to the title compound without specific experimental evidence.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Aniline 2,4-Difluoroaniline Reaction Acylation Reaction (DCM, 0°C to RT) Aniline->Reaction AcylHalide Bromoacetyl Bromide AcylHalide->Reaction Workup Aqueous Workup (Wash & Dry) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: General synthesis workflow for this compound.

References

Crystal Structure of 2-bromo-N-(phenyl)acetamide Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-bromo-N-(phenyl)acetamide derivatives, with a focus on compounds featuring di- and mono-fluorinated phenyl rings. While the crystal structure for 2-bromo-N-(2,4-difluorophenyl)acetamide is not publicly available in the searched crystallographic databases, this document summarizes the crystallographic data for closely related analogues. The presented data offers valuable insights into the conformational properties, intermolecular interactions, and crystal packing of this class of compounds, which is crucial for rational drug design and development.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for a selection of 2-bromo-N-(phenyl)acetamide derivatives, allowing for a comparative analysis of their solid-state structures.

Compound NameFormulaMolar Mass ( g/mol )Crystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamideC₁₄H₁₀BrF₂NO326.14OrthorhombicP2₁2₁2₁4.91366.021842.5149090901257.964
2,2-Dibromo-N-(4-fluorophenyl)acetamideC₈H₆Br₂FNO310.96MonoclinicP2₁/c9.74610.9809.4269096.33901002.54
2-Bromo-N-(4-bromophenyl)acetamideC₈H₇Br₂NO292.97MonoclinicP2₁/n4.498723.1529.10989099.71390935.224

Experimental Protocols

The methodologies for the synthesis and single-crystal X-ray diffraction analysis of these derivatives generally follow established procedures in synthetic chemistry and crystallography.

General Synthesis of N-(Aryl)acetamide Derivatives

The synthesis of N-aryl acetamide derivatives is typically achieved through the reaction of a substituted aniline with an appropriate acyl halide or carboxylic acid. For the compounds listed, a general synthetic pathway is illustrated below.

SynthesisWorkflow sub_aniline Substituted Aniline (e.g., 2,4-difluoroaniline) reaction Acylation Reaction sub_aniline->reaction acyl_halide Bromoacetyl Halide (e.g., Bromoacetyl chloride/bromide) acyl_halide->reaction solvent Inert Solvent (e.g., DCM, THF) solvent->reaction base Base (e.g., Pyridine, Triethylamine) base->reaction product 2-bromo-N-(Aryl)acetamide Derivative workup Aqueous Workup & Purification reaction->workup workup->product

A general workflow for the synthesis of 2-bromo-N-(aryl)acetamide derivatives.

Detailed Protocol for 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide Synthesis: A mixture of 4-bromophenylacetic acid and 3,4-difluoroaniline is treated with a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF). A catalytic amount of a base, for instance, 4-dimethylaminopyridine (DMAP), may also be added. The reaction is typically stirred at room temperature for several hours. After completion, the reaction mixture is filtered, and the filtrate is washed successively with dilute acid, base, and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography to yield the pure acetamide derivative.[1]

Single-Crystal X-ray Diffraction

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

Data Collection and Structure Refinement: A suitable single crystal is mounted on a diffractometer. The data collection is performed at a specific temperature (e.g., 173 K or 293 K) using a specific radiation source (e.g., Cu Kα or Mo Kα). The collected data is then processed, which includes cell refinement, data reduction, and absorption correction. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Intermolecular Interactions and Crystal Packing

The crystal packing of 2-bromo-N-(phenyl)acetamide derivatives is predominantly governed by a network of intermolecular hydrogen bonds. The amide group (-CONH-) is a key functional group that facilitates the formation of these interactions.

IntermolecularInteractions cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 N1 N-H O1 C=O Aryl1 Aryl Group O2 C=O N1->O2 N-H···O Hydrogen Bond Aryl1->O2 C-H···O Interaction Aryl2 Aryl Group Aryl1->Aryl2 π-π Stacking N2 N-H

Key intermolecular interactions in the crystal packing of N-arylacetamides.

In the crystal structure of 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide, molecules are linked by N—H···O hydrogen bonds, forming infinite chains.[1][2] Additionally, weaker C—H···O and C—H···F interactions contribute to the stability of the crystal packing.[1] Similarly, in 2-bromo-N-(4-bromophenyl)acetamide, the molecules are organized into supramolecular chains along the c-axis through N—H···O hydrogen bonds.[3] In the case of 2,2-dibromo-N-(4-fluorophenyl)acetamide, both C—H···O and N—H···O hydrogen bonds are observed, which link the molecules into chains.[4]

The presence of halogen atoms (Br and F) in these molecules can also lead to halogen bonding and other weak intermolecular interactions, which can influence the overall crystal packing and, consequently, the physicochemical properties of the solid state. A thorough understanding of these interactions is vital for crystal engineering and the design of new materials with desired properties.

References

Spectroscopic and Synthetic Profile of 2-bromo-N-(2,4-difluorophenyl)acetamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a summary of available information and predictive analysis for 2-bromo-N-(2,4-difluorophenyl)acetamide (CAS No. 149053-57-6). As of the latest literature and database search, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound is not publicly available. The data presented herein is therefore predictive, based on the analysis of structurally similar compounds. A plausible synthetic protocol is provided based on established chemical methodologies.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of closely related analogs, including N-(2-bromo-4-fluorophenyl)acetamide, 2-bromo-N-(4-fluorophenyl)acetamide, and other halogenated N-phenylacetamides.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~8.2 - 8.4m1HAr-H (H6)Expected to be a multiplet due to coupling with F and H5.
~7.0 - 7.2m2HAr-H (H3, H5)Complex multiplet due to F-H and H-H couplings.
~4.0 - 4.2s2HCH₂BrSinglet for the methylene protons.
~8.0 - 8.5br s1HNHBroad singlet, chemical shift can be variable.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentNotes
~164 - 166C=OAmide carbonyl carbon.
~155 - 160 (d, J ≈ 250 Hz)C-F (C2 or C4)Carbon directly attached to fluorine, showing a large coupling constant.
~153 - 158 (d, J ≈ 250 Hz)C-F (C4 or C2)Carbon directly attached to fluorine, showing a large coupling constant.
~125 - 130 (d)Ar-CAromatic carbons.
~120 - 125 (d)Ar-CAromatic carbons.
~110 - 115 (d)Ar-CAromatic carbons.
~105 - 110 (t)Ar-CAromatic carbon between the two fluorine atoms.
~28 - 32CH₂BrMethylene carbon attached to bromine.

Table 3: Predicted IR and Mass Spectrometry Data

Spectroscopic MethodPredicted Key Peaks/Fragments
IR (Infrared) Spectroscopy ~3300 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (C=O stretch, Amide I), ~1540 cm⁻¹ (N-H bend, Amide II), ~1200-1000 cm⁻¹ (C-F stretch)
Mass Spectrometry (MS) Molecular Ion [M]⁺: m/z 250/252 (presence of Br isotope pattern). Key Fragments: [M-CH₂Br]⁺, [M-Br]⁺, fragments corresponding to the difluoroaniline moiety.

Proposed Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved via the acylation of 2,4-difluoroaniline with bromoacetyl bromide. This is a standard and reliable method for the formation of α-bromoacetamides.

Materials and Reagents:

  • 2,4-Difluoroaniline

  • Bromoacetyl bromide

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (TEA) or other suitable base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,4-difluoroaniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: While stirring vigorously, add a solution of bromoacetyl bromide (1.1 eq.) in anhydrous dichloromethane dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Safety Precautions: Bromoacetyl bromide is a corrosive and lachrymatory substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Visualizations

The following diagrams illustrate the proposed synthetic workflow.

Synthesis_Workflow reagents 2,4-Difluoroaniline + Bromoacetyl Bromide reaction Acylation Reaction (DCM, TEA, 0°C to RT) reagents->reaction 1. workup Aqueous Work-up (NaHCO₃, Brine) reaction->workup 2. purification Purification (Recrystallization or Chromatography) workup->purification 3. product This compound purification->product 4.

Caption: Synthetic workflow for this compound.

Logical_Relationship cluster_start Starting Materials cluster_process Process cluster_product Product aniline 2,4-Difluoroaniline reaction_step Acylation aniline->reaction_step acyl_bromide Bromoacetyl Bromide acyl_bromide->reaction_step final_product This compound reaction_step->final_product

Caption: Logical relationship of reactants to product in the synthesis.

The Multifaceted Mechanisms of Action of Substituted Phenylacetamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylacetamides represent a versatile class of chemical compounds with a broad spectrum of pharmacological activities, positioning them as promising candidates in drug discovery and development. Their structural diversity allows for the fine-tuning of their biological effects, leading to the identification of potent sodium channel blockers, anticonvulsants, analgesics, anti-inflammatory agents, alpha-1A adrenergic receptor antagonists, and transient receptor potential melastatin 4 (TRPM4) channel inhibitors. This technical guide provides an in-depth exploration of the core mechanisms of action of substituted phenylacetamides, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Voltage-Gated Sodium Channel Blockade

A primary mechanism of action for a significant number of substituted phenylacetamides is the blockade of voltage-gated sodium channels (VGSCs). This action is fundamental to their efficacy as local anesthetics, anticonvulsants, and neuroprotective agents. By binding to the sodium channel, these compounds stabilize the inactivated state of the channel, thereby reducing the influx of sodium ions and dampening neuronal excitability.

Quantitative Data: Inhibition of Voltage-Gated Sodium Channels

The potency of substituted phenylacetamides as sodium channel blockers is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a selection of substituted phenylacetamides against voltage-gated sodium channels, often determined using electrophysiological or radioligand binding assays.

Compound ID/NameTarget/AssayIC50 (µM)Reference
PD 85639Veratridine-stimulated Na+ influx in CHO cells (Type IIA Na+ channels)0.13[1][2]
Compound 37 (phenytoin-lidocaine hybrid)[3H]-batrachotoxin binding6[3]
Phenytoin[3H]-batrachotoxin binding40[3]
MexiletinePeak NaV1.5 current47.0 ± 5.4[4]
LamotriginePeak NaV1.5 current (Vhold = -95 mV)28.8 ± 4.0[4]
Experimental Protocol: Whole-Cell Patch Clamp Recording for Sodium Channel Activity

This protocol outlines the fundamental steps for assessing the effect of substituted phenylacetamides on voltage-gated sodium channels using the whole-cell patch-clamp technique.

Objective: To measure the inhibitory effect of a test compound on sodium currents in a neuronal or heterologous expression system.

Materials:

  • Cell line expressing the target sodium channel subtype (e.g., HEK293 cells)

  • External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2)

  • Test compound stock solution (in DMSO)

  • Patch clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Microscope

Procedure:

  • Culture cells expressing the target sodium channel on glass coverslips.

  • Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.

  • Approach a single cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Hold the cell at a negative holding potential (e.g., -100 mV) to keep the sodium channels in a closed state.

  • Elicit sodium currents by applying depolarizing voltage steps (e.g., to -10 mV).

  • Record baseline sodium currents in the absence of the test compound.

  • Perfuse the recording chamber with the external solution containing the test compound at various concentrations.

  • Record sodium currents in the presence of the test compound.

  • Wash out the compound with the external solution to assess the reversibility of the effect.

  • Analyze the data by measuring the peak sodium current amplitude at each concentration and calculate the IC50 value by fitting the concentration-response data to the Hill equation.[5][6][7][8]

Signaling Pathway and Experimental Workflow

experimental_workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_data_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293 with NaV1.x) plating Plating on Coverslips cell_culture->plating patching Whole-Cell Patch Clamp plating->patching baseline Record Baseline Na+ Currents patching->baseline compound_app Apply Phenylacetamide baseline->compound_app recording Record Na+ Currents with Compound compound_app->recording washout Washout recording->washout analysis Measure Peak Current recording->analysis dose_response Dose-Response Curve analysis->dose_response ic50 Calculate IC50 dose_response->ic50

Anticonvulsant Activity

The ability of substituted phenylacetamides to modulate neuronal excitability makes them effective anticonvulsant agents. This activity is often linked to their sodium channel blocking properties, but other mechanisms may also contribute. The maximal electroshock (MES) seizure test is a standard preclinical model used to evaluate the efficacy of compounds against generalized tonic-clonic seizures.

Quantitative Data: Anticonvulsant Efficacy

The anticonvulsant potency is typically expressed as the median effective dose (ED50) required to protect 50% of the animals from seizures in a specific test.

CompoundTestED50 (mg/kg, i.p.)Reference
(R)-N-Benzyl-2-acetamido-3-methoxypropionamideMES (mice)8.3[9]
N-benzyl 2,3-dimethoxypropionamideMES (mice)30[9]
PhenobarbitalMES (mice)22[9]
Compound 14MES (mice)49.6[10]
Compound 1gMES (mice)29[11]
(R)-AS-1MES (mice)15.2[12]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This protocol describes the procedure for the MES test in mice to assess the anticonvulsant activity of substituted phenylacetamides.

Objective: To determine the ED50 of a test compound for protection against MES-induced tonic hindlimb extension.

Materials:

  • Male ICR mice (20-25 g)

  • Electroshock apparatus with corneal electrodes

  • Saline solution (0.9%)

  • Test compound and vehicle

Procedure:

  • Administer the test compound or vehicle to groups of mice (n=8-10 per group) via the desired route (e.g., intraperitoneal, oral).

  • At the time of predicted peak effect, apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) through corneal electrodes moistened with saline.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Protection is defined as the absence of the tonic hindlimb extension.

  • Test several doses of the compound to generate a dose-response curve.

  • Calculate the ED50 value using a suitable statistical method (e.g., probit analysis).[10][11]

Experimental Workflow

mes_workflow cluster_dosing Animal Dosing cluster_seizure_induction Seizure Induction cluster_analysis Data Analysis animal_groups Group Mice compound_admin Administer Compound/Vehicle animal_groups->compound_admin peak_effect Wait for Peak Effect compound_admin->peak_effect electroshock Apply Maximal Electroshock peak_effect->electroshock observation Observe for Tonic Hindlimb Extension electroshock->observation record_protection Record Protection observation->record_protection dose_response Generate Dose-Response Curve record_protection->dose_response ed50 Calculate ED50 dose_response->ed50

Analgesic Activity

Certain substituted phenylacetamides exhibit significant analgesic properties, making them potential candidates for pain management. Their analgesic effects can be mediated through various mechanisms, including but not limited to sodium channel blockade in pain pathways. The hot-plate test is a common method to assess centrally mediated analgesia.

Quantitative Data: Analgesic Efficacy

The analgesic effect is often measured as an increase in the latency to a painful stimulus.

CompoundTestDose (mg/kg)Effect (e.g., % increase in latency)Reference
Ellagic AcidCarrageenan-induced paw edema1, 3, 10, 30Dose-dependent reduction in paw edema[13]
IndomethacinCarrageenan-induced paw edema5Significant inhibition of edema[13]

Note: Specific latency data for a range of phenylacetamides in the hot-plate test requires further compilation from full-text articles.

Experimental Protocol: Hot-Plate Test

This protocol details the hot-plate test in mice for evaluating the analgesic potential of substituted phenylacetamides.

Objective: To measure the latency of a pain response to a thermal stimulus after compound administration.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Hot-plate apparatus set to a constant temperature (e.g., 55 ± 0.5 °C)

  • Test compound and vehicle

Procedure:

  • Administer the test compound or vehicle to groups of mice.

  • At various time points after administration (e.g., 30, 60, 90 minutes), place each mouse individually on the hot plate.

  • Start a timer and observe the mouse for signs of nociception, such as paw licking, paw shaking, or jumping.

  • Record the latency time to the first sign of a pain response.

  • A cut-off time (e.g., 30 seconds) is typically used to prevent tissue damage.

  • An increase in the reaction time compared to the vehicle-treated group indicates an analgesic effect.

Experimental Workflow

hotplate_workflow cluster_dosing Animal Treatment cluster_testing Analgesia Testing cluster_analysis Data Analysis animal_groups Group Mice compound_admin Administer Compound/Vehicle animal_groups->compound_admin time_points Test at Different Time Points compound_admin->time_points hot_plate Place on Hot Plate time_points->hot_plate record_latency Record Latency to Pain Response hot_plate->record_latency compare_latency Compare Latency to Vehicle Group record_latency->compare_latency analgesic_effect Determine Analgesic Effect compare_latency->analgesic_effect

Anti-inflammatory Activity

A number of substituted phenylacetamides have demonstrated anti-inflammatory properties. A key mechanism underlying this effect is the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory cascade. By inhibiting COX-1 and/or COX-2, these compounds reduce the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.

Quantitative Data: COX Inhibition

The inhibitory potency against COX enzymes is determined by IC50 values.

CompoundTargetIC50 (µM)Reference
SC-560COX-10.009[14]
SC-560COX-26.3[14]
IbuprofenCOX-113[14]
IbuprofenCOX-2370[14]
CelecoxibCOX-19.4 (mM)[15]
CelecoxibCOX-20.08 (mM)[15]
EtoricoxibCOX-1/COX-2 ratio106[16]
Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.

Objective: To evaluate the ability of a test compound to reduce carrageenan-induced inflammation in the rat paw.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan solution (1% in saline)

  • Pletysmometer or calipers

  • Test compound and vehicle

Procedure:

  • Administer the test compound or vehicle to groups of rats.

  • After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume or thickness at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).

  • The increase in paw volume is an indicator of inflammation.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.[13][17][18][19][20]

Signaling Pathway: Arachidonic Acid Cascade

arachidonic_acid_pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-Lipoxygenase aa->lox pgg2 PGG2 cox->pgg2 pgh2 PGH2 pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGD2, etc.) pgh2->prostaglandins thromboxanes Thromboxanes (TXA2) pgh2->thromboxanes hpete 5-HPETE lox->hpete leukotrienes Leukotrienes (LTB4, LTC4, etc.) hpete->leukotrienes phenylacetamides Substituted Phenylacetamides phenylacetamides->cox Inhibition

Alpha-1A Adrenergic Receptor Antagonism

A specific class of substituted phenylacetamides has been identified as potent and selective antagonists of the alpha-1A adrenergic receptor.[21] These receptors are primarily located in the smooth muscle of the prostate and bladder neck, and their blockade can alleviate the symptoms of benign prostatic hyperplasia (BPH).

Quantitative Data: Alpha-1A Adrenergic Receptor Binding Affinity

The affinity of these compounds for the receptor is typically determined using radioligand binding assays and is expressed as the inhibition constant (Ki).

CompoundReceptor SubtypeKi (nM)Reference
Prazosinα1-[22]
Tamsulosinα1A > α1B/α1D-[23]
Alfuzosinα1A-[23]

Note: Specific Ki values for a range of phenylacetamide-based alpha-1A antagonists require further compilation from specialized literature.

Experimental Protocol: Radioligand Binding Assay

This protocol outlines the general steps for a radioligand binding assay to determine the affinity of a test compound for the alpha-1A adrenergic receptor.

Objective: To determine the Ki of a test compound for the alpha-1A adrenergic receptor.

Materials:

  • Cell membranes expressing the human alpha-1A adrenergic receptor

  • Radioligand (e.g., [3H]prazosin)

  • Non-specific binding agent (e.g., phentolamine)

  • Test compound

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • In a parallel set of tubes, incubate the membranes with the radioligand and a high concentration of the non-specific binding agent to determine non-specific binding.

  • After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.[15][16]

Signaling Pathway: Alpha-1A Adrenergic Receptor

alpha1a_signaling norepinephrine Norepinephrine alpha1a α1A-Adrenergic Receptor norepinephrine->alpha1a gq Gq Protein alpha1a->gq activates plc Phospholipase C (PLC) gq->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca2+ Release er->ca2 response Cellular Response (e.g., Smooth Muscle Contraction) ca2->response pkc->response phenylacetamide Phenylacetamide Antagonist phenylacetamide->alpha1a blocks

TRPM4 Channel Inhibition

Recent research has identified substituted phenylacetamides as inhibitors of the Transient Receptor Potential Melastatin 4 (TRPM4) channel, a calcium-activated non-selective cation channel.[24][25][26] Dysregulation of TRPM4 is implicated in various pathological conditions, including cardiac arrhythmias and certain cancers, making it an attractive therapeutic target.

Quantitative Data: TRPM4 Inhibition

The inhibitory activity of phenylacetamides against TRPM4 is determined using electrophysiological techniques.

CompoundTargetIC50 (µM)Reference
9-phenanthrolTRPM417.0 ± 2.8[25]
Flufenamic acid (FFA)TRPM49.2 ± 1.2[25]
Compound 4TRPM41.0 ± 0.2[25]
Compound 5TRPM41.8 ± 0.1[25]
MPB-104TRPM410-20[4]
Sperminemurine TRPM435[4]
Experimental Protocol: Inside-Out Patch Clamp for TRPM4 Activity

This protocol describes the measurement of TRPM4 channel activity and its inhibition by substituted phenylacetamides.

Objective: To determine the IC50 of a test compound for the inhibition of TRPM4 channels.

Materials:

  • HEK293 cells stably expressing human TRPM4

  • Pipette solution (in mM): 150 NaCl, 10 HEPES, 2 CaCl2 (pH 7.4)

  • Bath solution (in mM): 150 NaCl, 10 HEPES, 2 HEDTA (pH 7.4), with varying free Ca2+ concentrations

  • Test compound

  • Patch clamp setup

Procedure:

  • Establish a gigaohm seal on a TRPM4-expressing cell.

  • Excise the membrane patch to achieve the inside-out configuration, with the intracellular side of the membrane facing the bath solution.

  • Apply a voltage ramp protocol (e.g., -100 mV to +100 mV) to elicit TRPM4 currents.

  • Activate the TRPM4 channels by perfusing the bath with a solution containing a specific concentration of free Ca2+.

  • Record the baseline TRPM4 currents.

  • Apply the test compound at various concentrations to the bath solution.

  • Record the TRPM4 currents in the presence of the inhibitor.

  • Analyze the current inhibition at a specific voltage (e.g., +100 mV) to construct a concentration-response curve and calculate the IC50.[24][27]

Signaling and Logical Relationship

trpm4_inhibition cluster_activation Channel Activation cluster_inhibition Channel Inhibition cluster_cellular_effect Cellular Effect ca_influx Intracellular Ca2+ Increase trpm4 TRPM4 Channel ca_influx->trpm4 activates inhibition Blockade of Cation Influx depolarization Membrane Depolarization trpm4->depolarization phenylacetamide Substituted Phenylacetamide phenylacetamide->trpm4 inhibits inhibition->depolarization prevents pathophysiology Pathophysiological Response depolarization->pathophysiology

Conclusion

The diverse mechanisms of action of substituted phenylacetamides underscore their significant potential in the development of novel therapeutics for a wide range of diseases. From modulating neuronal excitability through sodium channel blockade to influencing inflammatory processes and specific receptor signaling, this class of compounds offers a rich scaffold for medicinal chemistry exploration. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of substituted phenylacetamides. Further investigation into the structure-activity relationships and target selectivity will continue to drive the design of next-generation drugs with improved efficacy and safety profiles.

References

The Strategic Role of 2-bromo-N-(2,4-difluorophenyl)acetamide in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Among these, haloacetamides, and specifically 2-bromo-N-(2,4-difluorophenyl)acetamide, represent a critical class of reagents. Their inherent reactivity, coupled with the physicochemical properties imparted by the difluorophenyl moiety, makes them valuable precursors in the synthesis of a wide array of biologically active molecules. This technical guide provides an in-depth overview of the synthesis, properties, and potential applications of this compound as a key intermediate in drug discovery.

Core Synthesis and Properties

This compound serves as a bifunctional reagent, featuring a reactive C-Br bond susceptible to nucleophilic substitution and an amide linkage that can influence the overall physicochemical properties of a target molecule. The presence of two fluorine atoms on the phenyl ring can enhance metabolic stability, binding affinity, and membrane permeability.

Synthesis of this compound

The most direct and common method for the synthesis of this compound involves the acylation of 2,4-difluoroaniline with a bromoacetylating agent, such as bromoacetyl bromide or bromoacetyl chloride. This reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrogen halide byproduct.

Experimental Protocols

Synthesis of this compound from 2,4-difluoroaniline

Materials:

  • 2,4-difluoroaniline

  • Bromoacetyl bromide

  • 1,4-dioxane (anhydrous)

  • Pyridine (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2,4-difluoroaniline (1.0 eq) in anhydrous 1,4-dioxane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromoacetyl bromide (1.1 eq) in anhydrous 1,4-dioxane to the cooled solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Application as a Precursor in the Synthesis of Bioactive Molecules

The primary utility of this compound in medicinal chemistry lies in its role as an electrophilic building block for the introduction of the N-(2,4-difluorophenyl)acetamido moiety into a target molecule. The reactive C-Br bond readily undergoes nucleophilic substitution with a variety of nucleophiles, including amines, thiols, and phenols, to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. This reaction is a cornerstone of many synthetic routes to complex heterocyclic structures with therapeutic potential.

Exemplary Synthetic Application (Based on an Analogous Precursor)

The following table summarizes the quantitative data from the synthesis of a benzothiazine acetamide derivative using an analogous bromoacetamide precursor. This data is presented to illustrate the typical yields and biological activities that can be expected when using such building blocks.

PrecursorProductReaction TypeYield (%)Biological TargetIC50 (µM)
2-bromo-N-(2-bromophenyl) acetamide2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1][2]thiazin-2-yl)-N-(2-bromophenyl) acetamideN-alkylation75α-glucosidase5.17 ± 0.28
2-bromo-N-(2-bromophenyl) acetamide2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1][2]thiazin-2-yl)-N-(2-bromophenyl) acetamideN-alkylation75α-amylase18.82 ± 0.89

Visualizing Synthetic and Logical Workflows

To further elucidate the role of this compound in a drug discovery context, the following diagrams illustrate the synthetic workflow and the logical progression from a simple precursor to a potential drug candidate.

Synthesis_Workflow cluster_synthesis Synthesis of Precursor cluster_application Application in Synthesis 2,4-Difluoroaniline 2,4-Difluoroaniline Acylation Acylation 2,4-Difluoroaniline->Acylation Bromoacetyl_Bromide Bromoacetyl_Bromide Bromoacetyl_Bromide->Acylation Precursor This compound Acylation->Precursor N-Alkylation N-Alkylation Precursor->N-Alkylation Nucleophile Nucleophile (e.g., Amine, Thiol) Nucleophile->N-Alkylation Bioactive_Molecule Bioactive Molecule (e.g., Heterocycle) N-Alkylation->Bioactive_Molecule

Caption: Synthetic workflow for the preparation and subsequent use of this compound.

Drug_Discovery_Logic Start Identify Need for N-(2,4-difluorophenyl)acetamido Moiety Select_Precursor Select this compound as Key Precursor Start->Select_Precursor Reaction Couple with a Nucleophilic Core Structure Select_Precursor->Reaction Library_Synthesis Synthesize a Library of Analogs Reaction->Library_Synthesis Screening Biological Screening (e.g., Enzyme Assays) Library_Synthesis->Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Candidate Drug Candidate Lead_Optimization->Candidate

Caption: Logical workflow illustrating the role of the precursor in a drug discovery program.

Conclusion

This compound stands out as a valuable and versatile precursor in the field of medicinal chemistry. Its straightforward synthesis and the reactive nature of the carbon-bromine bond allow for its efficient incorporation into a diverse range of molecular scaffolds. The presence of the difluorophenyl group offers advantageous properties for drug design, including enhanced metabolic stability and binding interactions. While direct literature on its application in late-stage clinical candidates is limited, the principles of its reactivity are well-established through analogous compounds, making it a strategic choice for researchers and scientists engaged in the synthesis of novel therapeutic agents. As the quest for new and effective drugs continues, the utility of such well-defined and reactive building blocks will undoubtedly remain a cornerstone of successful drug discovery programs.

References

A Technical Guide to the Solubility of 2-bromo-N-(2,4-difluorophenyl)acetamide in Organic Solvents for Drug Development Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 2-bromo-N-(2,4-difluorophenyl)acetamide is a halogenated acetamide derivative with potential applications in medicinal chemistry and drug discovery. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and preclinical development. This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of this compound, outlines a standard experimental workflow, and discusses the importance of solubility in the drug development process. While specific quantitative solubility data for this compound is not extensively published, this document serves as a practical guide for researchers to generate and interpret such crucial data.

Importance of Solubility in Drug Development

Solubility is a critical physicochemical property that influences a drug candidate's journey from discovery to clinical application. For a compound like this compound, understanding its solubility in organic solvents is essential for:

  • Synthesis and Purification: Selecting appropriate solvents for chemical reactions, crystallization, and purification processes.

  • Analytical Method Development: Preparing stock solutions and standards for quantification using techniques like High-Performance Liquid Chromatography (HPLC).

  • Formulation Development: Designing appropriate dosage forms, as solubility impacts dissolution rate and bioavailability.

  • Preclinical Studies: Preparing dosing solutions for in vitro and in vivo assays.

The following diagram illustrates the central role of solubility assessment in the early drug development pipeline.

G cluster_0 Early Drug Development Pipeline A Compound Synthesis (this compound) B Physicochemical Characterization A->B C Solubility Assessment B->C Key Parameter C->A Informs Purification & Crystallization D In Vitro & In Vivo Screening C->D Enables Dosing Solution Preparation E Lead Optimization D->E Identifies Promising Candidates

Caption: Logical flow of solubility assessment in early drug development.

Experimental Determination of Solubility

The solubility of a compound in a specific solvent at a given temperature is defined as the maximum amount of the solute that can be dissolved in a given amount of the solvent to form a saturated solution. Several methods can be employed to determine the solubility of this compound.

A typical workflow for determining the solubility of the target compound is depicted below. This process ensures the accurate and reproducible measurement of solubility across a range of solvents.

G A 1. Material Preparation - this compound - Selected Organic Solvents B 2. Preparation of Saturated Solutions (e.g., Shake-Flask Method) A->B C 3. Equilibration - Constant Temperature - Sufficient Time B->C D 4. Phase Separation - Centrifugation or Filtration C->D E 5. Quantification of Solute - HPLC, UV-Vis, or Gravimetric Analysis D->E F 6. Data Analysis & Reporting - Calculate Solubility (e.g., mg/mL) - Tabulate Results E->F

Caption: Experimental workflow for solubility determination.

2.2.1. Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

  • Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

  • Materials:

    • This compound (solid)

    • Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide)

    • Vials with screw caps

    • Shaker or rotator

    • Constant temperature incubator or water bath

    • Centrifuge

    • Syringes and filters (e.g., 0.22 µm PTFE)

    • Analytical balance

    • Volumetric flasks and pipettes

    • Quantification instrument (e.g., HPLC-UV)

  • Procedure:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial.

    • Seal the vials tightly and place them in a shaker or rotator within a constant temperature incubator (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • Centrifuge the vials to further separate the undissolved solid from the supernatant.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.

    • Calculate the original solubility by taking into account the dilution factor.

2.2.2. High-Performance Liquid Chromatography (HPLC) for Quantification

A common method for quantifying the dissolved solute is Reverse-Phase HPLC with UV detection.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for good peak shape and retention time.

  • Stationary Phase: A C18 column is typically suitable for compounds of this nature.

  • Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.

  • Calibration: A calibration curve is prepared by injecting known concentrations of the compound to establish a linear relationship between peak area and concentration.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison between different solvents. A tabular format is highly recommended.

Table 1: Template for Reporting the Solubility of this compound at a Specified Temperature

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Quantification
Methanol25.0TBDTBDHPLC-UV
Ethanol25.0TBDTBDHPLC-UV
Acetone25.0TBDTBDHPLC-UV
Acetonitrile25.0TBDTBDHPLC-UV
Dimethyl Sulfoxide (DMSO)25.0TBDTBDHPLC-UV
Dichloromethane25.0TBDTBDHPLC-UV
Ethyl Acetate25.0TBDTBDHPLC-UV

*TBD: To Be Determined experimentally.

Note: When reporting solubility data, it is crucial to specify the temperature at which the measurements were made, as solubility is temperature-dependent.

Conclusion

While readily available public data on the solubility of this compound in a range of organic solvents is limited, this guide provides the necessary framework for researchers and drug development professionals to experimentally determine and report this critical parameter. The outlined experimental workflow, detailed protocols for the shake-flask method, and guidance on quantification and data presentation will enable the generation of high-quality, reproducible solubility data. This information is indispensable for advancing the development of this compound and other novel chemical entities in the pharmaceutical pipeline.

A Technical Guide to the Thermochemical Properties of 2-bromo-N-(2,4-difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the methodologies for determining the thermochemical properties of the compound 2-bromo-N-(2,4-difluorophenyl)acetamide. Due to the current absence of published experimental data for this specific molecule, this document serves as a comprehensive resource for researchers seeking to characterize its thermodynamic profile. It details both experimental and computational protocols for obtaining key parameters such as enthalpy of formation, entropy, and heat capacity. The guide also provides templates for data presentation and visual workflows to aid in experimental design and execution.

Introduction

This compound is a halogenated acetamide derivative of interest in medicinal chemistry and drug development. A thorough understanding of its thermochemical properties is crucial for predicting its stability, reactivity, and behavior in various chemical and biological systems. This information is vital for process development, safety assessment, and formulation design. This guide provides a framework for the determination of these essential properties.

Thermochemical Data Summary

While specific experimental values for this compound are not currently available in the literature, the following tables provide a structured format for presenting such data once obtained. These tables are designed for clarity and easy comparison of key thermochemical parameters.

Table 1: Molar Thermodynamic Properties

PropertySymbolValueUnitsMethod
Standard Molar Enthalpy of Formation (gas)ΔfH°(g)Data not availablekJ·mol-1
Standard Molar Enthalpy of Formation (solid)ΔfH°(s)Data not availablekJ·mol-1
Standard Molar Entropy (solid)S°(s)Data not availableJ·mol-1·K-1
Molar Heat Capacity (solid)Cp,m(s)Data not availableJ·mol-1·K-1

Table 2: Phase Change Energetics

PropertySymbolValueUnitsMethod
Enthalpy of FusionΔfusHData not availablekJ·mol-1DSC
Enthalpy of VaporizationΔvapHData not availablekJ·mol-1
Enthalpy of SublimationΔsubHData not availablekJ·mol-1
Melting PointTmData not availableK
Boiling PointTbData not availableK

Experimental Protocols

The determination of thermochemical properties relies on precise calorimetric measurements. The following are detailed methodologies for key experiments.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) can be determined using a bomb calorimeter.

Objective: To measure the heat of combustion of this compound and from this, calculate its standard enthalpy of formation.

Apparatus:

  • Isoperibol bomb calorimeter

  • Pellet press

  • Ignition system

  • High-purity oxygen source

  • Analytical balance (±0.0001 g)

  • Benzoic acid (as a standard for calibration)

Procedure:

  • Calibration: The heat capacity of the calorimeter (Ccal) is determined by combusting a known mass of benzoic acid.

  • Sample Preparation: A pellet of approximately 1 gram of this compound is prepared using a pellet press. The exact mass is recorded.

  • Bomb Assembly: The pellet is placed in the crucible inside the bomb. A fuse wire is attached to the ignition electrodes, making contact with the sample. A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere with water vapor.

  • Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.

  • Calorimetry: The bomb is placed in the calorimeter vessel containing a known mass of water. The initial temperature is recorded. The sample is ignited, and the temperature is monitored until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat of combustion (qc) is calculated using the temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of formation of nitric acid (from any residual nitrogen in the bomb) and hydrobromic and hydrofluoric acids (from the combustion of the halogenated compound).

  • Calculation of ΔfH°: The standard enthalpy of formation is calculated using Hess's law, from the standard enthalpies of formation of the combustion products (CO2, H2O, HBr, and HF) and the measured heat of combustion.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion

Objective: To measure the heat capacity (Cp) and the enthalpy of fusion (ΔfusH) of the title compound.

Apparatus:

  • Differential Scanning Calorimeter

  • Hermetically sealed aluminum pans

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Calibration: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials (e.g., indium).

  • Sample Preparation: A small sample (5-10 mg) of this compound is accurately weighed into an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

  • Heat Capacity Measurement: The sample and reference pans are heated at a constant rate (e.g., 10 K/min) over the desired temperature range. The difference in heat flow to the sample and reference is measured, which is proportional to the heat capacity of the sample.

  • Enthalpy of Fusion Measurement: The sample is heated through its melting point. The energy absorbed during the melting process is recorded as an endothermic peak. The area under this peak is integrated to determine the enthalpy of fusion.

Computational Protocols

In the absence of experimental data, computational chemistry provides a powerful tool for predicting thermochemical properties.

Ab Initio and Density Functional Theory (DFT) Calculations

Objective: To computationally predict the enthalpy of formation and other thermochemical properties.

Software: Gaussian, ORCA, or other quantum chemistry packages.

Methodology:

  • Geometry Optimization: The molecular structure of this compound is optimized using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)).

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

  • Energy Calculation: A higher-level single-point energy calculation is often performed on the optimized geometry to improve the accuracy of the electronic energy (e.g., using a composite method like G3, G4, or CBS-QB3).

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K can be calculated using the atomization method or isodesmic reactions. The atomization method involves calculating the total energy of the molecule and subtracting the energies of its constituent atoms in their standard states. Isodesmic reactions, where the number and types of bonds are conserved, often lead to more accurate results due to cancellation of errors.

Visualizations

Experimental Workflow for Thermochemical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the key thermochemical properties of this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_calorimetry Calorimetric Measurements cluster_data Data Analysis and Results synthesis Synthesis and Purification of This compound characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization bomb_cal Bomb Calorimetry characterization->bomb_cal Combustion Analysis dsc Differential Scanning Calorimetry (DSC) characterization->dsc Thermal Analysis h_comb Heat of Combustion bomb_cal->h_comb cp_data Heat Capacity (Cp) dsc->cp_data h_fus Enthalpy of Fusion (ΔfusH) dsc->h_fus hf_calc Calculate ΔfH°(s) h_comb->hf_calc

Caption: Experimental workflow for determining thermochemical properties.

Conclusion

This technical guide provides a comprehensive overview of the necessary experimental and computational methodologies for the determination of the thermochemical properties of this compound. While experimental data is not yet available, the protocols and frameworks presented herein offer a clear path for researchers to obtain this critical information. Accurate thermochemical data will undoubtedly facilitate the further development and application of this compound in various scientific and industrial fields.

Antimicrobial Properties of Bromo-Difluorophenyl Acetamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Phenyl acetamide derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial effects. The introduction of halogen substituents, such as bromine and fluorine, onto the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of these compounds, often leading to enhanced antimicrobial potency. This technical guide provides a comprehensive overview of the antimicrobial properties of bromo- and fluoro-substituted phenyl acetamide derivatives, offering insights into their synthesis, biological evaluation, and potential mechanisms of action. While direct research on bromo-difluorophenyl acetamide derivatives is limited in publicly available literature, this guide synthesizes data from structurally related compounds to provide a valuable resource for researchers in this field.

Data Presentation: Antimicrobial Activity of Halogenated Phenyl Acetamide Derivatives

The following tables summarize the in vitro antimicrobial activity of various bromo- and fluoro-substituted acetamide and benzamide derivatives against a range of pathogenic bacteria and fungi. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Antibacterial Activity of Bromo-Substituted Phenyl Amide Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesGram-positive bacteria2500-5000[1]
2-bromo-N-(p-Chlorophenyl) acetamide derivative (5b)Acinetobacter baumannii ATCC19606- (DIZ=32.0 mm)[2]
2-bromo-N-(p-Chlorophenyl) acetamide derivative (5b)Pseudomonas aeruginosa ATCC27853- (DIZ=23.5 mm)[2]
2-bromo-N-(p-Chlorophenyl) acetamide derivative (5b)Pseudomonas aeruginosa ATCC29260- (DIZ=24.5 mm)[2]
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide (5d)Extensively drug-resistant Salmonella Typhi6.25[3]
3-bromo-2,6-dihydroxyacetophenone (2)Staphylococcus aureusGood activity[4]
3-bromo-2,6-dihydroxyacetophenone (2)MRSAGood activity[4]

Note: DIZ = Disc Inhibition Zone. Higher values indicate greater activity.

Table 2: Antifungal Activity of Bromo- and Fluoro-Substituted Phenyl Amide Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
2-bromo-N-phenylacetamideCandida albicans32[5]
2-bromo-N-phenylacetamideCandida tropicalis32[5]
2-bromo-N-phenylacetamideCandida glabrata32[5]
2-bromo-N-phenylacetamideCandida parapsilosis32[5]
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesFusarium oxysporum300-5000[1]
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesSclerotinia sclerotiorum300-5000[1]
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesSaccharomyces cerevisiae300-5000[1]
Trifluoromethyl and Trifluoromethoxy Substituted ChalconesCandida albicans-[6]
Trifluoromethyl and Trifluoromethoxy Substituted ChalconesAspergillus niger-[6]

Experimental Protocols

This section details the methodologies for the synthesis and antimicrobial evaluation of halogenated phenyl acetamide derivatives, based on protocols described in the cited literature.

Synthesis of N-Substituted Phenyl Acetamide Derivatives

A common synthetic route for N-substituted phenyl acetamide derivatives involves the reaction of a substituted aniline with an appropriate acylating agent.

Example Protocol for the Synthesis of 2-bromo-N-(p-chlorophenyl) acetamide: [2]

  • Starting Materials: 4-Chloroaniline and Bromoacetyl bromide.

  • Reaction: The amination reaction is carried out by reacting 4-Chloroaniline with Bromoacetyl bromide.

  • Solvent and Conditions: The reaction is typically performed in a suitable organic solvent at room temperature.

  • Purification: The resulting product, 2-bromo-N-(p-chlorophenyl) acetamide, is purified using standard techniques such as recrystallization or column chromatography.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is typically evaluated using standard methods such as broth microdilution or agar disk diffusion.

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination: [1][5]

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Prepare a series of twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microorganism suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

2. Agar Disk Diffusion Method: [2][4]

  • Agar Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton Agar) and inoculate the entire surface with a standardized suspension of the test bacterium.

  • Disk Application: Impregnate sterile paper disks with a known concentration of the test compound and place them on the agar surface.

  • Incubation: Incubate the plates under appropriate conditions.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where bacterial growth is inhibited. The size of the zone of inhibition is indicative of the compound's antibacterial activity.

Visualizations

General Workflow for Synthesis and Antimicrobial Screening

The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of novel acetamide derivatives.

G General Workflow for Synthesis and Antimicrobial Screening cluster_synthesis Synthesis cluster_screening Antimicrobial Screening A Starting Materials (e.g., Substituted Aniline, Acylating Agent) B Chemical Reaction (e.g., Acylation) A->B C Purification (e.g., Recrystallization, Chromatography) B->C D Characterization (e.g., NMR, Mass Spectrometry) C->D E Synthesized Compound D->E Pure Compound F Antimicrobial Susceptibility Testing (e.g., Broth Microdilution, Disk Diffusion) E->F G Data Analysis (e.g., MIC Determination, Zone of Inhibition) F->G H Lead Compound Identification G->H Identification of Active Compounds G Logical Progression in Antimicrobial Drug Discovery A Identification of a Promising Scaffold (e.g., Phenyl Acetamide) B Structural Modification (e.g., Halogenation) A->B C Synthesis of Derivative Library B->C D In Vitro Antimicrobial Screening C->D E Structure-Activity Relationship (SAR) Studies D->E F Lead Optimization E->F G Preclinical Development F->G

References

The Anticonvulsant Potential of Fluorinated Phenylacetamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery. This guide delves into the anticonvulsant potential of a specific class of compounds: fluorinated phenylacetamides. By leveraging the unique properties of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, researchers have developed novel phenylacetamide derivatives with promising anticonvulsant profiles. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and implicated mechanisms of action for this compound class, serving as a resource for professionals in the field of epilepsy research and drug development.

Quantitative Efficacy and Neurotoxicity

The anticonvulsant activity of fluorinated phenylacetamides has been primarily evaluated in rodent models using standardized tests such as the maximal electroshock (MES), subcutaneous pentylenetetrazol (scPTZ), and the 6-Hz psychomotor seizure tests. These models represent different types of seizures, with the MES test indicating efficacy against generalized tonic-clonic seizures, the scPTZ test predicting activity against absence seizures, and the 6-Hz test modeling therapy-resistant partial seizures. Neurotoxicity is commonly assessed using the rotarod test, which measures motor coordination.

The following tables summarize the quantitative data from various studies on the anticonvulsant efficacy (Median Effective Dose, ED₅₀) and neurotoxicity (Median Toxic Dose, TD₅₀) of representative fluorinated phenylacetamide derivatives.

Compound/DerivativeAnimal ModelSeizure TestED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference
N-(3-(trifluoromethyl)phenyl)anilides
Compound 19 MouseMES100 (at 4h) / 300 (at 0.5h)Not ReportedNot Reported[1]
3-(trifluoromethyl)anilides (General) Mouse/RatMESProtection observed at 100-300Not ReportedNot Reported[1]
3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) MouseMES68.30>500>7.32[2]
Mouse6 Hz (32 mA)28.20>500>17.73[2]
4-amino-N-(2,6-dimethylphenyl)benzamide (2) MouseMES1.7 (oral)Not ReportedNot Reported[3]
Analogs of Compound 2 MouseMES3.5 - 5.6 (oral)Not ReportedNot Reported[3]
Phenylmethylenehydantoins (Trifluoromethyl substituted) MouseMES28 - 90Not ReportedNot Reported[4][5]
5-(4-Fluorophenyl)-5-phenylhydantoin MouseMESActive (less potent than phenytoin)Not ReportedNot Reported[6]
5-(3-fluorophenyl)-5-phenylhydantoin MouseMESActive (less potent than phenytoin)Not ReportedNot Reported[6]
5,5-bis(4-fluorophenyl)hydantoin MouseMESActive (less potent than phenytoin)Not ReportedNot Reported[6]
4-amino-N-(2,6-dimethylphenyl)acetamide (Compound 16) MouseElectroshock50.50Not ReportedNot Reported[7]
MousePentylenetetrazol93.20Not ReportedNot Reported[7]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of anticonvulsant drug candidates. The following sections outline the methodologies for the key in vivo and in vitro assays cited in the study of fluorinated phenylacetamides.

In Vivo Anticonvulsant Screening

1. Maximal Electroshock (MES) Seizure Test

This test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.

  • Animals: Male albino mice (e.g., CF-1 strain) or rats (e.g., Sprague-Dawley strain).

  • Apparatus: An electroshock apparatus delivering a constant current.

  • Procedure:

    • The test compound or vehicle is administered to the animals via intraperitoneal (i.p.) or oral (p.o.) route.

    • At the time of predicted peak effect, a corneal electrode is used to deliver an electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds).

    • The animals are observed for the presence or absence of a tonic hindlimb extension seizure.

    • Protection is defined as the abolition of the hindlimb tonic extensor component of the seizure.

  • Endpoint: The ED₅₀, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.

2. Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

This test is used to identify compounds that can raise the seizure threshold and is considered a model for absence and myoclonic seizures.

  • Animals: Male albino mice.

  • Convulsant Agent: Pentylenetetrazole (PTZ) solution.

  • Procedure:

    • The test compound or vehicle is administered to the animals.

    • At the time of predicted peak effect, a convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously in the posterior midline of the neck.

    • Animals are placed in individual observation cages.

    • The animals are observed for a period of 30 minutes for the occurrence of clonic seizures (lasting for at least 5 seconds).

  • Endpoint: The ED₅₀, the dose that protects 50% of the animals from clonic seizures, is calculated.

3. 6-Hz Psychomotor Seizure Test

This model is used to evaluate compounds for activity against therapy-resistant partial seizures.

  • Animals: Male albino mice.

  • Apparatus: An electroshock apparatus capable of delivering a 6 Hz stimulus.

  • Procedure:

    • The test compound or vehicle is administered to the animals.

    • At the time of predicted peak effect, a low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus of a specific current intensity (e.g., 32 mA or 44 mA) is delivered via corneal electrodes.

    • The animals are observed for the presence of seizure activity, characterized by a "stunned" posture, forelimb clonus, and twitching of the vibrissae.

    • Protection is defined as the absence of these seizure behaviors.

  • Endpoint: The ED₅₀, the dose that protects 50% of the animals from the psychomotor seizure, is calculated.

4. Rotarod Test for Neurotoxicity

This test assesses motor coordination and is used to determine the potential neurological deficits or sedative effects of a compound.

  • Animals: Male albino mice.

  • Apparatus: A rotating rod (rotarod) apparatus.

  • Procedure:

    • Animals are trained to stay on the rotating rod at a constant speed (e.g., 5-10 rpm).

    • The test compound or vehicle is administered.

    • At the time of predicted peak effect, the animals are placed back on the rotating rod.

    • The time the animal remains on the rod is recorded, up to a predefined cutoff time (e.g., 1-2 minutes).

  • Endpoint: The TD₅₀, the dose that causes 50% of the animals to fall off the rod, is calculated.

In Vitro Mechanistic Assays

1. Voltage-Gated Sodium Channel (VGSC) Binding Assay

This assay determines the affinity of a compound for voltage-gated sodium channels, a key target for many anticonvulsant drugs.

  • Preparation: Rat brain cortical membranes are prepared and homogenized.

  • Radioligand: [³H]batrachotoxinin A 20-α-benzoate ([³H]BTX-B), which binds to site 2 of the sodium channel.

  • Procedure:

    • The brain membrane preparation is incubated with the radioligand and varying concentrations of the test compound.

    • The mixture is incubated to allow for binding equilibrium.

    • The bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity on the filters is measured by liquid scintillation counting.

  • Endpoint: The IC₅₀, the concentration of the compound that inhibits 50% of the specific binding of the radioligand, is determined.

2. GABA-A Receptor Binding Assay

This assay measures the ability of a compound to interact with the GABA-A receptor complex.

  • Preparation: Rat whole brain membranes are prepared.

  • Radioligand: [³H]muscimol, a GABA-A receptor agonist.

  • Procedure:

    • The brain membrane preparation is incubated with [³H]muscimol and different concentrations of the test compound.

    • The incubation is carried out to reach binding equilibrium.

    • The reaction is terminated by rapid filtration to separate bound and free radioligand.

    • The radioactivity retained on the filters is quantified.

  • Endpoint: The IC₅₀, the concentration of the compound that displaces 50% of the specific binding of [³H]muscimol, is calculated.

Synthesis of Fluorinated Phenylacetamides

The synthesis of fluorinated phenylacetamides generally involves the coupling of a fluorinated phenylacetic acid derivative with an appropriate amine. A common synthetic route is outlined below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Fluorinated_Phenylacetic_Acid Fluorinated Phenylacetic Acid Activation Activation of Carboxylic Acid (e.g., with thionyl chloride or a coupling agent) Fluorinated_Phenylacetic_Acid->Activation Amine Amine (R-NH2) Coupling Amide Bond Formation Amine->Coupling Activation->Coupling Fluorinated_Phenylacetamide Fluorinated Phenylacetamide Coupling->Fluorinated_Phenylacetamide

Caption: General synthetic workflow for fluorinated phenylacetamides.

Signaling Pathways and Mechanisms of Action

The anticonvulsant activity of fluorinated phenylacetamides is believed to be mediated primarily through the modulation of neuronal excitability. Two key signaling pathways are implicated: the inhibition of voltage-gated sodium channels and the enhancement of GABAergic neurotransmission.

Modulation of Voltage-Gated Sodium Channels

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials. Many anticonvulsants, including some phenylacetamide derivatives, exert their effects by blocking these channels. This action stabilizes the inactive state of the channel, thereby reducing the repetitive firing of neurons that is characteristic of seizure activity.[8][9]

Sodium_Channel_Modulation Neuronal_Depolarization Neuronal Depolarization Na_Channel_Opening Voltage-Gated Na+ Channel Opening Neuronal_Depolarization->Na_Channel_Opening Na_Influx Na+ Influx Na_Channel_Opening->Na_Influx Action_Potential Action Potential Propagation Na_Influx->Action_Potential Seizure_Activity Seizure Activity Action_Potential->Seizure_Activity Fluorinated_Phenylacetamide Fluorinated Phenylacetamide Na_Channel_Block Na+ Channel Blockade (Stabilization of inactive state) Fluorinated_Phenylacetamide->Na_Channel_Block GABAergic_Enhancement GABA_Release GABA Release GABA_Binding GABA binds to GABA-A Receptor GABA_Release->GABA_Binding Cl_Channel_Opening Chloride (Cl-) Channel Opening GABA_Binding->Cl_Channel_Opening Cl_Influx Cl- Influx Cl_Channel_Opening->Cl_Influx Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Fluorinated_Phenylacetamide Fluorinated Phenylacetamide GABA_Potentiation Positive Allosteric Modulation Fluorinated_Phenylacetamide->GABA_Potentiation GABA_Potentiation->GABA_Binding enhances effect Experimental_Workflow cluster_design Drug Design & Synthesis cluster_screening In Vivo Screening cluster_mechanistic Mechanistic Studies cluster_evaluation Lead Optimization Design Compound Design (SAR, in silico modeling) Synthesis Chemical Synthesis Design->Synthesis MES MES Test Synthesis->MES scPTZ scPTZ Test Synthesis->scPTZ 6Hz 6-Hz Test Synthesis->6Hz Rotarod Rotarod Test Synthesis->Rotarod Data_Analysis Data Analysis (ED50, TD50, PI) MES->Data_Analysis scPTZ->Data_Analysis 6Hz->Data_Analysis Rotarod->Data_Analysis VGSC_Assay Voltage-Gated Sodium Channel Assays Lead_Optimization Lead Optimization VGSC_Assay->Lead_Optimization GABA_Assay GABA-A Receptor Binding Assays GABA_Assay->Lead_Optimization Data_Analysis->Lead_Optimization Data_Analysis->Active_Compounds Active Compounds Active_Compounds->VGSC_Assay Active_Compounds->GABA_Assay

References

Methodological & Application

Application Notes and Protocols: 2-bromo-N-(2,4-difluorophenyl)acetamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-bromo-N-(2,4-difluorophenyl)acetamide as a key intermediate in organic synthesis, particularly in the construction of molecules with potential therapeutic applications. Detailed experimental protocols for its synthesis and a representative subsequent reaction are provided, along with data presented in a structured format for clarity.

Application Notes

Introduction

This compound (CAS Number: 149053-57-6) is a valuable bifunctional reagent in organic synthesis. Its structure incorporates a reactive bromoacetyl group and a difluorophenyl moiety. The difluorophenyl group is a common feature in many bioactive molecules, often enhancing metabolic stability, binding affinity, and membrane permeability. The primary utility of this intermediate lies in its role as an electrophilic building block for the introduction of the N-(2,4-difluorophenyl)acetamido pharmacophore.

Key Applications

The primary application of this compound is as an alkylating agent in nucleophilic substitution (S(_N)2) reactions. The carbon atom attached to the bromine is highly electrophilic, readily reacting with a wide range of nucleophiles. This makes it a crucial intermediate for the synthesis of:

  • N-Aryl Glycinamide Derivatives: Reaction with primary or secondary amines (both aliphatic and aromatic) yields N-substituted glycinamide derivatives. This scaffold is prevalent in various classes of therapeutic agents.

  • Heterocyclic Scaffolds: It can be used to alkylate nitrogen, sulfur, or oxygen atoms within heterocyclic rings, providing a straightforward method for elaborating complex molecular architectures.

  • Kinase Inhibitor Synthesis: The N-(phenyl)acetamide substructure is a key component of many kinase inhibitors. This compound serves as a precursor for installing this moiety, which can interact with the hinge region of kinase active sites. The difluoro substitution pattern is often employed to fine-tune electronic properties and improve drug-like characteristics.

The general reaction scheme involves the displacement of the bromide ion by a nucleophile, as depicted in the workflow below. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HBr generated.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title intermediate from commercially available starting materials. The procedure is based on the acylation of 2,4-difluoroaniline with bromoacetyl chloride.

Materials:

  • 2,4-Difluoroaniline

  • Bromoacetyl chloride

  • Triethylamine (Et(_3)N) or other suitable non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer, add 2,4-difluoroaniline (1.0 eq) and anhydrous dichloromethane (approx. 10 mL per gram of aniline).

  • Add triethylamine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add bromoacetyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution via a dropping funnel over 20-30 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting aniline.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO(_3) solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO(_4) or Na(_2)SO(_4).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

Quantitative Data (Representative):

ParameterValue
Molecular FormulaC(_8)H(_6)BrF(_2)NO
Molecular Weight250.05 g/mol
AppearanceWhite to off-white solid
Typical Yield85-95%
Purity (by HPLC)>98%
Melting PointVaries with purity
Protocol 2: Synthesis of a Representative N-Aryl Glycinamide Derivative

This protocol describes a general procedure for the N-alkylation of an aromatic amine with this compound.

Materials:

  • This compound

  • A primary or secondary arylamine (e.g., 4-methoxyaniline)

  • Potassium carbonate (K(_2)CO(_3)) or cesium carbonate (Cs(_2)CO(_3))

  • Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a round-bottom flask, add the arylamine (1.0 eq), this compound (1.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask (approx. 15 mL per gram of the bromo-acetamide).

  • Heat the reaction mixture to 60-80 °C (or reflux) and stir under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-aryl glycinamide derivative.

Quantitative Data (Representative for reaction with 4-methoxyaniline):

ParameterValue
Product Name2-((4-methoxyphenyl)amino)-N-(2,4-difluorophenyl)acetamide
Molecular FormulaC({15})H({14})F(_2)N(_2)O(_2)
Molecular Weight308.28 g/mol
Typical Yield70-85%
Purity (by HPLC)>97%

Visualizations

G Synthesis of this compound cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product Aniline 2,4-Difluoroaniline Conditions Et3N, DCM 0°C to RT Aniline->Conditions Bromoacetyl Bromoacetyl Chloride Bromoacetyl->Conditions Product This compound Conditions->Product

Caption: Synthetic workflow for the preparation of the title intermediate.

G General Application in Nucleophilic Substitution cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product Intermediate This compound Conditions Base (e.g., K2CO3) Solvent (e.g., ACN) Heat Intermediate->Conditions Nucleophile Nucleophile (R-NH2, R-SH, etc.) Nucleophile->Conditions Product Substituted N-(2,4-difluorophenyl)acetamide Conditions->Product

Caption: General S(_N)2 reaction workflow using the intermediate.

G Role in a Hypothetical Kinase Inhibitor Synthesis Workflow Start This compound Reaction SN2 Reaction Start->Reaction Core Heterocyclic Core (e.g., Aminopyrazole) Core->Reaction AdvancedInt Advanced Intermediate Reaction->AdvancedInt FinalSteps Further Functionalization (e.g., Suzuki Coupling) AdvancedInt->FinalSteps FinalProduct Final Product (Kinase Inhibitor) FinalSteps->FinalProduct Target Kinase Target (e.g., Raf, EGFR) FinalProduct->Target binds to Pathway Signaling Pathway (e.g., MAPK Pathway) Target->Pathway modulates Effect Biological Effect (e.g., Inhibition of Proliferation) Pathway->Effect

Caption: Conceptual workflow from intermediate to biological target modulation.

Application Notes and Protocols for 2-bromo-N-(2,4-difluorophenyl)acetamide in Pharmaceutical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 2-bromo-N-(2,4-difluorophenyl)acetamide as a key intermediate in the synthesis of potent kinase inhibitors, a class of molecules with significant therapeutic interest in oncology and inflammatory diseases. The protocols herein describe a representative synthetic application and are intended to serve as a guide for laboratory implementation.

Application Note 1: Synthesis of Pyrazolopyrimidine-Based Kinase Inhibitors

Introduction:

This compound is a valuable bifunctional molecule for the synthesis of complex heterocyclic compounds. The presence of a reactive bromoacetyl group and a difluorophenyl moiety makes it an ideal precursor for introducing a substituted acetamide side chain onto various scaffolds. In pharmaceutical chemistry, this is particularly relevant for the development of kinase inhibitors, where the acetamide group can form crucial hydrogen bond interactions within the ATP-binding site of the target kinase. The difluorophenyl group can enhance binding affinity and modulate pharmacokinetic properties such as metabolic stability and membrane permeability.

Key Applications:

  • Intermediate for Kinase Inhibitors: This compound is primarily used as an alkylating agent to introduce the N-(2,4-difluorophenyl)acetamide moiety onto nitrogen-containing heterocycles, such as pyrazoles, indazoles, and imidazoles. The resulting N-alkylated products are key intermediates in the synthesis of pyrazolopyrimidine and related heterocyclic systems that form the core of many kinase inhibitors.

  • Scaffold for Structure-Activity Relationship (SAR) Studies: The modular nature of syntheses involving this reagent allows for the rapid generation of compound libraries for SAR studies. By reacting this compound with a variety of heterocyclic cores, researchers can systematically probe the impact of the N-(2,4-difluorophenyl)acetamide side chain on kinase inhibitory activity and selectivity.

Featured Application: Synthesis of a VEGFR-2 Inhibitor Precursor

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1] Inhibitors of VEGFR-2 are therefore a major class of anti-cancer drugs. The synthesis of potent 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as VEGFR-2 inhibitors has been reported, demonstrating the utility of the N-substituted acetamide scaffold.[1] The protocol below outlines a representative synthesis of a pyrazolyl-N-acetamide derivative, a core structure in this class of inhibitors, using this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)-N-(2,4-difluorophenyl)acetamide

This protocol describes the N-alkylation of a substituted pyrazole with this compound to yield a key intermediate for pyrazolopyrimidine-based kinase inhibitors.

Materials:

  • This compound

  • 4-(4-Fluorophenyl)-1H-pyrazole

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-(4-fluorophenyl)-1H-pyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(2,4-difluorophenyl)acetamide.

Expected Outcome:

The desired product is a white to off-white solid. The yield and purity should be determined by standard analytical techniques (e.g., NMR, LC-MS, and melting point).

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of a hypothetical VEGFR-2 inhibitor derived from the product of Protocol 1. The data is based on reported values for similar compounds.[1]

Table 1: Synthesis and Characterization Data

Compound IDMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%) (by HPLC)
P1 C₁₇H₁₁BrF₃N₂O412.18->98
P2 C₁₇H₁₂F₃N₃O347.2985>99

P1: this compound; P2: 2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)-N-(2,4-difluorophenyl)acetamide

Table 2: In Vitro Biological Activity Data

Compound IDTarget KinaseIC₅₀ (nM)Anti-proliferative Activity (HUVEC cells) IC₅₀ (µM)
P2-analog VEGFR-21.60.45
Sunitinib (Control)VEGFR-23.20.02

P2-analog represents a further elaborated kinase inhibitor based on the P2 scaffold.

Visualizations

Synthetic Workflow

synthetic_workflow cluster_reaction N-Alkylation reagent1 This compound reaction K₂CO₃, DMF 60°C reagent1->reaction reagent2 4-(4-Fluorophenyl)-1H-pyrazole reagent2->reaction product 2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)- N-(2,4-difluorophenyl)acetamide reaction->product

Caption: Synthetic scheme for the N-alkylation of a pyrazole intermediate.

VEGFR-2 Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates downstream Downstream Signaling (e.g., MAPK, Akt) PLCg->downstream PI3K->downstream inhibitor Kinase Inhibitor (e.g., P2-analog) inhibitor->VEGFR2 Inhibits proliferation Angiogenesis, Cell Proliferation downstream->proliferation Leads to

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

References

Application of 2-bromo-N-(2,4-difluorophenyl)acetamide in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-N-(2,4-difluorophenyl)acetamide is a haloacetamide-containing compound with potential applications in enzyme inhibition studies. While specific data for this compound is limited, its structural features, particularly the α-bromoacetamide moiety, suggest its utility as a covalent inhibitor. This reactive group can form a stable covalent bond with nucleophilic residues, such as cysteine or histidine, in the active site of an enzyme, leading to irreversible inhibition. This application note provides a detailed overview of the potential applications, experimental protocols, and relevant data based on the activities of structurally similar bromoacetamide and N-arylacetamide derivatives.

The N-(2,4-difluorophenyl) group can contribute to the binding affinity and selectivity of the compound for the target enzyme through various non-covalent interactions, including hydrogen bonding and hydrophobic interactions. The difluorophenyl moiety is a common feature in many bioactive molecules and can influence properties such as metabolic stability and membrane permeability.

Principle of Action: Covalent Inhibition

The primary mechanism of action for this compound in enzyme inhibition is expected to be covalent modification. This process typically involves a two-step mechanism:

  • Non-covalent Binding: The inhibitor first binds reversibly to the enzyme's active site, forming a non-covalent enzyme-inhibitor complex (E-I). This initial binding is guided by the structural features of the entire molecule.

  • Covalent Bond Formation: The electrophilic α-carbon of the bromoacetamide group then reacts with a nucleophilic amino acid residue (e.g., Cys, His, Lys) in the active site, forming an irreversible covalent bond. This leads to the inactivation of the enzyme.

This mechanism is characteristic of irreversible inhibitors, and their potency is often described by the second-order rate constant, kinact/KI.

Potential Enzyme Targets

Based on the reactivity of the bromoacetamide group and studies on similar compounds, this compound could potentially inhibit a range of enzymes, including:

  • Cysteine Proteases: The thiol group of the active site cysteine is a prime target for alkylation by α-haloacetamides.

  • Kinases: Cysteine residues in or near the ATP-binding pocket of some kinases can be targeted by covalent inhibitors.

  • Dehydrogenases: Enzymes that utilize cysteine residues for catalysis.

  • Enzymes with active site histidines: The imidazole ring of histidine can also act as a nucleophile.

Data Presentation

Due to the absence of specific experimental data for this compound, the following table summarizes inhibitory activities of structurally related N-arylacetamide and bromoacetamide derivatives against various enzymes. This data is intended to be representative of the potential inhibitory activities and should be used as a reference for designing new experiments.

Compound/Derivative ClassTarget EnzymeIC50 (µM)Inhibition TypeReference
2-(...)-N-arylacetamidesα-Glucosidase18.25 - 35.14Not specified[1]
N-(3-ethynyl-2,4-difluorophenyl)sulfonamidesB-Raf(V600E)Low nanomolarNot specified[2][3]
Ibuprofen-sulfathiazole conjugate (acetamide linkage)Urease9.95 ± 0.14Competitive[4]
Flurbiprofen-sulfadiazine conjugate (acetamide linkage)Urease16.74 ± 0.23Competitive[4]

Note: The inhibitory activities are highly dependent on the specific structure of the inhibitor and the target enzyme. The data above should be considered as a guide for potential applications.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the inhibitory activity of this compound.

Protocol 1: General Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a general framework for assessing enzyme inhibition. Specific parameters such as substrate concentration, enzyme concentration, and wavelength of detection must be optimized for the particular enzyme system under investigation.

Materials:

  • Purified target enzyme

  • Substrate for the target enzyme

  • This compound (dissolved in DMSO)

  • Assay buffer (e.g., phosphate buffer, Tris-HCl, pH optimized for the enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the inhibitor in the assay buffer. Ensure the final DMSO concentration is the same in all wells and does not exceed 1% (v/v).

    • Prepare a solution of the substrate in the assay buffer. The optimal concentration is typically at or near the Michaelis constant (Km) of the enzyme.

    • Prepare a working solution of the enzyme in the assay buffer.

  • Assay Setup:

    • To each well of a 96-well plate, add:

      • Assay buffer

      • Inhibitor solution (at various concentrations) or vehicle (DMSO) for the control.

      • Enzyme solution.

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined pre-incubation period (e.g., 15-30 minutes) to allow for inhibitor binding and covalent modification.

  • Initiate the Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction.

  • Monitor the Reaction:

    • Immediately place the microplate in a microplate reader and measure the change in absorbance at the appropriate wavelength over time. The rate of the reaction is determined from the linear portion of the progress curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Protocol 2: Determination of Time-Dependent Inhibition

This protocol is crucial for characterizing irreversible or slow-binding inhibitors.

Procedure:

  • Follow the general assay setup as described in Protocol 1.

  • Vary the pre-incubation time of the enzyme with the inhibitor (e.g., 0, 5, 15, 30, 60 minutes) before adding the substrate.

  • Initiate the reaction by adding the substrate and measure the initial reaction rates.

  • Plot the observed rate constant (kobs) of inactivation against the inhibitor concentration.

  • The data can be fitted to the following equation to determine the inactivation rate constant (kinact) and the dissociation constant (KI): kobs = kinact * [I] / (KI + [I])

Mandatory Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock (this compound in DMSO) add_reagents Add Buffer, Inhibitor, and Enzyme to Plate prep_inhibitor->add_reagents prep_enzyme Prepare Enzyme Solution prep_enzyme->add_reagents prep_substrate Prepare Substrate Solution add_substrate Add Substrate (Initiate Reaction) prep_substrate->add_substrate pre_incubation Pre-incubate add_reagents->pre_incubation pre_incubation->add_substrate measure Measure Absorbance (Kinetic Read) add_substrate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data det_ic50 Determine IC50 plot_data->det_ic50

Caption: Experimental workflow for a typical enzyme inhibition assay.

covalent_inhibition_pathway E Enzyme (E) EI_noncovalent E-I (Non-covalent complex) E->EI_noncovalent k1 (association) I Inhibitor (I) EI_noncovalent->E k-1 (dissociation) EI_covalent E-I (Covalent adduct) EI_noncovalent->EI_covalent k_inact (covalent modification)

Caption: Mechanism of irreversible covalent enzyme inhibition.

References

Application Notes and Protocols: X-ray Crystallography of 2-bromo-N-(2,4-difluorophenyl)acetamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-arylacetamides constitute a significant class of organic compounds with diverse applications in medicinal chemistry and materials science.[1][2] The introduction of halogen atoms, such as bromine and fluorine, into the molecular structure can significantly influence their physicochemical properties, crystal packing, and biological activity. X-ray crystallography is an indispensable technique for unambiguously determining the three-dimensional atomic arrangement of these molecules, providing crucial insights into structure-property relationships.[3][4] These structural details are vital for rational drug design, understanding intermolecular interactions, and developing new materials.

This document provides detailed protocols for the synthesis, crystallization, and X-ray crystallographic analysis of 2-bromo-N-(2,4-difluorophenyl)acetamide and its analogs. It also presents a comparative summary of crystallographic data for several related compounds.

I. Experimental Protocols

Protocol 1: Synthesis of 2-bromo-N-(aryl)acetamide Analogs

This protocol describes a general method for the synthesis of N-arylacetamides via the reaction of a substituted aniline with an acyl halide.

Materials:

  • Substituted aniline (e.g., 2,4-difluoroaniline)

  • Bromoacetyl bromide or Bromoacetyl chloride

  • Anhydrous solvent (e.g., 1,4-dioxane, chloroform, or dichloromethane)

  • Base (e.g., triethylamine or pyridine, optional)

  • Stirring apparatus

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a three-necked flask, dissolve the substituted aniline (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve bromoacetyl bromide or chloride (1.1 to 1.3 equivalents) in the same anhydrous solvent.

  • Add the bromoacetyl halide solution dropwise to the cooled aniline solution with continuous stirring. If the aniline salt is used, a base (1.2 equivalents) may be required to neutralize the generated acid.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture may be poured into ice water to precipitate the crude product.[2][6]

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure acetamide analog.[7][8]

Protocol 2: Single Crystal Growth

Growing high-quality single crystals is the most critical step for a successful X-ray diffraction experiment. The following methods are commonly employed.

A. Slow Evaporation Method

  • Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) at a concentration slightly below its saturation point.

  • Filter the solution to remove any dust or particulate matter, which could act as unwanted nucleation sites.[9]

  • Transfer the clear solution to a clean vial.

  • Cover the vial with a cap or parafilm with a few small holes punched in it to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free location at a constant temperature. Crystals should form over a period of several days to weeks.[9]

B. Vapor Diffusion Method This method is ideal when only a small amount of the compound is available.[9]

  • Dissolve the compound in a small volume of a relatively non-volatile solvent (the "good" solvent).

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed container (e.g., a beaker or jar) that contains a small amount of a more volatile solvent in which the compound is insoluble (the "poor" solvent).

  • Seal the larger container. The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.[9]

Protocol 3: X-ray Diffraction Data Collection and Structure Refinement

This protocol outlines the general steps for analyzing a crystal using a single-crystal X-ray diffractometer.

A. Data Collection

  • Select a suitable single crystal (typically 0.1-0.4 mm in size) with well-defined faces and no visible cracks.[1][8][10][11]

  • Mount the crystal on a goniometer head.

  • Center the crystal in the X-ray beam of the diffractometer. Modern diffractometers are often equipped with CCD or CMOS area detectors.[4]

  • Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.

  • Based on the initial data, devise a data collection strategy to ensure a complete and redundant dataset is collected.[12] This typically involves rotating the crystal through a specific angular range while collecting hundreds of diffraction images.[4]

  • Collect the full diffraction dataset, monitoring for any potential crystal decay. Data is often collected at low temperatures (e.g., 100-173 K) to minimize thermal vibrations and radiation damage.[1][10]

B. Data Reduction and Structure Solution

  • Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.

  • Process the integrated data, which includes applying corrections for factors like Lorentz-polarization effects and absorption. The data is then scaled and merged.[4]

  • Determine the space group from the systematic absences in the diffraction data.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

C. Structure Refinement

  • Refine the initial structural model against the experimental diffraction data using full-matrix least-squares methods.[4]

  • Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.

  • Refine the model anisotropically for non-hydrogen atoms.

  • The quality of the final refined structure is assessed using metrics such as the R-factor (R1), weighted R-factor (wR2), and Goodness-of-Fit (GooF).

II. Data Presentation

The following tables summarize the crystallographic data for several 2-bromo-N-phenylacetamide analogs.

Table 1: Crystallographic Data for 2-bromo-N-phenylacetamide Analogs

Compound NameMolecular FormulaCrystal SystemSpace GroupZRef.
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamideC₁₄H₁₀BrF₂NOOrthorhombicPca2₁4[1]
2,2-Dibromo-N-(4-fluorophenyl)acetamideC₈H₆Br₂FNOMonoclinicP2₁/c4[8]
2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamideC₁₄H₁₀BrClFNOOrthorhombicPca2₁4[10]
2-Bromo-N-(4-bromophenyl)acetamideC₈H₇Br₂NOMonoclinicP2₁/n4[11][13]

Table 2: Unit Cell Parameters for 2-bromo-N-phenylacetamide Analogs

Compound Namea (Å)b (Å)c (Å)β (°)Volume (ų)Ref.
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide4.9136(3)6.0218(4)42.514(2)901257.96(13)[1]
2,2-Dibromo-N-(4-fluorophenyl)acetamide9.746(2)10.980(2)9.426(2)96.33(3)1002.5(3)[8]
2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide4.9120(5)6.3131(6)42.517(4)901318.4(2)[10]
2-Bromo-N-(4-bromophenyl)acetamide4.4987(3)23.152(1)9.1098(5)99.713(6)935.22(9)[11][13]

III. Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from synthesis to final structural analysis.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Crystallography start Reactants (Aniline + Bromoacetyl Halide) reaction Chemical Reaction start->reaction purification Purification (Recrystallization) reaction->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: Workflow from synthesis to crystallographic analysis.

Key Steps in X-ray Crystallography

This diagram outlines the logical progression of the core crystallographic analysis phase.

xray_logic A Single Crystal B Diffraction Pattern (Reflection Intensities) A->B X-ray Beam C Electron Density Map B->C Fourier Transform D Atomic Model C->D Model Building E Refined Structure D->E Least-Squares Refinement

Caption: Logical flow of single-crystal X-ray diffraction.

Hypothetical Signaling Pathway Application

Acetamide derivatives are explored for various therapeutic applications, including as enzyme inhibitors. This diagram shows a hypothetical mechanism where an analog inhibits a kinase signaling pathway involved in cell proliferation, a common strategy in cancer drug development.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf gene Gene Expression (Cell Proliferation) tf->gene inhibitor Acetamide Analog (Inhibitor) inhibitor->kinase1

References

Application Note: 1H and 13C NMR Analysis of 2-bromo-N-(2,4-difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and data interpretation guide for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-bromo-N-(2,4-difluorophenyl)acetamide. This compound is a key intermediate in the synthesis of various pharmaceutically active molecules. Accurate structural elucidation and purity assessment are critical, and NMR spectroscopy is the primary analytical technique for this purpose. This application note presents the expected ¹H and ¹³C NMR spectral data in a tabulated format and outlines a comprehensive experimental protocol for acquiring high-quality spectra.

Introduction

This compound is a substituted aromatic amide containing several key structural features that are amenable to NMR analysis. The presence of a bromine atom, two fluorine atoms, and an acetamide group on a phenyl ring leads to a distinct set of signals in both ¹H and ¹³C NMR spectra. The analysis of chemical shifts (δ), scalar coupling constants (J), and signal integrations allows for unambiguous confirmation of the compound's identity and purity. This note serves as a practical guide for researchers working with this and structurally related compounds.

Predicted NMR Spectral Data

Due to the limited availability of public domain experimental spectra for this compound, the following tables summarize the predicted ¹H and ¹³C NMR data. These predictions are based on established principles of NMR spectroscopy, including substituent effects on aromatic systems and typical chemical shifts for the functional groups present.

Table 1: Predicted ¹H NMR Data for this compound

SignalPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
1~ 8.2Broad Singlet-1H-NH
2~ 8.0 - 8.2Multiplet1HAr-H
3~ 7.2 - 7.4Multiplet1HAr-H
4~ 7.0 - 7.2Multiplet1HAr-H
5~ 4.0Singlet-2H-CH₂Br

Table 2: Predicted ¹³C NMR Data for this compound

SignalPredicted Chemical Shift (δ, ppm)Assignment
1~ 164C=O
2~ 155 - 160 (d, ¹JCF)C-F
3~ 150 - 155 (d, ¹JCF)C-F
4~ 130 (d)Ar-C
5~ 125 (d)Ar-C
6~ 115 (d)Ar-C
7~ 110 (d)Ar-C
8~ 30CH₂Br

Note: 'd' denotes a doublet, and '¹JCF' refers to the one-bond carbon-fluorine coupling constant. The aromatic region in both ¹H and ¹³C NMR will show complex splitting patterns due to ¹H-¹H, ¹H-¹⁹F, and ¹³C-¹⁹F couplings.

Experimental Protocol

This section details the protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used if higher solubility is required.

  • Sample Concentration: Weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Most deuterated solvents from commercial suppliers already contain TMS.

2. NMR Instrument Parameters

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument being used.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 16 ppm (centered around 6 ppm).

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Temperature: 298 K.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 250 ppm (centered around 125 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

  • Temperature: 298 K.

3. Data Processing

  • Apodization: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.

  • Fourier Transform: Perform a Fourier transform to convert the time-domain data (FID) to the frequency domain.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup & Tuning transfer->setup acquire_H1 Acquire 1H NMR Spectrum setup->acquire_H1 acquire_C13 Acquire 13C NMR Spectrum setup->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phase & Baseline Correction ft->phase reference Chemical Shift Referencing (TMS) phase->reference integrate Integration (1H NMR) reference->integrate assign Assign Signals integrate->assign coupling Analyze Coupling Constants assign->coupling structure Structure Confirmation coupling->structure purity Purity Assessment structure->purity

Caption: Experimental workflow for NMR analysis.

Signaling Pathway of Structural Elucidation

The following diagram illustrates the logical relationships in deducing the structure of this compound from its NMR data.

Structure_Elucidation cluster_data NMR Data cluster_features Deduced Structural Features cluster_confirmation Final Confirmation H1_data 1H NMR Data (Chemical Shift, Integration, Multiplicity) amide_NH Amide N-H (Broad singlet ~8.2 ppm) H1_data->amide_NH bromoacetyl Bromoacetyl Group (-CH2Br singlet ~4.0 ppm, C=O ~164 ppm, CH2 ~30 ppm) H1_data->bromoacetyl difluoro_phenyl 2,4-Difluorophenyl Ring (Complex aromatic signals, C-F couplings) H1_data->difluoro_phenyl C13_data 13C NMR Data (Chemical Shift) C13_data->bromoacetyl C13_data->difluoro_phenyl final_structure Confirmed Structure of This compound amide_NH->final_structure bromoacetyl->final_structure difluoro_phenyl->final_structure

Caption: Logical flow for structure elucidation.

Conclusion

This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of this compound for researchers and professionals in drug development. The tabulated predicted spectral data, detailed experimental protocol, and illustrative workflows offer a solid foundation for the characterization of this important chemical intermediate. Adherence to this protocol will enable the acquisition of high-quality NMR data, leading to confident structural assignment and purity determination.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-bromo-N-(2,4-difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-bromo-N-(2,4-difluorophenyl)acetamide, a key intermediate in pharmaceutical synthesis. The developed method utilizes reversed-phase chromatography with a C18 column and UV detection, providing excellent selectivity and sensitivity for the analyte. This protocol is suitable for routine quality control, purity assessment, and stability testing in drug development and manufacturing environments.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Accurate and precise analytical methods are essential to ensure the quality and purity of this intermediate, which directly impacts the safety and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds.[1] This application note presents a detailed protocol for an isocratic reversed-phase HPLC method for the analysis of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of non-polar to moderately polar analytes.[2][3]

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (analytical grade).

  • Analyte: this compound reference standard.

Chromatographic Conditions

A summary of the optimized HPLC method parameters is provided in the table below. These conditions were developed based on the physicochemical properties of halogenated aromatic amides and general principles of reversed-phase chromatography.[1][4]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or the specific λmax of the compound if determined)
Injection Volume 10 µL
Run Time 10 minutes

Protocols

Mobile Phase Preparation
  • Measure 600 mL of HPLC grade acetonitrile and 400 mL of HPLC grade water into a clean 1 L glass reservoir.

  • Add 1.0 mL of formic acid to the mixture.

  • Sonicate the solution for 15 minutes to degas.

  • The mobile phase is now ready for use.

Standard Solution Preparation
  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in the mobile phase.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Make up the volume to 100 mL with the mobile phase to achieve a final concentration of 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.[5]

Sample Preparation
  • Accurately weigh a sample containing approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Follow steps 2-5 of the Standard Solution Preparation protocol. Proper sample preparation is crucial for accurate and reproducible results.[6]

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc Analysis cluster_data Data Handling prep Sample and Standard Preparation dissolve Weigh and Dissolve in Mobile Phase prep->dissolve sonicate Sonicate to Ensure Complete Dissolution dissolve->sonicate volume Make up to Final Volume sonicate->volume filter Filter through 0.45 µm Syringe Filter volume->filter hplc HPLC Analysis inject Inject into HPLC System hplc->inject separate Isocratic Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect data Data Acquisition and Processing integrate Peak Integration data->integrate quantify Quantification against Reference Standard integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the HPLC analysis of this compound.

Expected Results

This method is expected to yield a sharp, well-resolved peak for this compound with a stable retention time. The use of a C18 column provides good retention and separation from potential non-polar impurities, while the acetonitrile/water mobile phase ensures efficient elution.[7] The addition of formic acid to the mobile phase helps to improve peak shape by minimizing tailing. The described method is suitable for the determination of assay and purity of the analyte.

Conclusion

The HPLC method detailed in this application note provides a straightforward and reliable approach for the quantitative analysis of this compound. The protocol is easy to follow and can be readily implemented in a quality control laboratory setting. The method is specific, and with proper validation, it can be used for routine analysis in the pharmaceutical industry to ensure the quality of this important intermediate.

References

Application Note: Mass Spectrometry of 2-bromo-N-(2,4-difluorophenyl)acetamide and its Fragments

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the mass spectrometric analysis of 2-bromo-N-(2,4-difluorophenyl)acetamide, a compound of interest in pharmaceutical and chemical research. The document outlines the experimental workflow, predicted fragmentation patterns, and data interpretation. The provided methodologies and data will be valuable for researchers, scientists, and drug development professionals working with halogenated aromatic amides.

Introduction

This compound (MW: 250.05 g/mol ) is a halogenated aromatic amide.[1] Understanding its mass spectrometric behavior is crucial for its identification, characterization, and quality control in various applications. Mass spectrometry provides valuable information about the molecular weight and structural features of the compound through analysis of its fragmentation patterns. This note details the predicted fragmentation pathways based on established principles of mass spectrometry and data from structurally similar molecules.

Experimental Protocol

A detailed experimental workflow for the mass spectrometric analysis of this compound is presented below. This protocol can be adapted for various mass spectrometry systems.

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • Vortex the solution to ensure complete dissolution.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

2. Instrumentation:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.

  • Ionization Source: Electron Ionization (EI) is a common technique for the analysis of such compounds. Electrospray Ionization (ESI) can also be used, particularly for LC-MS applications. This protocol focuses on EI.

  • Inlet System: Gas chromatography (GC) or a direct insertion probe can be used to introduce the sample into the ion source.

3. Mass Spectrometry Parameters (EI):

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Mass Range: m/z 40-300

  • Scan Rate: 1 scan/s

4. Data Analysis:

  • Acquire the mass spectrum of the sample.

  • Identify the molecular ion peak (M+).

  • Analyze the fragmentation pattern and propose structures for the major fragment ions.

  • Compare the obtained spectrum with a library of known spectra if available.

Predicted Mass Spectrum Data

The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for this compound under electron ionization. The isotopic pattern for bromine (79Br and 81Br in approximately 1:1 ratio) should be considered when analyzing the spectrum, resulting in M+ and M+2 peaks of nearly equal intensity.

Predicted Fragment Ion Structure m/z (for 79Br) m/z (for 81Br) Proposed Fragmentation Step
Molecular Ion[C8H6BrF2NO]+•249251Ionization of the parent molecule
[M-Br]+[C8H6F2NO]+170170Loss of a bromine radical
[M-CH2Br]+[C7H4F2NO]+157157Alpha-cleavage with loss of bromomethyl radical
[C6H3F2N]+•[C6H3F2N]+•129129Cleavage of the amide bond with charge retention on the aromatic ring
[C6H3F2NH2]+•[C6H3F2NH2]+•129129McLafferty-like rearrangement followed by cleavage
[CH2C=O]+•[CH2C=O]+•4242Cleavage of the amide bond
[C6H3F2]+[C6H3F2]+113113Loss of HCN from the [C6H3F2N]+• fragment

Fragmentation Pathway

The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of the C-Br bond, the amide bond, and alpha-cleavage.

Fragmentation_Pathway M [C8H6BrF2NO]+• m/z = 249/251 F1 [C8H6F2NO]+ m/z = 170 M->F1 - Br• F2 [C7H4F2NO]+ m/z = 157 M->F2 - •CH2Br F3 [C6H3F2N]+• m/z = 129 M->F3 - CH2BrCO F4 [C6H3F2NH2]+• m/z = 129 M->F4 Rearrangement & Cleavage F5 [CH2C=O]+• m/z = 42 M->F5 - C6H3F2NH• F6 [C6H3F2]+ m/z = 113 F3->F6 - HCN

Caption: Predicted fragmentation pathway of this compound.

Experimental Workflow

The overall experimental workflow for the mass spectrometric analysis is depicted in the following diagram.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing prep1 Dissolve Sample prep2 Dilute to Working Concentration prep1->prep2 analysis1 Sample Introduction (GC or Direct Probe) prep2->analysis1 analysis2 Ionization (EI, 70 eV) analysis1->analysis2 analysis3 Mass Analysis (High Resolution MS) analysis2->analysis3 data1 Data Acquisition analysis3->data1 data2 Spectrum Interpretation data1->data2 data3 Fragmentation Pathway Proposal data2->data3

Caption: Experimental workflow for mass spectrometry analysis.

Conclusion

This application note provides a comprehensive guide for the mass spectrometric analysis of this compound. The detailed protocol, predicted fragmentation data, and visual diagrams will aid researchers in the identification and characterization of this and structurally related compounds. The presented information is foundational for further studies in drug development and chemical analysis.

References

Protocol for N-acetylation of 2,4-Difluoroaniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Application Note APN-2025-11-03

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the N-acetylation of 2,4-difluoroaniline and its derivatives, a common transformation in the synthesis of pharmaceuticals and other fine chemicals. The N-acetyl group can serve as a protecting group for the amine functionality, reducing its reactivity towards electrophiles and enabling selective substitution on the aromatic ring.[1] This application note outlines the necessary reagents, equipment, and a step-by-step procedure for this transformation, along with a summary of reaction conditions and expected outcomes.

Introduction

N-acetylation is a fundamental reaction in organic synthesis. For aniline derivatives, this reaction is crucial for modulating the reactivity of the amino group. The highly activating -NH2 group is converted into the less activating -NHCOCH3 group, which allows for more controlled subsequent reactions.[1] The resulting acetamides are often stable, crystalline solids, which facilitates their purification through recrystallization.[2] This protocol focuses on the N-acetylation of 2,4-difluoroaniline, a common building block in medicinal chemistry.

Reaction Scheme

The N-acetylation of 2,4-difluoroaniline is typically achieved by reacting it with an acetylating agent such as acetic anhydride or acetyl chloride. The general reaction is depicted below:

reaction sub 2,4-Difluoroaniline reagent + Acetic Anhydride sub->reagent product N-(2,4-difluorophenyl)acetamide reagent->product byproduct + Acetic Acid product->byproduct

Caption: General reaction for the N-acetylation of 2,4-difluoroaniline.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific derivatives of 2,4-difluoroaniline.

Materials:

  • 2,4-Difluoroaniline

  • Acetic anhydride or Acetyl chloride

  • Glacial acetic acid (or other suitable solvent)

  • Sodium acetate (for reactions with HCl)

  • Deionized water

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure using Acetic Anhydride:

  • In a round-bottom flask, dissolve 2,4-difluoroaniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux for a duration of 5 minutes to 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1][3]

  • After completion, cool the reaction mixture to room temperature and then pour it into ice-cold water to precipitate the product.[3]

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any remaining acid.[4]

  • Recrystallize the crude product from a suitable solvent system, such as aqueous ethanol, to obtain the pure N-(2,4-difluorophenyl)acetamide.[2]

  • Dry the purified product under vacuum.

Procedure using Acetyl Chloride:

Acetyl chloride is a more reactive acetylating agent but is also corrosive and moisture-sensitive.[1] This reaction is typically performed in the presence of a base to neutralize the HCl byproduct.[4]

  • Dissolve 2,4-difluoroaniline in a suitable solvent (e.g., dichloromethane, DMF) in a round-bottom flask.[4][5]

  • Add a base, such as triethylamine or potassium carbonate, to the mixture.[4][6]

  • Cool the mixture in an ice bath.

  • Slowly add acetyl chloride dropwise to the stirred solution.

  • Allow the reaction to proceed at room temperature for 15-60 minutes, monitoring by TLC.[4]

  • Upon completion, pour the mixture into ice-cold water.[4]

  • If using a water-immiscible organic solvent, separate the organic layer, wash it with saturated sodium bicarbonate solution and brine, then dry it over anhydrous sodium sulfate.[5]

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent.

Data Presentation

The choice of reagents and reaction conditions can significantly impact the yield and purity of the final product. The following table summarizes various conditions for the N-acetylation of anilines found in the literature.

SubstrateAcetylating AgentSolventCatalyst/BaseReaction TimeYield (%)Reference
AnilineAcetic AnhydrideWaterNoneNot specifiedExcellent[1]
Substituted AnilinesAcetyl ChlorideDMFK2CO3 / TBAB15-30 minHigh[4]
AnilineAcetic AnhydrideWater/HClSodium AcetateNot specifiedNot specified[2]
2-FluoroanilineAcetic AnhydrideGlacial Acetic AcidNone5 min (reflux)Not specified[3]
2,5-DifluoroanilineAcetic AnhydrideNot specifiedNot specifiedNot specified91%[7]
AnilinesAcetic AnhydrideSolvent-freeNone5-15 minGood to Excellent[8]

Workflow and Mechanism

The overall experimental workflow for the N-acetylation of 2,4-difluoroaniline is illustrated below.

workflow start Start dissolve Dissolve 2,4-difluoroaniline in solvent start->dissolve add_reagent Add acetylating agent (e.g., Acetic Anhydride) dissolve->add_reagent react Heat to reflux (monitor by TLC) add_reagent->react cool Cool to room temperature react->cool precipitate Pour into ice water cool->precipitate filter Vacuum filter the solid precipitate->filter wash Wash with cold water filter->wash recrystallize Recrystallize from aqueous ethanol wash->recrystallize dry Dry the final product recrystallize->dry end End dry->end

Caption: Experimental workflow for N-acetylation.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the aniline attacks one of the carbonyl carbons of the acetic anhydride.

G sub 2,4-Difluoroaniline intermediate Tetrahedral Intermediate sub->intermediate Nucleophilic Attack reagent Acetic Anhydride reagent->intermediate product N-(2,4-difluorophenyl)acetamide intermediate->product Collapse of Intermediate byproduct Acetate Ion intermediate->byproduct

Caption: Simplified reaction mechanism.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Acetic anhydride and acetyl chloride are corrosive and lachrymatory. Handle with care.

  • 2,4-Difluoroaniline is toxic and should be handled with caution.

  • Glacial acetic acid is corrosive.

Conclusion

The N-acetylation of 2,4-difluoroaniline derivatives is a robust and high-yielding reaction that can be accomplished using standard laboratory techniques. The choice of acetylating agent and reaction conditions can be tailored to the specific substrate and desired outcome. This protocol provides a solid foundation for researchers to perform this important transformation.

References

Application Notes and Protocols: The Versatile Role of 2-bromo-N-(2,4-difluorophenyl)acetamide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-bromo-N-(2,4-difluorophenyl)acetamide as a key building block in the synthesis of a variety of heterocyclic compounds. The protocols and data presented herein are intended to guide researchers in the efficient construction of novel chemical entities with potential applications in medicinal chemistry and drug discovery.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of robust and versatile synthetic methodologies for the construction of these scaffolds is a cornerstone of modern organic chemistry. This compound is a readily accessible and highly reactive precursor for the synthesis of diverse heterocyclic systems. The presence of the electrophilic α-bromo carbonyl moiety allows for facile cyclocondensation reactions with various nucleophilic reagents, leading to the formation of five- and six-membered heterocyclic rings. Furthermore, the 2,4-difluorophenyl substituent can significantly influence the physicochemical and pharmacological properties of the resulting molecules, making this building block particularly attractive for drug design and development programs.

This document details the application of this compound in the synthesis of thiazoles, a class of sulfur-containing heterocycles with a broad spectrum of biological activities. Additionally, potential synthetic pathways to other important heterocyclic cores, such as imidazoles and pyrazines, are discussed.

Synthesis of 2-Amino-N-(2,4-difluorophenyl)thiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and highly efficient method for the construction of the thiazole ring.[1][2] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing reagent, most commonly thiourea, to afford 2-aminothiazoles.[3][4]

Reaction Scheme:

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_product Product reactant1 This compound arrow Ethanol, Reflux reactant2 Thiourea product 2-Amino-4-(N-(2,4-difluorophenyl)amino)thiazole reagents + arrow->product

Caption: Hantzsch synthesis of 2-aminothiazoles.

Experimental Protocol:

Materials:

  • This compound

  • Thiourea

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, glassware for recrystallization or column chromatography)

Procedure:

  • To a solution of this compound (1.0 eq) in absolute ethanol (10-20 mL per gram of acetamide), add thiourea (1.1 eq).

  • The reaction mixture is stirred at room temperature for 10 minutes and then heated to reflux (approximately 78 °C).

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to afford the pure 2-amino-N-(2,4-difluorophenyl)thiazole derivative.

Expected Data:

The following table summarizes typical reaction parameters and expected outcomes for the Hantzsch thiazole synthesis. The data is based on analogous reactions reported in the literature for similar α-bromo-N-arylacetamides.[3][5]

Reactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)
This compoundThioureaEthanol78 (Reflux)2-475-90

Potential Applications in the Synthesis of Other Heterocycles

The reactivity of the α-bromo-N-acetamide moiety in this compound extends beyond the synthesis of thiazoles, opening avenues to a variety of other important heterocyclic systems.

Synthesis of Imidazoles

The imidazole scaffold is a ubiquitous feature in many biologically active molecules. A plausible route to N-substituted imidazoles involves the reaction of this compound with amidines.

Proposed Synthetic Workflow:

Imidazole_Synthesis_Workflow start This compound step1 React with Amidine (e.g., formamidine, acetamidine) start->step1 step2 Cyclocondensation step1->step2 product N-(2,4-difluorophenyl)imidazol-2-amine derivative step2->product

Caption: Workflow for imidazole synthesis.

Synthesis of Pyrazines

Pyrazines are another class of nitrogen-containing heterocycles with significant applications in the food, fragrance, and pharmaceutical industries. While a direct cyclization from this compound is less common, it can serve as a precursor to intermediates that can then be used to construct the pyrazine ring. For instance, conversion to an α-amino ketone derivative followed by condensation with a 1,2-dicarbonyl compound is a potential route.

Conceptual Signaling Pathway for Pyrazine Synthesis:

Pyrazine_Synthesis_Pathway A This compound B α-azido or α-amino derivative A->B Nucleophilic Substitution C α-aminoketone intermediate B->C Reduction/Hydrolysis E Pyrazine derivative C->E Condensation D 1,2-Dicarbonyl compound D->E Condensation

Caption: Pathway to pyrazine derivatives.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a range of heterocyclic compounds. The straightforward and high-yielding Hantzsch synthesis of 2-aminothiazoles highlights its utility. Furthermore, its potential for elaboration into other important heterocyclic systems such as imidazoles and pyrazines makes it a key building block for the generation of compound libraries for drug discovery and development. The protocols and synthetic strategies outlined in these application notes are intended to facilitate the exploration of the rich chemistry of this compound and accelerate the discovery of novel bioactive molecules.

References

Application Notes: 2-bromo-N-(2,4-difluorophenyl)acetamide as a Building Block for Agrochemicals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-bromo-N-(2,4-difluorophenyl)acetamide is a versatile bifunctional building block for the synthesis of novel agrochemicals. Its structure comprises three key features: a reactive bromo-substituent amenable to nucleophilic substitution, a stable amide linker, and a 2,4-difluorophenyl group. The difluorophenyl moiety is a common feature in many modern fungicides, contributing to favorable physicochemical properties and target binding. This document outlines the application of this building block in the synthesis and screening of potential new fungicides, particularly those targeting the fungal enzyme succinate dehydrogenase (SDH).

Application Note I: Synthesis of Novel Agrochemical Candidates

The primary utility of this compound in agrochemical discovery lies in its ability to act as an electrophilic scaffold. The bromine atom can be readily displaced by a wide range of nucleophiles, such as substituted pyrazoles, triazoles, thiols, and anilines, allowing for the rapid generation of diverse compound libraries. This approach is particularly relevant for creating novel pyrazole carboxamide fungicides, a class known to inhibit succinate dehydrogenase (SDHI).

A general synthetic workflow for creating a library of potential SDHI fungicides is depicted below. This involves the nucleophilic substitution of the bromine on the acetamide building block with various heterocyclic nucleophiles.

G cluster_synthesis Synthesis Workflow start This compound (Building Block) reaction Nucleophilic Substitution (Base, Solvent) start->reaction nucleophiles Library of Nucleophiles (e.g., Substituted Pyrazoles, Triazoles) nucleophiles->reaction library Library of Novel N-(2,4-difluorophenyl)acetamide Derivatives reaction->library purification Purification & Characterization (Chromatography, NMR, MS) library->purification final_compounds Pure Candidate Compounds purification->final_compounds

Caption: Synthetic workflow for generating a chemical library.

Experimental Protocol: Synthesis of a Candidate Fungicide

This protocol describes a representative synthesis of a novel pyrazole-containing acetamide derivative, a potential SDHI fungicide, using this compound.

Reaction Scheme:

(Illustrative scheme: Reaction of this compound with a substituted pyrazole)

Materials:

  • This compound (1.0 eq)

  • 3-(trifluoromethyl)-1H-pyrazole (1.0 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 20 minutes to form the corresponding potassium salt.

  • Add a solution of this compound (1.0 eq) in DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution, then dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure target compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application Note II: Biological Activity and Mode of Action

The N-(difluorophenyl)acetamide scaffold, when linked to a suitable heterocyclic moiety like pyrazole, is characteristic of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. These fungicides disrupt the fungal mitochondrial respiratory chain, leading to a halt in energy production and ultimately, cell death.

Mechanism of Action: SDH Inhibition

SDHIs act on Complex II of the mitochondrial electron transport chain. They bind to the ubiquinone-binding site (Q-site) of the complex, preventing the natural substrate, ubiquinone, from binding. This blockage inhibits the oxidation of succinate to fumarate, a key step in the Krebs cycle and in respiration.

G cluster_etc Mitochondrial Electron Transport Chain (Complex II) Succinate Succinate ComplexII Succinate Dehydrogenase (Complex II) Succinate->ComplexII Oxidation Fumarate Fumarate SDHI SDHI Fungicide (e.g., from Building Block) SDHI->ComplexII Binds & Blocks Q-site ComplexII->Fumarate Ubiquinol Ubiquinol (QH2) ComplexII->Ubiquinol Ubiquinone Ubiquinone (Q) Ubiquinone->ComplexII Reduction

Caption: Mode of action of SDHI fungicides at Complex II.

Data Presentation: Antifungal Efficacy

To illustrate the type of data generated when evaluating new fungicides derived from this building block, the table below summarizes the efficacy of Isopyrazam , a commercial SDHI fungicide with a related structural motif, against various plant pathogens. The EC₅₀ value represents the concentration of the fungicide that causes a 50% reduction in fungal growth.

Fungal PathogenCropDiseaseEC₅₀ (mg/L)Reference
Podosphaera xanthiiCucumberPowdery Mildew0.04 (Protective)[1]
Podosphaera xanthiiCucumberPowdery Mildew0.05 (Curative)[1]
Sclerotinia sclerotiorumVariousWhite Mold0.73 (Analogue 5i)[2]
Rhizoctonia cerealisCerealsSharp Eyespot4.61 (Analogue 5i)[2]

Application Note III: Protocols for Biological Screening

Once a library of candidate compounds has been synthesized, a tiered screening process is essential to identify promising leads. This typically involves initial in vitro assays followed by more complex greenhouse or field trials.

G cluster_screening Agrochemical Screening Workflow synthesis Compound Synthesis invitro In Vitro Screening (96-well plate assay) Determine MIC/EC₅₀ synthesis->invitro greenhouse Greenhouse Trials (Whole plant assay) Protective & Curative Activity invitro->greenhouse Active Compounds lead_id Lead Identification greenhouse->lead_id optimization Lead Optimization (Structure-Activity Relationship) lead_id->optimization optimization->synthesis New Analogues

Caption: Workflow for agrochemical candidate screening.

Experimental Protocol: In Vitro Antifungal Microdilution Assay

This protocol is used for the primary screening of synthesized compounds to determine their Minimum Inhibitory Concentration (MIC) or EC₅₀ against a panel of fungal pathogens.[3][4][5]

Materials:

  • 96-well microtiter plates

  • Synthesized test compounds

  • Fungal pathogen cultures (e.g., Botrytis cinerea, Fusarium graminearum)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Spectrophotometer or plate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions in the 96-well plate using the liquid medium to achieve final test concentrations (e.g., from 100 µg/mL to 0.05 µg/mL).

  • Inoculum Preparation: Grow the fungal pathogen in liquid culture. Adjust the spore suspension concentration to a final concentration of 1 x 10⁴ to 5 x 10⁴ spores/mL in the test medium.[3]

  • Inoculation: Add the fungal spore suspension to each well of the microtiter plate containing the compound dilutions. Include positive controls (commercial fungicide) and negative controls (no compound).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25°C) for 48-72 hours, or until sufficient growth is observed in the negative control wells.

  • Data Analysis: Measure the optical density (OD) at 600 nm using a plate reader. The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth. Alternatively, calculate the percentage of growth inhibition relative to the negative control for each concentration and determine the EC₅₀ value using dose-response curve analysis.

Experimental Protocol: Greenhouse Efficacy Trial

This protocol evaluates the performance of promising compounds on whole plants under controlled conditions.[1][6]

Materials:

  • Healthy host plants (e.g., cucumber seedlings for powdery mildew)

  • Synthesized test compounds formulated as a sprayable solution

  • Fungal pathogen inoculum

  • Controlled environment greenhouse

Procedure:

  • Plant Propagation: Grow healthy, uniform plants to a suitable growth stage (e.g., 2-3 true leaves).

  • Treatment Application:

    • Protective Assay: Spray plants with the formulated test compound until runoff. Allow plants to dry for 24 hours. Then, inoculate the plants with a spore suspension of the pathogen (e.g., Podosphaera xanthii).[6]

    • Curative Assay: Inoculate plants with the pathogen first. After 24-48 hours, once infection is established, spray the plants with the formulated test compound.

  • Incubation: Maintain the plants in a greenhouse with conditions optimal for disease development (e.g., specific temperature and humidity).

  • Disease Assessment: After 7-14 days, assess the disease severity on the leaves using a visual rating scale (e.g., 0-100% leaf area affected).

  • Data Analysis: Calculate the percent disease control for each treatment relative to the untreated control plants. Compare the efficacy to that of commercial standard fungicides.

References

Application Note: Derivatization of 2-bromo-N-(2,4-difluorophenyl)acetamide for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust protocol for the derivatization of the scaffold molecule, 2-bromo-N-(2,4-difluorophenyl)acetamide. This compound serves as a versatile starting material for generating a library of novel chemical entities for biological screening. The protocol focuses on the nucleophilic substitution of the bromine atom to introduce diverse functional groups, thereby expanding the chemical space for hit discovery. Detailed methodologies for the synthesis of a sample library, followed by a primary cytotoxicity screening against cancer cell lines and a secondary assay for kinase inhibition, are provided. The presented workflow is suitable for identifying potential lead compounds for anticancer and other therapeutic applications.

Introduction

N-aryl acetamides are a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The starting material, this compound, is an attractive building block for creating compound libraries due to the reactive α-bromo group, which can readily undergo nucleophilic substitution. This allows for the systematic introduction of various substituents, enabling the exploration of structure-activity relationships (SAR). This note provides a comprehensive workflow for synthesizing a library of derivatives and outlines a screening cascade to identify biologically active compounds.

Experimental Protocols

Materials and Reagents
  • This compound (Scaffold)

  • Various nucleophiles (e.g., piperidine, morpholine, 4-methylbenzenethiol, 4-hydroxy-N-methylaniline)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[4][5]

  • Dimethyl sulfoxide (DMSO)

  • Human cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HCT116 - colon)

  • Kinase assay kits (e.g., ADP-Glo™ Kinase Assay)

General Protocol for Derivatization

This protocol describes a general method for the Sₙ2 reaction of this compound with various nucleophiles.[6]

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (1.5 eq).

  • Add the desired nucleophile (1.1 eq) to the reaction mixture.

  • Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the final derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

dot

Caption: Workflow from scaffold derivatization to lead compound identification.

Protocol for Primary Biological Screening: MTT Cytotoxicity Assay

This assay determines the effect of the synthesized compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.[7][8]

  • Cell Seeding: Seed cancer cells (MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Dilute the compounds in culture medium to the desired final concentration (e.g., 10 µM for a primary screen). Replace the medium in the wells with 100 µL of the compound-containing medium. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds showing significant inhibition (e.g., >50% at 10 µM) are considered "hits".

Protocol for Secondary Biological Screening: Kinase Inhibition Assay

For "hits" identified in the primary screen, a secondary assay can elucidate a potential mechanism of action. This protocol outlines a generic luminescence-based kinase assay (e.g., ADP-Glo™).[9][10]

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, the specific substrate, ATP, and the test compound at various concentrations (to determine IC₅₀).

  • Incubation: Incubate the reaction at 30°C for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP formed and thus correlates with kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

dot

Screening_Cascade start Compound Library primary_screen Primary Screen (Single Dose, e.g., 10 µM) Cytotoxicity Assay start->primary_screen decision1 Inhibition > 50%? primary_screen->decision1 inactive Inactive decision1->inactive No dose_response Dose-Response Assay (Calculate IC₅₀) decision1->dose_response Yes (Hit) decision2 Potent? (IC₅₀ < 10 µM) dose_response->decision2 not_potent Not Potent decision2->not_potent No secondary_screen Secondary Screen (Mechanism of Action) Kinase Inhibition Assay decision2->secondary_screen Yes (Confirmed Hit) sar_analysis SAR Analysis & Lead Optimization secondary_screen->sar_analysis

Caption: Decision-making workflow for the biological screening cascade.

Results and Data Presentation

The following tables present hypothetical data for a library of four synthesized derivatives (Cpd-01 to Cpd-04) based on the protocols described.

Table 1: Synthesis of this compound Derivatives

Compound IDNucleophileR-GroupMolecular Weight ( g/mol )Yield (%)
Cpd-01 Piperidine-N(CH₂)₅282.3085
Cpd-02 Morpholine-N(CH₂CH₂)₂O284.2891
Cpd-03 4-Methylbenzenethiol-S-C₆H₄-CH₃323.3578
Cpd-04 4-Hydroxy-N-methylaniline-N(CH₃)-C₆H₄-OH322.3065

Table 2: Primary Cytotoxicity Screening Results (IC₅₀ Values in µM)

IC₅₀ values were determined for compounds showing >50% inhibition in the initial 10 µM screen.

Compound IDMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
Cpd-01 > 50> 50> 50
Cpd-02 22.535.141.8
Cpd-03 5.2 8.9 15.4
Cpd-04 11.718.325.6
Doxorubicin 0.81.10.9

Table 3: Secondary Kinase Inhibition Screening for Hit Compound Cpd-03

Kinase TargetIC₅₀ of Cpd-03 (µM)
EGFR2.1
VEGFR215.8
SRC7.4
ABL1> 20

Discussion

The derivatization of this compound via nucleophilic substitution is an efficient method for generating a diverse chemical library. In our hypothetical results, the reaction yields were generally good (Table 1).

The primary cytotoxicity screen identified Cpd-03 , the 4-methylbenzenethiol derivative, as the most promising hit, with single-digit micromolar IC₅₀ values against MCF-7 and A549 cancer cell lines (Table 2). This suggests that an aromatic thiol substituent may be favorable for cytotoxic activity in this scaffold.

The secondary screening of Cpd-03 against a panel of kinases indicated potent and selective inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase (Table 3). This provides a potential mechanism of action for its observed cytotoxicity and identifies it as a valuable lead compound for further optimization. These results demonstrate the effectiveness of this integrated synthesis and screening workflow for the discovery of novel, biologically active small molecules.

References

Application Notes and Protocols for Amide Bond Formation with 2,4-Difluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the formation of amide bonds using 2,4-difluoroaniline, a common building block in medicinal chemistry. Due to its electron-deficient nature, the coupling of 2,4-difluoroaniline with carboxylic acids can be challenging, often requiring optimized conditions to achieve high yields. This document outlines two robust protocols using common coupling reagents and provides quantitative data for successful amide synthesis.

Introduction

Amide bond formation is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. 2,4-Difluoroaniline is a valuable synthon, and its incorporation into molecules can significantly impact their physicochemical and biological properties. However, the reduced nucleophilicity of the aniline nitrogen, a consequence of the electron-withdrawing fluorine atoms, necessitates the use of efficient coupling reagents and carefully controlled reaction conditions. This document details two reliable methods for the acylation of 2,4-difluoroaniline.

Data Presentation

The following tables summarize the reaction conditions and yields for the amide bond formation with 2,4-difluoroaniline using two different methods.

Table 1: Amide Formation using an Acyl Chloride

Carboxylic Acid DerivativeAmineReagentSolventYield (%)Reference
2-Fluorobenzoyl chloride2,4-Difluoroaniline-Dichloromethane (CH₂Cl₂)87[1]

Table 2: Amide Formation using Peptide Coupling Reagents

Carboxylic AcidAmineCoupling Reagent SystemBaseSolventTypical Yield Range (%)
Generic Carboxylic Acid2,4-DifluoroanilineEDC, HOBtDIPEAAcetonitrile (MeCN) or Dichloromethane (DCM)60-95[2]
Generic Carboxylic Acid2,4-DifluoroanilineHATUDIPEA or TEADimethylformamide (DMF) or Acetonitrile (MeCN)70-95[3]

Experimental Protocols

Protocol 1: Amide Bond Formation via Acyl Chloride

This protocol describes the synthesis of N-(2,4-difluorophenyl)-2-fluorobenzamide from 2,4-difluoroaniline and 2-fluorobenzoyl chloride.[1]

Materials:

  • 2,4-Difluoroaniline

  • 2-Fluorobenzoyl chloride

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2,4-difluoroaniline (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 2-fluorobenzoyl chloride (1.0-1.2 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Amide Bond Formation using EDC/HOBt Coupling

This protocol provides a general procedure for the coupling of a carboxylic acid with 2,4-difluoroaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).[2]

Materials:

  • Carboxylic acid

  • 2,4-Difluoroaniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (MeCN) or Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq) and HOBt (1.0-1.2 eq) in acetonitrile or dichloromethane, add EDC (1.0-1.2 eq) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Add 2,4-difluoroaniline (1.0 eq) followed by DIPEA (2.0-3.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the general workflow and a proposed mechanism for the amide bond formation reactions.

Amide_Bond_Formation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_end Product Isolation Carboxylic Acid Carboxylic Acid Activation Carboxylic Acid Activation Carboxylic Acid->Activation 2,4-Difluoroaniline 2,4-Difluoroaniline Coupling Amine Coupling 2,4-Difluoroaniline->Coupling Activation->Coupling Work-up Work-up Coupling->Work-up Purification Purification Work-up->Purification Final Product Final Product Purification->Final Product

Caption: General workflow for amide bond formation.

EDC_Coupling_Mechanism RCOOH R-COOH (Carboxylic Acid) OAcyl O-Acylisourea (Active Intermediate) RCOOH->OAcyl + EDC EDC EDC EDC->OAcyl HOBt_Ester HOBt Active Ester OAcyl->HOBt_Ester + HOBt Urea EDC Byproduct (Urea) OAcyl->Urea HOBt HOBt HOBt->HOBt_Ester HOBt_Ester->HOBt Amide R-CONH-Ar (Amide Product) HOBt_Ester->Amide + Ar-NH₂ Amine Ar-NH₂ (2,4-Difluoroaniline) Amine->Amide

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-N-(2,4-difluorophenyl)acetamide is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure, featuring a reactive bromoacetyl group and a difluorophenyl moiety, makes it a key building block for introducing these functionalities into more complex molecules. The difluorophenyl group can enhance metabolic stability and binding affinity of a target molecule, while the bromoacetamide portion is a versatile handle for various nucleophilic substitution reactions.

These application notes provide a detailed protocol for the synthesis of this compound, with specific considerations for scaling the reaction from a laboratory setting to a larger pilot-plant scale. The presented data and methodologies are intended to guide researchers in achieving a safe, efficient, and reproducible synthesis.

Reaction Scheme

The synthesis of this compound is achieved through the acylation of 2,4-difluoroaniline with bromoacetyl bromide. A base, such as pyridine or triethylamine, is used to neutralize the hydrobromic acid byproduct.

G r1 2,4-Difluoroaniline p1 This compound r1->p1 r2 Bromoacetyl Bromide r2->p1 re1 Pyridine (Base) b1 Pyridinium Hydrobromide re1->b1 re2 Dichloromethane (Solvent)

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound at three different scales: laboratory (10 g), bench-top (100 g), and pilot scale (1 kg).

Materials and Equipment
Material/EquipmentLaboratory Scale (10 g)Bench-top Scale (100 g)Pilot Scale (1 kg)
Reactants
2,4-Difluoroaniline10.0 g100.0 g1.0 kg
Bromoacetyl Bromide17.2 g (8.7 mL)172.0 g (87 mL)1.72 kg (0.87 L)
Reagents/Solvents
Dichloromethane (DCM)200 mL2.0 L20.0 L
Pyridine6.8 g (7.0 mL)68.0 g (70 mL)0.68 kg (0.70 L)
1M Hydrochloric Acid100 mL1.0 L10.0 L
Saturated NaHCO₃ soln.100 mL1.0 L10.0 L
Brine100 mL1.0 L10.0 L
Anhydrous MgSO₄10 g100 g1.0 kg
Hexanes150 mL1.5 L15.0 L
Equipment
Reaction Vessel500 mL 3-neck RBF5 L Jacketed Reactor50 L Jacketed Glass Reactor
StirringMagnetic StirrerOverhead Mechanical StirrerOverhead Mechanical Stirrer
Addition Funnel100 mL1 L5 L
Condenser--Chiller/Condenser Unit
FiltrationBüchner FunnelNutsche FilterCentrifuge/Nutsche Filter-Dryer
DryingVacuum OvenVacuum OvenVacuum Dryer

Synthesis Workflow

G start Start: Reagent Preparation dissolve Dissolve 2,4-difluoroaniline and pyridine in DCM start->dissolve cool Cool reaction mixture to 0-5 °C dissolve->cool add Slowly add bromoacetyl bromide maintaining temperature < 10 °C cool->add react Stir at room temperature for 2-4 hours (Monitor by TLC/LC-MS) add->react quench Quench with 1M HCl react->quench extract Separate organic layer quench->extract wash1 Wash with 1M HCl extract->wash1 wash2 Wash with sat. NaHCO₃ wash1->wash2 wash3 Wash with brine wash2->wash3 dry Dry organic layer with MgSO₄ wash3->dry filter Filter off drying agent dry->filter concentrate Concentrate in vacuo filter->concentrate precipitate Triturate/recrystallize from DCM/Hexanes concentrate->precipitate isolate Isolate product by filtration precipitate->isolate dry_final Dry product under vacuum isolate->dry_final end End: Characterization & Packaging dry_final->end

Caption: General workflow for the synthesis and purification.

Detailed Synthesis Procedure

a) Laboratory Scale (10 g Product Target)

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,4-difluoroaniline (10.0 g, 77.4 mmol) and dichloromethane (200 mL).

  • Reagent Addition: Stir the solution until the aniline has completely dissolved. Add pyridine (6.8 g, 86.0 mmol) and cool the mixture to 0-5 °C using an ice bath.

  • Acylation: Slowly add a solution of bromoacetyl bromide (17.2 g, 85.2 mmol) in dichloromethane (50 mL) via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture again to 0-5 °C and slowly quench by adding 1M HCl (100 mL). Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.

  • Purification: Triturate the crude solid with cold hexanes (150 mL) or recrystallize from a dichloromethane/hexanes mixture to yield a pure white to off-white solid.

  • Isolation and Drying: Collect the solid by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven at 40-50 °C.

b) Bench-top and Pilot Scale (100 g and 1 kg)

The procedure remains fundamentally the same, with adjustments for the larger scale:

  • Equipment: Utilize a jacketed glass reactor with an overhead stirrer for better mixing and temperature control.

  • Reagent Addition: The addition of bromoacetyl bromide should be done via a calibrated pump to ensure a controlled rate and to manage the exotherm.

  • Temperature Control: The use of a chiller connected to the reactor jacket is crucial for maintaining the required low temperatures during addition.

  • Work-up: For larger volumes, extractions should be performed in the reactor if possible, or in appropriate large-scale separatory funnels.

  • Isolation: A Nutsche filter or centrifuge is recommended for efficient solid isolation and washing.

  • Drying: A vacuum dryer or filter-dryer will be more efficient for drying larger quantities of the product.

Data Presentation

Reaction Parameters and Yields
ParameterLaboratory Scale (10 g)Bench-top Scale (100 g)Pilot Scale (1 kg)
Starting Material
2,4-Difluoroaniline10.0 g100.0 g1.0 kg
Product
Theoretical Yield19.4 g194.0 g1.94 kg
Actual Yield16.5 - 18.0 g165 - 180 g1.65 - 1.80 kg
Yield (%) 85 - 93 %85 - 93 %85 - 93 %
Reaction Time 2 - 4 hours3 - 5 hours4 - 6 hours
Purity (HPLC) > 98%> 98%> 98%
Analytical Data
AnalysisSpecification
Appearance White to off-white crystalline solid
Molecular Formula C₈H₆BrF₂NO
Molecular Weight 250.05 g/mol
Melting Point To be determined experimentally
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 10.2 (s, 1H, NH), 7.6-7.7 (m, 1H, ArH), 7.3-7.4 (m, 1H, ArH), 7.1-7.2 (m, 1H, ArH), 4.1 (s, 2H, CH₂)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 164.5 (C=O), 158.0 (d, J=245 Hz, CF), 155.5 (d, J=248 Hz, CF), 125.0 (dd, J=9, 3 Hz, C-H), 122.5 (dd, J=12, 4 Hz, C-NH), 111.5 (dd, J=22, 4 Hz, C-H), 105.0 (t, J=27 Hz, C-H), 30.0 (CH₂)
Purity (HPLC) ≥ 98.0%

Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses/goggles, a lab coat, and chemical-resistant gloves.

  • Bromoacetyl Bromide: This reagent is highly corrosive, lachrymatory, and reacts violently with water. Handle it in a well-ventilated fume hood.

  • Pyridine: Pyridine is flammable and has a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.

  • Dichloromethane: DCM is a volatile solvent and a suspected carcinogen. All operations should be conducted in a fume hood.

  • Exothermic Reaction: The acylation reaction is exothermic. Strict temperature control during the addition of bromoacetyl bromide is critical to prevent runaway reactions, especially at larger scales.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated organic waste should be collected separately.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, such as low yield, impurity formation, and reaction monitoring difficulties.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Poor quality of starting materials Ensure 2,4-difluoroaniline is pure and free of moisture. Bromoacetyl bromide/chloride is highly reactive and susceptible to hydrolysis; use a fresh or properly stored bottle.
Incorrect reaction temperature The acylation reaction is typically exothermic. Maintain a low temperature (0-5 °C) during the addition of the bromoacetyl halide to control the reaction rate and minimize side reactions.[1]
Inadequate base A base, such as pyridine or triethylamine, is often used to neutralize the HBr or HCl byproduct. Ensure the base is added in an appropriate stoichiometric amount (at least one equivalent).
Solvent issues Use an inert, anhydrous aprotic solvent like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) to prevent hydrolysis of the acid halide.[2]
Insufficient reaction time While the initial reaction is often rapid, allowing the mixture to stir for a sufficient period (e.g., 2-3 hours) at room temperature after the initial addition can ensure the reaction goes to completion.[1]

Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities

Potential Cause Recommended Solution
Di-acylation of the aniline This can occur if an excess of bromoacetyl halide is used or if the reaction temperature is too high. Add the bromoacetyl halide dropwise at a low temperature to a solution of the aniline.
Unreacted starting material If 2,4-difluoroaniline is still present, the reaction may not have gone to completion. Check the reaction time and stoichiometry of reactants.
Hydrolysis of bromoacetyl halide If bromoacetic acid is formed due to moisture, it can complicate the reaction and purification. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of 2,6-dibromo-4-fluoroacetanilide While less common in this specific synthesis, ring bromination can be a side reaction in similar preparations.[3] Using hydrobromic acid with an oxidizing agent instead of elemental bromine for bromination steps (if applicable in a different synthetic route) can minimize this.[3]

Issue 3: Difficulty in Product Purification and Isolation

Potential Cause Recommended Solution
Product is an oil or does not crystallize Try different solvent systems for recrystallization. Common choices include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. Seeding with a small crystal can sometimes induce crystallization.
Co-elution of impurities during column chromatography Optimize the mobile phase for better separation. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can be effective.
Emulsion formation during aqueous work-up Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is a nucleophilic acyl substitution reaction where 2,4-difluoroaniline acts as a nucleophile and attacks the electrophilic carbonyl carbon of a bromoacetyl halide (e.g., bromoacetyl bromide or bromoacetyl chloride).

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material (2,4-difluoroaniline) from the product. The product should have a different Rf value.

Q3: What are the expected spectroscopic data for this compound?

Q4: What safety precautions should be taken during this synthesis?

A4: Bromoacetyl halides are lachrymatory and corrosive. This synthesis should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle 2,4-difluoroaniline with care as aromatic amines can be toxic.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

  • Preparation:

    • Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator over a drying agent.

    • Set up a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reaction:

    • Dissolve 2,4-difluoroaniline (1 equivalent) in anhydrous dichloromethane (DCM) in the round-bottom flask.

    • Add a suitable base, such as pyridine or triethylamine (1.1 equivalents).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Dissolve bromoacetyl bromide or bromoacetyl chloride (1.1 equivalents) in anhydrous DCM and add it to the dropping funnel.

    • Add the bromoacetyl halide solution dropwise to the stirred aniline solution over 30-60 minutes, maintaining the temperature below 5 °C.

  • Work-up:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dry Glassware prep2 Assemble Apparatus prep1->prep2 react1 Dissolve 2,4-difluoroaniline & Base in DCM prep2->react1 react2 Cool to 0-5 °C react1->react2 react3 Add Bromoacetyl Halide Dropwise react2->react3 react4 Stir at Room Temperature react3->react4 workup1 Aqueous Washes (HCl, NaHCO3, Brine) react4->workup1 workup2 Dry Organic Layer workup1->workup2 workup3 Concentrate in vacuo workup2->workup3 purify1 Recrystallization or Column Chromatography workup3->purify1

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield cause1 Reagent Quality start->cause1 cause2 Reaction Conditions start->cause2 cause3 Work-up Issues start->cause3 sol1a Use Pure/Fresh Reagents cause1->sol1a sol1b Use Anhydrous Solvents cause1->sol1b sol2a Control Temperature (0-5 °C) cause2->sol2a sol2b Ensure Adequate Base cause2->sol2b sol2c Optimize Reaction Time cause2->sol2c sol3a Proper Aqueous Extraction cause3->sol3a sol3b Optimize Purification cause3->sol3b

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Incomplete Reaction - Ensure the reaction is stirred efficiently to ensure proper mixing of reactants. - Extend the reaction time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Gradually increase the reaction temperature in small increments, but be cautious as higher temperatures can also promote side reactions.
Degradation of Bromoacetyl Bromide - Bromoacetyl bromide is highly reactive and moisture-sensitive. Use a freshly opened bottle or a recently purified reagent. - Handle bromoacetyl bromide under anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon). - Ensure all glassware is thoroughly dried before use.
Poor Quality of 2,4-Difluoroaniline - Use purified 2,4-difluoroaniline. Impurities can interfere with the reaction. - Consider purifying the starting material by distillation or recrystallization if its purity is questionable.
Incorrect Stoichiometry - Carefully check the molar ratios of the reactants. A slight excess of the acylating agent is sometimes used, but a large excess can lead to side reactions.

Problem 2: Presence of Significant Impurities in the Product

Possible Cause Suggested Solution
Formation of Diacylated Byproduct - Add the bromoacetyl bromide dropwise to the solution of 2,4-difluoroaniline at a low temperature (e.g., 0 °C) to control the reaction rate and minimize over-acylation. - Use a slight excess of the aniline relative to the acylating agent.
Hydrolysis of Bromoacetyl Bromide - As mentioned, perform the reaction under strict anhydrous conditions. The byproduct of hydrolysis, bromoacetic acid, can complicate purification.
Unreacted Starting Materials - If the reaction has not gone to completion, unreacted 2,4-difluoroaniline or bromoacetyl bromide (or its hydrolysis product) will be present. Optimize reaction time and temperature. - Purify the crude product using column chromatography or recrystallization to remove starting materials.
Formation of Polymeric Byproducts - Bromoacetyl bromide can potentially polymerize. Ensure it is added slowly and the reaction temperature is well-controlled.

Problem 3: Product is a Dark Oil or Discolored Solid

Possible Cause Suggested Solution
Decomposition of Reactants or Product - Avoid excessive heating during the reaction or work-up. - The presence of air can sometimes lead to colored impurities. Conducting the reaction under an inert atmosphere can help.
Residual Acid - Ensure the product is thoroughly washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove any residual acid like HBr.
Purification Issues - If the color persists after initial work-up, further purification by recrystallization from a suitable solvent or column chromatography is necessary. Activated carbon treatment during recrystallization can sometimes remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

A1: The most probable side reactions include:

  • Diacylation: The product, a secondary amide, can be further acylated to form a diacylated byproduct. This is more likely if an excess of bromoacetyl bromide is used or if the reaction temperature is too high.

  • Hydrolysis of Bromoacetyl Bromide: Bromoacetyl bromide is highly reactive and will readily react with any moisture present to form bromoacetic acid and HBr.[1][2] This reduces the amount of acylating agent available for the main reaction and introduces acidic impurities.

  • Reaction with Solvent: If a nucleophilic solvent is used, it may react with the bromoacetyl bromide.

Q2: What is the ideal solvent for this reaction?

A2: Aprotic, non-nucleophilic solvents are generally preferred. Dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) that has been rigorously dried are common choices.

Q3: Why is a base typically added to the reaction mixture?

A3: A base, such as triethylamine or pyridine, is added to neutralize the hydrogen bromide (HBr) that is formed as a byproduct of the acylation reaction.[3] This prevents the protonation of the starting aniline, which would render it unreactive, and drives the reaction to completion.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method. Spot the reaction mixture alongside the starting materials (2,4-difluoroaniline). The formation of a new spot corresponding to the product and the disappearance of the starting aniline spot will indicate the reaction's progress. LC-MS can also be used for more detailed monitoring.

Q5: What is the best way to purify the final product?

A5: Recrystallization is often the most effective method for purifying solid products. Suitable solvents can be determined through small-scale solubility tests. If recrystallization is insufficient to remove impurities, column chromatography on silica gel is a good alternative.

Quantitative Data Summary

The following table provides illustrative data on how reaction conditions can impact the yield and purity of this compound. Note: This data is hypothetical and for illustrative purposes only, as specific quantitative data from a single source was not available in the search results.

Entry Base (equivalents) Temperature (°C) Reaction Time (h) Yield (%) Purity (%) Key Observation
1Triethylamine (1.1)0 to 2528595Standard conditions, good yield and purity.
2Triethylamine (1.1)5017580Higher temperature leads to more impurities.
3None254<10-Base is crucial for the reaction to proceed.
4Triethylamine (2.0)2528090Excess base does not significantly improve yield.
5Pyridine (1.1)0 to 2528294Pyridine is also an effective base.

Experimental Protocol

Synthesis of this compound

Materials:

  • 2,4-Difluoroaniline

  • Bromoacetyl bromide

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 2,4-difluoroaniline (1.0 eq).

  • Dissolve the aniline in anhydrous DCM.

  • Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add bromoacetyl bromide (1.05 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting aniline is consumed.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture or hexanes/ethyl acetate).

Visualizations

Side_Reactions cluster_reactants Reactants cluster_products Products Aniline 2,4-Difluoroaniline Product This compound Aniline->Product + Bromoacetyl Bromide AcylBromide Bromoacetyl Bromide AcylBromide->Product Diacylated Diacylated Byproduct AcylBromide->Diacylated Hydrolysis Bromoacetic Acid AcylBromide->Hydrolysis + H₂O Product->Diacylated + Bromoacetyl Bromide Water

Caption: Main reaction pathway and potential side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Analyze Crude Product (TLC, LC-MS) Start->Check_Purity Unreacted_SM Unreacted Starting Material? Check_Purity->Unreacted_SM Presence of Starting Material Multiple_Spots Multiple Product Spots? Check_Purity->Multiple_Spots Presence of Byproducts Optimize_Reaction Optimize Reaction: - Increase Time/Temp - Check Reagent Quality Unreacted_SM->Optimize_Reaction Control_Conditions Control Reaction Conditions: - Lower Temperature - Slow Addition of Acyl Bromide Multiple_Spots->Control_Conditions Purify Purify Product: - Recrystallization - Column Chromatography Optimize_Reaction->Purify Control_Conditions->Purify

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Crystallization of 2-bromo-N-(2,4-difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromo-N-(2,4-difluorophenyl)acetamide.

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My compound will not crystallize from solution, even after cooling.

A1: Failure to crystallize is a common issue that can arise from several factors. Here are some troubleshooting steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.

    • Seeding: If you have a small amount of solid product, add a "seed crystal" to the solution to initiate crystallization.

    • Reduced Temperature: If cooling to room temperature is unsuccessful, try using an ice bath or a refrigerator to further decrease the temperature and reduce the solubility of your compound.

  • Solvent Concentration: It's possible the solution is too dilute.

    • Evaporation: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. Be careful not to evaporate too much solvent, as this can cause the compound to "oil out" or precipitate too quickly.

  • Solvent Choice: The solvent may be too good at dissolving your compound at all temperatures.

    • Solvent Screening: Experiment with different solvents or solvent mixtures. A good crystallization solvent should dissolve the compound when hot but have low solubility when cold. For a compound like this compound, consider solvents such as ethanol, isopropanol, or mixtures of a soluble solvent with an anti-solvent (e.g., ethanol/water or ethyl acetate/hexane).

Q2: The compound oiled out instead of forming crystals.

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when a solution is cooled too quickly or when the concentration of the solute is too high.

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Then, allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.

  • Add More Solvent: The concentration of your compound might be too high. Add a small amount of the hot solvent to the mixture to dilute it slightly, then allow it to cool slowly.

  • Change Solvent System: Consider using a different solvent or a solvent mixture. Sometimes, adding a co-solvent can prevent oiling out.

Q3: The crystals that formed are very small, like a powder.

A3: The formation of very small crystals or a powder is often a result of rapid crystallization, which can trap impurities.

  • Slow Down Crystallization:

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in a cold bath.

    • Use a More Soluble Solvent: If the compound is crashing out too quickly, you might be using a solvent in which it is not very soluble, even when hot. Try a solvent that dissolves the compound more readily at higher temperatures.

    • Increase Solvent Volume: Using a slightly larger volume of solvent can also slow down the rate of crystallization.

Q4: The yield of my crystallized product is very low.

A4: A low recovery of the product can be due to several factors throughout the crystallization process.

  • Incomplete Crystallization: Ensure the solution has been sufficiently cooled for an adequate amount of time to allow for maximum crystal formation.

  • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining dissolved in the mother liquor. Before filtering, you can check for this by taking a small sample of the mother liquor and evaporating the solvent to see if a significant amount of solid remains.

  • Premature Crystallization during Filtration: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and filter flask, and keep the solution hot during filtration.

  • Washing with Inappropriate Solvent: When washing the collected crystals, use a small amount of ice-cold solvent to minimize the dissolution of your product.

Q5: The crystallized product is discolored or appears impure.

A5: Discoloration often indicates the presence of impurities that have been co-crystallized with your product.

  • Charcoal Treatment: If the discoloration is due to colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.

  • Recrystallization: A second recrystallization of the product can often significantly improve its purity and color.

  • Impact of Structurally Similar Impurities: Impurities that are structurally similar to this compound can be particularly difficult to remove as they can be incorporated into the crystal lattice.[1][2][3] In such cases, multiple recrystallizations or alternative purification methods like column chromatography might be necessary. The presence of such impurities can also affect the crystal habit, leading to different crystal shapes.[1][2][3]

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent for the crystallization of this compound?

A: While the ideal solvent must be determined experimentally, good starting points for N-aryl amides include alcohols like ethanol or isopropanol. Solvent mixtures, such as ethanol/water, ethyl acetate/hexane, or toluene/hexane, can also be effective. The principle is to use a solvent in which the compound is soluble when hot and insoluble when cold.

Q: How can I determine the optimal solvent ratio for a mixed-solvent crystallization?

A: To find the right ratio, dissolve your compound in a minimal amount of the "good" solvent (the one in which it is more soluble) at an elevated temperature. Then, slowly add the "bad" solvent (the anti-solvent) dropwise until you observe persistent cloudiness. Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Q: How does the rate of cooling affect crystal size and purity?

A: Slower cooling generally leads to the formation of larger and purer crystals. Rapid cooling can cause the compound to precipitate quickly, trapping impurities within the crystal lattice and resulting in smaller, less well-formed crystals.

Q: What is the purpose of washing the crystals after filtration?

A: Washing the collected crystals with a small amount of cold solvent helps to remove any residual mother liquor that may contain dissolved impurities. It is crucial to use a cold solvent to minimize the loss of your desired product.

Data Presentation

Table 1: Common Solvents for Crystallization of Aryl Amides

SolventBoiling Point (°C)PolarityNotes
Ethanol78PolarGood general-purpose solvent for many organic compounds.
Isopropanol82PolarSimilar to ethanol, can offer different solubility characteristics.
Ethyl Acetate77Moderately PolarOften used in combination with a non-polar anti-solvent like hexane.
Toluene111Non-polarCan be effective for less polar compounds; higher boiling point requires caution.
Hexane69Non-polarTypically used as an anti-solvent in a mixed-solvent system.
Water100Very PolarCan be used as an anti-solvent with polar organic solvents like ethanol.

Experimental Protocols

Protocol 1: General Single-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate while stirring. Continue to add the solvent in small portions until the solid completely dissolves. Avoid adding a large excess of solvent.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once the solution has cooled, crystal formation should be observed. To maximize the yield, you can place the flask in an ice bath for 15-30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to air dry on the filter paper or dry them in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)

  • Dissolution: Dissolve the crude product in the minimum amount of hot ethanol.

  • Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol, using an ice-cold ethanol/water mixture for washing.

Visualizations

Troubleshooting_Crystallization start Start: Dissolved Compound in Hot Solvent cool Cool Solution Slowly start->cool observe Observe for Crystal Formation cool->observe crystals_ok Crystals Form observe->crystals_ok Yes no_crystals No Crystals Form observe->no_crystals No reassess Reassess Solvent System observe->reassess Still No Crystals success Successful Crystallization crystals_ok->success induce Induce Crystallization: - Scratch Flask - Add Seed Crystal - Cool Further no_crystals->induce induce->observe concentrate Concentrate Solution: Evaporate some solvent concentrate->cool reassess->concentrate Solution may be too dilute change_solvent Try a Different Solvent or Solvent Mixture reassess->change_solvent Solvent may be unsuitable failure Crystallization Fails: Consider alternative purification reassess->failure Persistent Failure change_solvent->start

Caption: A flowchart for troubleshooting common crystallization problems.

Solvent_Selection_Logic start Start: Crude Solid Product test_solubility Test Solubility in Various Solvents start->test_solubility dissolves_cold Dissolves in Cold Solvent? test_solubility->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No bad_solvent Unsuitable Solvent dissolves_cold->bad_solvent Yes good_for_hot Good 'Soluble' Solvent dissolves_cold->good_for_hot precipitates_cold Precipitates Upon Cooling? dissolves_hot->precipitates_cold Yes dissolves_hot->bad_solvent No mixed_solvent Consider for Mixed-Solvent System dissolves_hot->mixed_solvent Partially good_solvent Good Single Solvent Candidate precipitates_cold->good_solvent Yes precipitates_cold->bad_solvent No bad_for_hot Good 'Anti-Solvent' bad_solvent->bad_for_hot good_for_hot->mixed_solvent bad_for_hot->mixed_solvent

Caption: Decision tree for selecting a suitable crystallization solvent.

References

Technical Support Center: 2-bromo-N-(2,4-difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromo-N-(2,4-difluorophenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A common and direct method for the synthesis of this compound is the acylation of 2,4-difluoroaniline with bromoacetyl bromide or bromoacetyl chloride in the presence of a base. An alternative route involves the acetylation of 2,4-difluoroaniline followed by a bromination step.[1][2]

Q2: What are the expected major impurities in the synthesis of this compound?

Based on the common synthetic routes, the following are the most likely impurities:

  • Unreacted 2,4-difluoroaniline: Incomplete acylation will result in the presence of the starting aniline.

  • Dibromo species: Over-bromination during synthesis can lead to the formation of N-(2,6-dibromo-4-fluorophenyl)acetamide.[2]

  • Hydrolysis product: The presence of water can lead to the hydrolysis of the bromoacetyl group, resulting in the formation of 2-hydroxy-N-(2,4-difluorophenyl)acetamide.

  • Over-alkylated product: The product itself can act as a nucleophile and react with another molecule of the bromoacetylating agent, leading to a di-acylated aniline derivative.

Q3: My final product is discolored (yellow or brown). What is the likely cause?

Discoloration is often due to the presence of trace impurities, which may include oxidized species or residual starting materials. Inadequate purification or prolonged exposure to heat or light can contribute to color formation. It is also possible that trace amounts of bromine from the synthesis are present.

Q4: What are the recommended storage conditions for this compound?

To ensure stability, it is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.

Troubleshooting Guide

Issue 1: Unexpected Peaks in HPLC Analysis

Possible Causes and Solutions:

Potential Impurity Identification Resolution
Unreacted 2,4-difluoroanilineEarly eluting peak in reverse-phase HPLC. Confirm by co-injection with an authentic sample.Optimize the stoichiometry of the reactants to ensure complete acylation. An additional aqueous wash (e.g., with dilute HCl) during work-up can help remove residual aniline.
Dibromo SpeciesLater eluting peak in reverse-phase HPLC. Can be identified by mass spectrometry (higher molecular weight).Carefully control the amount of brominating agent and the reaction temperature. Purification by column chromatography or recrystallization can effectively remove this impurity.[2]
Hydrolysis ProductMore polar peak, eluting earlier than the product in reverse-phase HPLC. Confirm with mass spectrometry.Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere.
Over-alkylated ProductHigher molecular weight and likely less polar than the desired product. Confirm with mass spectrometry.Use a slight excess of the aniline starting material and add the acylating agent slowly to the reaction mixture.
Issue 2: Low Purity After Initial Synthesis

Experimental Workflow for Purity Enhancement:

Purity_Enhancement_Workflow Purity Enhancement Workflow start Crude Product wash Aqueous Wash (e.g., NaHCO3, brine) start->wash extract Solvent Extraction (e.g., Ethyl Acetate) wash->extract dry Drying (e.g., Na2SO4) extract->dry concentrate Concentration dry->concentrate purification Purification concentrate->purification recrystallization Recrystallization purification->recrystallization High Polarity Difference column Column Chromatography purification->column Similar Polarity pure_product Pure Product recrystallization->pure_product column->pure_product Impurity_Identification Impurity Identification Decision Tree start Unexpected Peak in HPLC lcms Analyze by LC-MS start->lcms mw_check Compare Molecular Weight (MW) to Expected Impurities lcms->mw_check mw_lower MW < Product mw_check->mw_lower Yes mw_higher MW > Product mw_check->mw_higher Yes mw_same MW ≈ Product mw_check->mw_same Yes aniline Likely Unreacted Aniline mw_lower->aniline dibromo Likely Dibromo Species or Over-alkylated Product mw_higher->dibromo isomer Possible Isomer or Degradation Product mw_same->isomer nmr Confirm Structure by NMR aniline->nmr dibromo->nmr isomer->nmr

References

Stability issues of 2-bromo-N-(2,4-difluorophenyl)acetamide under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 2-bromo-N-(2,4-difluorophenyl)acetamide under acidic and basic conditions. The information is intended for researchers, scientists, and drug development professionals to anticipate and troubleshoot potential stability issues during their experiments.

Disclaimer: The following information is based on general chemical principles and data from structurally analogous compounds. It is essential to perform experimental validation for your specific conditions.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under acidic and basic conditions?

A1: Based on the chemical structure of this compound, two primary degradation pathways are anticipated:

  • Hydrolysis of the amide bond: This is a common degradation pathway for acetanilide derivatives and can be catalyzed by both acid and base.

  • Nucleophilic substitution of the bromine atom: The bromine atom is a good leaving group, making the alpha-carbon susceptible to nucleophilic attack, particularly under basic or neutral conditions.

Q2: What specific degradation products should I expect under basic conditions?

A2: Under basic conditions, you can primarily expect 2-hydroxy-N-(2,4-difluorophenyl)acetamide resulting from the nucleophilic substitution of bromide by a hydroxide ion. A secondary degradation product could be 2,4-difluoroaniline and bromoacetic acid (or its conjugate base, bromoacetate) due to amide bond hydrolysis, which may be more prevalent under harsher basic conditions (e.g., high temperature, high base concentration).

Q3: What degradation products are likely to form under acidic conditions?

A3: Under acidic conditions, the most probable degradation pathway is the acid-catalyzed hydrolysis of the amide bond. This would lead to the formation of 2,4-difluoroaniline and bromoacetic acid .

Q4: How can I monitor the degradation of this compound?

A4: The most common and effective analytical technique for monitoring the degradation of the parent compound and the formation of its degradation products is High-Performance Liquid Chromatography (HPLC) , often coupled with a UV detector. For structural confirmation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q5: Are there any special handling precautions I should take when performing stability studies with this compound?

A5: Yes. Due to the presence of a bromine atom, this compound can be a lachrymator and skin irritant. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Rapid degradation of the parent compound observed at the start of the experiment (Time = 0). The compound may be unstable in the chosen solvent system even without the addition of acid or base.Analyze a sample of the compound dissolved in the solvent immediately after preparation to establish a true initial concentration. Consider using a less reactive or buffered solvent system if initial degradation is significant.
Multiple unexpected peaks appear in the chromatogram during the stability study. Secondary degradation of the primary degradation products may be occurring. The compound might be sensitive to other factors like light or oxidation.Perform a comprehensive forced degradation study (including photolytic and oxidative stress) to identify all potential degradation products. Use a diode array detector (DAD) with your HPLC to assess peak purity.
Poor separation between the parent compound and degradation products in HPLC. The chromatographic method is not optimized for the specific mixture of compounds.Develop a stability-indicating HPLC method. This involves experimenting with different mobile phase compositions, gradients, columns, and temperatures to achieve adequate resolution between all relevant peaks.
Inconsistent degradation rates between replicate experiments. Inaccurate pH control, temperature fluctuations, or variations in initial sample concentration.Ensure precise control of pH and temperature throughout the experiment. Use calibrated equipment and prepare stock solutions and dilutions carefully.

Quantitative Data Summary

The following tables provide hypothetical quantitative data to illustrate potential degradation patterns of this compound under forced degradation conditions. These are illustrative examples, and actual results will vary depending on the specific experimental conditions.

Table 1: Illustrative Degradation of this compound under Basic Conditions (0.1 M NaOH at 60°C)

Time (hours)% Parent Compound Remaining% 2-hydroxy-N-(2,4-difluorophenyl)acetamide% 2,4-difluoroaniline
010000
28514< 1
472262
855423
2420755

Table 2: Illustrative Degradation of this compound under Acidic Conditions (0.1 M HCl at 60°C)

Time (hours)% Parent Compound Remaining% 2,4-difluoroaniline% Bromoacetic Acid
010000
29555
4881212
8752525
24406060

Experimental Protocols

Protocol 1: Forced Hydrolysis under Basic Conditions
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Condition:

    • In a volumetric flask, add a known volume of the stock solution.

    • Add a sufficient volume of 0.1 M sodium hydroxide (NaOH) to achieve the desired final concentration of the compound (e.g., 100 µg/mL). The final solvent composition should be adjusted to ensure solubility.

    • Incubate the solution in a temperature-controlled water bath at 60°C.

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M hydrochloric acid (HCl) to stop the degradation reaction.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Forced Hydrolysis under Acidic Conditions
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Condition:

    • In a volumetric flask, add a known volume of the stock solution.

    • Add a sufficient volume of 0.1 M hydrochloric acid (HCl) to achieve the desired final concentration of the compound (e.g., 100 µg/mL). The final solvent composition should be adjusted to ensure solubility.

    • Incubate the solution in a temperature-controlled water bath at 60°C.

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M sodium hydroxide (NaOH) to stop the degradation reaction.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Visualizations

cluster_acid Acidic Conditions cluster_base Basic Conditions Parent_Acid This compound Deg1_Acid 2,4-difluoroaniline Parent_Acid->Deg1_Acid + H₃O⁺ Deg2_Acid Bromoacetic Acid Parent_Acid->Deg2_Acid + H₃O⁺ Parent_Base This compound Deg1_Base 2-hydroxy-N-(2,4-difluorophenyl)acetamide Parent_Base->Deg1_Base + OH⁻ (Major) Deg2_Base 2,4-difluoroaniline Parent_Base->Deg2_Base + OH⁻ (Minor)

Caption: Hypothesized degradation pathways under acidic and basic conditions.

A Prepare Stock Solution of Compound C Mix and Incubate at Controlled Temperature A->C B Prepare Acidic/Basic Stress Solutions B->C D Withdraw Aliquots at Time Points C->D E Neutralize Aliquots D->E F Analyze by HPLC E->F

Technical Support Center: Characterization of Polyhalogenated Aromatic Compounds (PHACs)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the characterization of polyhalogenated aromatic compounds (PHACs).

Frequently Asked Questions (FAQs)

This section addresses common challenges and questions encountered during the analysis of PHACs.

Q1: What are the primary challenges in the analysis of polyhalogenated aromatic compounds (PHACs)?

A1: The primary challenges in PHAC analysis stem from their complex nature and the trace levels at which they are often found. Key difficulties include:

  • Isomer Complexity: PHACs, such as polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), can exist as numerous isomers (congeners), which have the same molecular weight but different structures. Many of these isomers have similar physicochemical properties, making their chromatographic separation difficult.

  • Matrix Interference: Environmental and biological samples are complex matrices. Co-extracted compounds can interfere with the detection and quantification of target PHACs, leading to inaccurate results. This is often referred to as the matrix effect.[1][2][3][4]

  • Low Concentrations: PHACs are often present at very low concentrations (parts-per-billion or even parts-per-trillion levels), requiring highly sensitive analytical instrumentation and efficient sample preparation techniques to achieve reliable detection and quantification.

  • Sample Preparation: The extraction and cleanup of PHACs from complex matrices can be labor-intensive and prone to analyte loss. The choice of extraction method is critical to obtaining good recovery and minimizing interferences.

Q2: Why is the separation of PHAC isomers important?

A2: The separation of individual PHAC isomers is crucial because their toxicity can vary significantly depending on the number and position of the halogen atoms. For example, dioxin-like PCBs, which have a planar structure, are much more toxic than non-planar PCBs. Therefore, accurate risk assessment requires the specific quantification of the most toxic congeners.

Q3: What are "matrix effects" and how can they be minimized?

A3: Matrix effects are the alteration of the analytical signal of a target analyte due to the presence of other components in the sample matrix.[1][2][3][4] These effects can lead to either suppression or enhancement of the signal, resulting in underestimation or overestimation of the analyte concentration.

To minimize matrix effects, several strategies can be employed:

  • Effective Sample Cleanup: Use techniques like solid-phase extraction (SPE) or gel permeation chromatography (GPC) to remove interfering compounds from the sample extract before analysis.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed. This helps to compensate for the matrix effects.

  • Isotope Dilution: Use isotopically labeled internal standards that behave similarly to the target analytes during extraction, cleanup, and analysis. This is a highly effective method for correcting for both matrix effects and analyte losses.

  • Instrumental Techniques: Employing highly selective analytical techniques such as high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) can help to distinguish the target analytes from interfering compounds.

Q4: Which analytical techniques are most suitable for PHAC analysis?

A4: Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used technique for the analysis of PHACs.

  • Gas Chromatography (GC): Provides the necessary separation power to resolve complex mixtures of PHAC isomers. The choice of the GC column is critical for achieving good separation.

  • Mass Spectrometry (MS): Offers high sensitivity and selectivity for the detection and quantification of PHACs. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are often preferred for their ability to reduce interferences and provide confident identification of target compounds.

Troubleshooting Guides

This section provides step-by-step guidance for resolving common issues encountered during the experimental analysis of PHACs.

Guide 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
Symptom Possible Cause Troubleshooting Steps
Peak Tailing 1. Active sites in the GC system: Free silanol groups in the injector liner, column, or packing material can interact with polar analytes. 2. Column contamination: Accumulation of non-volatile matrix components at the head of the column. 3. Improper column installation: Dead volume at the column connections.1. Deactivate the GC system: Use a deactivated inlet liner and ensure the column is properly deactivated. Consider using a guard column. 2. Perform column maintenance: Trim the first 10-20 cm of the analytical column. Bake out the column at the maximum recommended temperature. 3. Reinstall the column: Ensure a clean, square cut on the column ends and proper ferrule installation to minimize dead volume.
Peak Fronting 1. Column overload: Injecting too much sample onto the column. 2. Incompatible solvent: The injection solvent is not compatible with the stationary phase.1. Dilute the sample: Reduce the concentration of the sample being injected. 2. Change the injection solvent: Choose a solvent that is more compatible with the GC column's stationary phase.
Guide 2: Co-elution of Isomers
Symptom Possible Cause Troubleshooting Steps
Incomplete separation of critical isomer pairs. 1. Inadequate GC column selectivity: The stationary phase of the column is not suitable for separating the specific isomers of interest. 2. Suboptimal GC oven temperature program: The temperature ramp rate may be too fast, or the initial temperature may be too high.1. Select a more appropriate GC column: For PHACs, columns with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) are commonly used. For challenging separations, consider a more polar column or a longer column.[5][6] 2. Optimize the temperature program: Decrease the ramp rate or lower the initial oven temperature to improve resolution.
Guide 3: Low Analyte Recovery
Symptom Possible Cause Troubleshooting Steps
Signal intensity of the target analytes is significantly lower than expected. 1. Inefficient extraction: The chosen extraction method is not effectively removing the analytes from the sample matrix. 2. Analyte loss during sample cleanup: The cleanup procedure may be too aggressive, leading to the loss of target compounds. 3. Adsorption to glassware or instrument components: Active sites in the sample preparation and analytical system can adsorb PHACs.1. Optimize the extraction method: Evaluate different extraction techniques (e.g., Soxhlet, pressurized liquid extraction, solid-phase extraction) and solvents to improve extraction efficiency. 2. Modify the cleanup procedure: Use less aggressive sorbents or elution solvents in the SPE cleanup. 3. Deactivate all surfaces: Ensure all glassware is thoroughly cleaned and silanized. Use deactivated instrument components.

Data Presentation

Table 1: Comparison of Extraction Method Efficiencies for Selected PHACs from Sediment Samples
Extraction Method PCB-153 Recovery (%) BDE-47 Recovery (%) Relative Standard Deviation (%)
Soxhlet Extraction (Hexane/Acetone) 9592< 10
Pressurized Liquid Extraction (PLE) 9896< 8
Solid-Phase Extraction (SPE) 8588< 15
Ultrasonic-Assisted Extraction (UAE) 8885< 12

Note: Recovery values are approximate and can vary depending on the specific matrix and experimental conditions.

Table 2: Comparison of GC Columns for the Separation of Critical PCB Isomer Pairs
GC Column (Stationary Phase) Resolution of PCB-28 and PCB-31 Resolution of PCB-138 and PCB-163 Typical Run Time (min)
DB-5ms (5% Phenyl-methylpolysiloxane) GoodPartial45
DB-XLB (Low-bleed proprietary phase) ExcellentGood50
SP-2331 (Highly polar cyanosiloxane) BaselineExcellent65

Note: Resolution can be influenced by the GC temperature program and other instrumental parameters.[5]

Experimental Protocols

Protocol 1: General Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of PHACs

This protocol provides a general procedure for the analysis of PHACs using GC-MS. Specific parameters may need to be optimized for different analytes and matrices.

1. GC System and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Injector: Split/splitless inlet.

  • Injection Mode: Splitless (1 µL injection volume).

  • Injector Temperature: 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 200 °C.

    • Ramp 2: 5 °C/min to 320 °C, hold for 10 minutes.

  • GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

2. Mass Spectrometer System and Conditions:

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes.

3. Data Analysis:

  • Identify peaks based on their retention times and the presence of characteristic ions.

  • Quantify the analytes using a calibration curve generated from standards of known concentrations.

Protocol 2: Solid-Phase Extraction (SPE) for PHACs from Water Samples

This protocol describes a general procedure for extracting PHACs from water samples using SPE.

1. Materials:

  • SPE Cartridges: C18 (1 g, 6 mL).

  • Solvents: Dichloromethane, hexane, methanol (all pesticide grade or equivalent).

  • Glassware: Sample bottles, collection vials.

  • SPE Manifold.

2. Procedure:

  • Cartridge Conditioning:

    • Pass 10 mL of dichloromethane through the cartridge.

    • Pass 10 mL of methanol through the cartridge.

    • Pass 10 mL of deionized water through the cartridge. Do not let the cartridge go dry.

  • Sample Loading:

    • Pass the water sample (e.g., 1 L) through the conditioned cartridge at a flow rate of approximately 10 mL/min.

  • Cartridge Washing:

    • After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove polar interferences.

  • Cartridge Drying:

    • Dry the cartridge by drawing air or nitrogen through it for at least 30 minutes.

  • Elution:

    • Elute the retained analytes with 10 mL of dichloromethane into a collection vial.

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

    • The extract is now ready for GC-MS analysis.

Mandatory Visualization

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis Sample_Collection Sample Collection Extraction Extraction (e.g., SPE, LLE) Sample_Collection->Extraction Cleanup Cleanup (e.g., GPC, Florisil) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GC_Separation GC Separation Concentration->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General analytical workflow for the characterization of polyhalogenated aromatic compounds.

Troubleshooting_GCMS Start GC-MS Problem Observed Peak_Shape Poor Peak Shape? Start->Peak_Shape Tailing Tailing Peak_Shape->Tailing Yes Fronting Fronting Peak_Shape->Fronting No Low_Signal Low Signal? Peak_Shape->Low_Signal No Check_Activity Check for active sites (liner, column) Tailing->Check_Activity Check_Overload Check for column overload Fronting->Check_Overload Check_Leaks Check for leaks in the system Low_Signal->Check_Leaks Yes Coelution Isomer Co-elution? Low_Signal->Coelution No Check_Recovery Evaluate sample prep recovery Check_Leaks->Check_Recovery Optimize_GC Optimize GC method (column, temperature program) Coelution->Optimize_GC Yes

Caption: Decision tree for troubleshooting common GC-MS problems in PHAC analysis.

Matrix_Effects Analyte Target Analyte Ion_Source MS Ion Source Analyte->Ion_Source Interference Matrix Interference Interference->Ion_Source Signal_Suppression Signal Suppression Ion_Source->Signal_Suppression Competition for ionization Signal_Enhancement Signal Enhancement Ion_Source->Signal_Enhancement Improved ionization efficiency Detector Detector Signal Signal_Suppression->Detector Signal_Enhancement->Detector

Caption: Conceptual diagram illustrating matrix effects in mass spectrometry.

References

Technical Support Center: Refinement of Crystal Structure Data for Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystal structure refinement of acetamide derivatives.

Troubleshooting Guides

Question: My refinement has stalled at a high R-factor. What are the common causes and how can I resolve this?

Answer: A high R-factor indicates a poor agreement between your crystallographic model and the experimental diffraction data. Several factors could be contributing to this issue. Here’s a step-by-step troubleshooting guide:

  • Check for Twinning: Twinning is a common issue in crystallography where two or more crystals are intergrown. This can significantly affect data quality and refinement.[1][2]

    • Identification: Look for warnings in your data processing software or examine the diffraction images for overlapping lattices.

    • Solution: If twinning is detected, you may need to use a specific twin law during refinement. For example, a twofold rotation around a crystallographic axis can sometimes be addressed by using a specific data file format (e.g., HKLF 5) for refinement.[1][2]

  • Re-evaluate Space Group Symmetry: An incorrect space group assignment is a frequent source of high R-factors.

    • Identification: Look for missed symmetry elements, which can lead to an unstable refinement and chemically unreasonable bond lengths and displacement parameters.

    • Solution: Use software tools to check for higher symmetry. If a higher symmetry space group is suggested, re-process your data and refine the structure in the new space group.

  • Address Disorder: Acetamide derivatives, particularly those with flexible side chains, can exhibit conformational disorder.

    • Identification: Unusually large or strangely shaped thermal ellipsoids (anisotropic displacement parameters) can indicate atomic disorder.

    • Solution: Model the disordered atoms over two or more positions with partial occupancies. Constraints or restraints may be necessary to maintain reasonable geometries for the disordered fragments.

  • Check for Missed Solvent Molecules: Voids in the crystal lattice may be occupied by disordered solvent molecules that have not been modeled.

    • Identification: Large, unresolved peaks in the difference Fourier map (Fo-Fc) often indicate the presence of unmodeled solvent.

    • Solution: Attempt to model the solvent molecules into these difference map peaks. If the solvent is highly disordered, solvent-masking tools can be used to account for their contribution to the diffraction pattern.

A logical workflow for troubleshooting high R-factors is presented below:

high_r_factor_troubleshooting start High R-factor check_twinning Check for Twinning start->check_twinning twinning_identified Twinning Identified? check_twinning->twinning_identified apply_twin_law Apply Twin Law in Refinement twinning_identified->apply_twin_law Yes check_space_group Re-evaluate Space Group twinning_identified->check_space_group No apply_twin_law->check_space_group space_group_correct Correct Space Group? check_space_group->space_group_correct reprocess_data Re-process Data in Correct Space Group space_group_correct->reprocess_data No check_disorder Investigate for Disorder space_group_correct->check_disorder Yes reprocess_data->check_disorder disorder_present Disorder Present? check_disorder->disorder_present model_disorder Model Disordered Atoms disorder_present->model_disorder Yes check_solvent Check for Unmodeled Solvent disorder_present->check_solvent No model_disorder->check_solvent solvent_present Solvent Peaks in Fo-Fc Map? check_solvent->solvent_present model_solvent Model Solvent Molecules solvent_present->model_solvent Yes refinement_converged Refinement Converged with Low R-factor solvent_present->refinement_converged No model_solvent->refinement_converged

Caption: Troubleshooting workflow for high R-factors.

Question: I am observing unusually large anisotropic displacement parameters (ADPs) for some atoms. What does this signify and how should I proceed?

Answer: Unusually large or distorted ADPs, also known as thermal ellipsoids, suggest potential issues with your model. Here are the common causes and solutions:

  • Atomic Disorder: As mentioned previously, large ADPs can indicate that an atom or a group of atoms occupies more than one position in the crystal lattice.

    • Solution: Attempt to model the disorder by splitting the atom into multiple positions with refined occupancies.

  • Incorrect Atom Type Assignment: Assigning the wrong element to a particular position can lead to improper modeling of its electron density, resulting in distorted ADPs.

    • Solution: Verify the chemical structure and ensure that all atoms have been correctly assigned. For example, confusing a nitrogen for an oxygen atom can impact the refinement.

  • Absorption Effects: If the crystal is highly absorbing and an adequate absorption correction has not been applied, it can lead to systematic errors in the data and result in distorted ADPs.

    • Solution: Ensure that a proper absorption correction has been applied during data processing. This is particularly crucial for crystals containing heavy atoms.

  • High Thermal Motion: In some cases, large ADPs can be a true reflection of high thermal motion of certain parts of the molecule, especially flexible side chains, at the data collection temperature.

    • Solution: If the large ADPs are chemically reasonable (e.g., for a terminal methyl group), they may be acceptable. However, collecting data at a lower temperature (cryo-cooling) can help reduce thermal motion and improve the model.

Frequently Asked Questions (FAQs)

Q1: What are typical data collection and refinement statistics for acetamide derivatives?

A1: The quality of a crystal structure is assessed by several parameters. Below is a table summarizing typical values found in published structures of acetamide derivatives.[1][2][3][4]

ParameterTypical Value RangeDescription
R1 < 5%A measure of the agreement between the observed and calculated structure factor amplitudes.
wR2 < 15%A weighted R-factor based on squared structure factor amplitudes.
Goodness-of-Fit (GooF) ~1.0Should be close to 1 for a good refinement.
Resolution (Å) < 0.8 ÅA measure of the level of detail in the electron density map. Lower values are better.
Completeness (%) > 95%The percentage of measured unique reflections out of the total possible reflections at a given resolution.
Redundancy > 3The average number of times a unique reflection has been measured. Higher values are generally better.

Q2: How should I handle hydrogen atom refinement for acetamide derivatives?

A2: The placement and refinement of hydrogen atoms are critical for a complete and accurate crystal structure, especially for analyzing hydrogen bonding interactions, which are often important in the crystal packing of acetamide derivatives.[3][5]

  • Initial Placement: Most hydrogen atoms can be placed in calculated, idealized positions (e.g., on aromatic rings or methylene groups).

  • Refinement Strategy: A common approach is to refine the hydrogen atoms using a "riding model," where their positions are geometrically dependent on the parent atom. Their isotropic displacement parameters are typically constrained relative to the parent atom (e.g., Uiso(H) = 1.2 * Ueq(C)).

  • Amide and Hydroxyl Protons: For hydrogen atoms involved in hydrogen bonding, such as the N-H protons of the acetamide group, it is often possible to locate them in the difference Fourier map. Their positions can then be refined freely or with distance restraints to maintain chemically sensible bond lengths.

Q3: What is the importance of Hirshfeld surface analysis for acetamide derivatives?

A3: Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. For acetamide derivatives, this can provide valuable insights into:

  • Hydrogen Bonding: It allows for the detailed analysis of N-H···O and other hydrogen bonds that often dictate the supramolecular assembly.[3][4]

  • Other Intermolecular Contacts: It can quantify other weaker interactions, such as C-H···π, halogen bonding, and van der Waals forces, which contribute to the overall crystal packing.[4]

  • Polymorphism: By comparing the Hirshfeld surfaces of different polymorphs, one can understand the subtle differences in their intermolecular interaction patterns.

Experimental Protocols

Protocol 1: Single-Crystal X-ray Diffraction Data Collection

This protocol outlines the general steps for collecting single-crystal X-ray diffraction data for an acetamide derivative.

  • Crystal Selection and Mounting:

    • Select a suitable single crystal with well-defined faces and no visible cracks or defects under a microscope.

    • Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K) to minimize radiation damage and thermal motion.

  • Data Collection:

    • Center the crystal in the X-ray beam of a single-crystal diffractometer.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. A typical data collection strategy involves collecting multiple runs of frames at different goniometer angles to ensure complete data coverage.

    • The exposure time per frame and the total number of frames will depend on the crystal's diffracting power and the X-ray source.

  • Data Processing:

    • Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.

    • Apply corrections for Lorentz and polarization effects.

    • Perform an absorption correction based on the crystal's shape and composition.

    • Merge symmetry-equivalent reflections to generate a unique set of reflection data.

The overall experimental workflow is depicted in the following diagram:

experimental_workflow start Crystal Growth crystal_selection Crystal Selection & Mounting start->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: General experimental workflow for crystal structure determination.

Protocol 2: Structure Solution and Refinement

This protocol describes the process of solving and refining the crystal structure after data collection and processing.

  • Structure Solution:

    • The primary challenge in structure solution is the "phase problem," as the phases of the structure factors are not directly measured.

    • For small molecules like acetamide derivatives, direct methods are typically used to determine the initial phases and generate an initial structural model.

  • Structure Refinement:

    • The initial model is refined against the experimental data using least-squares methods.[6]

    • The refinement process involves iteratively adjusting atomic parameters (positions, occupancies, and displacement parameters) to minimize the difference between the observed and calculated structure factor amplitudes.

    • Difference Fourier maps are calculated at each stage to identify missing or misplaced atoms.

    • Anisotropic displacement parameters are typically introduced for non-hydrogen atoms in the later stages of refinement.

    • Hydrogen atoms are added to the model and refined as described in the FAQs.

    • A weighting scheme is applied in the final stages to ensure that the refinement is not biased by the most intense reflections.

    • The refinement is considered converged when the shifts in the refined parameters are negligible.[7]

References

Technical Support Center: Removal of Unreacted 2-Bromoacetyl Halide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed methods and troubleshooting advice for effectively removing unreacted 2-bromoacetyl halide from reaction mixtures. Due to its high reactivity and toxicity, proper handling and removal are critical for ensuring product purity and safety.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward method to remove residual 2-bromoacetyl halide?

The simplest and most common method is quenching the reaction with an aqueous solution, followed by an extractive workup.[3] 2-Bromoacetyl halide readily hydrolyzes in the presence of water to form bromoacetic acid and the corresponding hydrohalic acid (e.g., HBr or HCl).[4][5][6] Subsequent washing with a mild aqueous base, such as sodium bicarbonate solution, will convert these acidic byproducts into their water-soluble salts, which are then easily removed in the aqueous layer during extraction.

Q2: My target molecule is sensitive to basic conditions. How can I safely quench the reaction?

If your product is base-sensitive, you can perform the initial quench with cold water or a saturated ammonium chloride solution instead of a base. This will still hydrolyze the unreacted 2-bromoacetyl halide. While this avoids a basic environment, the resulting bromoacetic acid may require multiple water washes to be fully removed from the organic layer. Alternatively, using a solid-supported scavenger is an excellent non-aqueous option (see Q4).

Q3: After an aqueous workup, I suspect bromoacetic acid is still contaminating my product. What should I do?

If residual bromoacetic acid is a problem, consider the following troubleshooting steps:

  • Increase the number of washes: Perform multiple extractions (2-3 times) with a fresh saturated sodium bicarbonate solution.

  • Check the pH: After a basic wash, test the pH of the aqueous layer to ensure it is neutral or slightly basic. This confirms that the acid has been neutralized and is being extracted from the organic layer.[3]

  • Brine Wash: After the basic washes, wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove residual water and some water-soluble impurities from the organic phase.

Q4: Are there methods to remove 2-bromoacetyl halide without an aqueous workup?

Yes, using solid-supported scavengers is a highly effective non-aqueous method. These are functionalized polymers (resins) that react with and bind to the excess electrophile. The key advantage is the simplified workup: the resin and the bound excess reagent are removed by simple filtration.

Q5: How do scavenger resins work for removing acyl halides?

Scavenger resins are typically functionalized with nucleophilic groups, such as amines or thiols.

  • Amine-based Scavengers (e.g., Tris(2-aminoethyl)amine resin): These resins have primary or secondary amine groups that react with the 2-bromoacetyl halide to form a stable, covalently bound amide on the solid support.[7][8]

  • Thiol-based Scavengers: While less common for acyl halides, thiol-based scavengers can also be used to sequester electrophiles.[7]

The choice of scavenger depends on the specific reactivity of your product and the reaction solvent.

Q6: Which removal method is right for my experiment?

The optimal method depends on the stability of your product, the scale of your reaction, and the required level of purity. The table below provides a comparison to guide your decision.

Data Presentation: Comparison of Removal Methods

MethodPrinciple of RemovalAdvantagesDisadvantagesBest For
Aqueous Quench (Basic) Hydrolysis to bromoacetic acid, followed by neutralization and extraction of its salt.[3][5]Inexpensive, fast, and effective for large quantities.Not suitable for water or base-sensitive products. Can lead to emulsions.Robust, stable products on a large scale.
Aqueous Quench (Neutral) Hydrolysis to bromoacetic acid, followed by extraction with water.Avoids basic conditions, protecting sensitive functional groups.Less efficient at removing the acidic byproduct; may require many washes.Products sensitive to base but stable in the presence of water and mild acid.
Solid-Supported Scavenger Covalent binding of the acyl halide to a functionalized polymer resin.[7][8]Simple filtration workup, avoids aqueous conditions, high purity.Higher cost, limited capacity (requires a molar excess of resin).Water/base-sensitive products, parallel synthesis, simplifying purification.
Soluble Scavenger Reaction with a soluble nucleophile (e.g., mercaptoalkanesulfonic acid) to form a water-soluble adduct.[9]Convenient for forming highly water-soluble byproducts.Requires an additional reagent and subsequent aqueous extraction to remove the adduct.[9]Cases where a standard aqueous quench is insufficient and a solid scavenger is not desired.

Experimental Protocols

Protocol 1: Standard Aqueous Quench and Extraction

This protocol describes the removal of excess 2-bromoacetyl halide via hydrolysis and extraction.

cluster_workflow Workflow: Aqueous Quench A Reaction Mixture (contains product + excess 2-bromoacetyl halide) B Slowly add saturated aq. NaHCO3 solution (Quench) A->B 1. Cool to 0°C C Transfer to Separatory Funnel B->C 2. D Extract with Organic Solvent C->D 3. E Separate Layers D->E 4. F Wash Organic Layer (with brine) E->F 5. Isolate Organic Layer G Dry Organic Layer (e.g., Na2SO4) F->G 6. H Filter and Concentrate (Rotary Evaporation) G->H 7. I Purified Product H->I 8.

Caption: Workflow for removing 2-bromoacetyl halide via aqueous quench.

Methodology:

  • Once the reaction is complete, cool the reaction vessel in an ice bath to 0°C.

  • Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with stirring. Caution: This may cause gas evolution (CO₂). Add the solution portion-wise until no more gas is evolved.

  • Transfer the biphasic mixture to a separatory funnel.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Separate the organic layer. Wash the organic layer again with saturated NaHCO₃ solution, followed by a final wash with brine (saturated NaCl solution).[9]

  • Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, now free of 2-bromoacetyl halide and its hydrolysis byproducts.

Protocol 2: Removal Using a Solid-Supported Amine Scavenger

This protocol is ideal for reactions where aqueous conditions must be avoided.

cluster_workflow Workflow: Solid-Supported Scavenger A Reaction Mixture (contains product + excess 2-bromoacetyl halide) B Add Solid-Supported Amine Resin (e.g., Si-Amine) A->B 1. C Stir Mixture (e.g., 1-2 hours at RT) B->C 2. D Filter Mixture C->D 3. E Collect Filtrate D->E 4a. (Liquid Phase) F Wash Resin with Fresh Solvent D->F 4b. (Solid Phase) G Combine Filtrates and Concentrate E->G F->G 5. Combine with initial filtrate H Purified Product G->H 6.

References

Technical Support Center: Optimizing Solvent Systems for Chromatography of N-Arylacetamides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent systems for the successful chromatographic separation of N-arylacetamides. The information is presented in a user-friendly question-and-answer format, addressing common challenges and providing detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common stationary phases used for the chromatography of N-arylacetamides?

A1: The most commonly used stationary phase for the chromatography of N-arylacetamides is silica gel.[1][2] Alumina can also be used, but silica gel is generally the first choice for these moderately polar compounds. For highly polar N-arylacetamides, reverse-phase silica gel (e.g., C18) may be employed.

Q2: What are good starting solvent systems for the Thin-Layer Chromatography (TLC) of N-arylacetamides?

A2: A good starting point for the TLC analysis of N-arylacetamides is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate.[3][4] A 1:1 mixture of hexane:ethyl acetate is a common initial choice.[5] For more polar N-arylacetamides, a system of dichloromethane and methanol can be effective.[2][6]

Q3: How does the substitution pattern on the aryl ring affect the polarity and Rf value of N-arylacetamides?

A3: The polarity and, consequently, the Rf value of N-arylacetamides are influenced by the electronic nature of the substituents on the aryl ring. Electron-donating groups (e.g., -OCH3, -CH3) can slightly decrease polarity, leading to a higher Rf value, while electron-withdrawing groups (e.g., -NO2, -CN) increase polarity, resulting in a lower Rf value. The position of the substituent also plays a role; for instance, ortho-substituted compounds may exhibit different polarity compared to their meta- or para-isomers due to intramolecular interactions.[1]

Q4: When should I consider using additives in my mobile phase for N-arylacetamide chromatography?

A4: Additives are beneficial when you observe peak tailing or streaking on your TLC plate. For N-arylacetamides that may have basic impurities or are themselves basic, adding a small amount of a base like triethylamine (0.1-2.0%) to the mobile phase can neutralize acidic sites on the silica gel and improve peak shape. Conversely, if acidic impurities are present or the N-arylacetamide is acidic in nature, adding a small amount of acetic or formic acid (0.1-2.0%) can be helpful.[5]

Q5: What is the ideal Rf value to aim for during TLC for subsequent column chromatography?

A5: For optimal separation in column chromatography, the target compound should have an Rf value between 0.25 and 0.35 in the chosen TLC solvent system.[7] This range ensures that the compound will have sufficient interaction with the stationary phase for good separation without requiring an excessively large volume of solvent to elute from the column.

Troubleshooting Guides

Problem: My N-arylacetamide is streaking or appearing as an elongated spot on the TLC plate.

  • Possible Cause: The sample may be overloaded.

    • Solution: Dilute your sample solution and spot a smaller amount on the TLC plate.

  • Possible Cause: The compound may be interacting strongly with the acidic silica gel.

    • Solution: Add a small amount of triethylamine (0.1-2.0%) or a few drops of ammonia in methanol to your mobile phase to neutralize the silica gel.[5]

  • Possible Cause: The compound may be acidic.

    • Solution: Add a small amount of acetic or formic acid (0.1-2.0%) to the mobile phase.[5]

Problem: The spots on my TLC plate are not visible under UV light.

  • Possible Cause: The N-arylacetamide may not be UV-active.

    • Solution: Use a visualization stain. Stains like phosphomolybdic acid (PMA) or potassium permanganate are good general-purpose stains.[8] Iodine vapor is another common method for visualizing organic compounds.[9]

  • Possible Cause: The sample concentration is too low.

    • Solution: Concentrate your sample or apply multiple spots in the same location on the TLC plate, allowing the solvent to dry between applications.

  • Possible Cause: The compound is volatile and has evaporated from the plate.

    • Solution: While less common for N-arylacetamides, if suspected, minimize the time the plate is exposed to air before and after development.

Problem: My N-arylacetamide remains at the baseline (Rf ≈ 0) on the TLC plate.

  • Possible Cause: The solvent system is not polar enough.

    • Solution: Increase the proportion of the polar solvent in your mobile phase. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try an 8:2 or 7:3 mixture. If you are using ethyl acetate/hexane and still see no movement, consider switching to a more polar solvent system like dichloromethane/methanol.[2][6]

Problem: My N-arylacetamide runs with the solvent front (Rf ≈ 1) on the TLC plate.

  • Possible Cause: The solvent system is too polar.

    • Solution: Decrease the proportion of the polar solvent in your mobile phase. For instance, if you are using a 1:1 hexane:ethyl acetate mixture, try a 3:1 or 4:1 mixture.

Problem: I am getting poor separation between my N-arylacetamide and an impurity.

  • Possible Cause: The chosen solvent system does not provide enough selectivity.

    • Solution: Try a different combination of solvents. Sometimes, switching one of the solvents for another of similar polarity but different chemical nature (e.g., replacing ethyl acetate with acetone or dichloromethane with chloroform) can improve separation.[10] You can also try a three-component solvent system for more complex separations.

Problem: My N-arylacetamide seems to be decomposing on the column.

  • Possible Cause: The compound is sensitive to the acidic nature of silica gel.

    • Solution: Deactivate the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample. Alternatively, consider using a different stationary phase like neutral alumina.

Data Presentation

The following tables provide a summary of common solvent systems and expected Rf value ranges for N-arylacetamides. Note that Rf values can be influenced by factors such as the specific substituents on the aryl ring, the activity of the silica gel, and the temperature.

Table 1: Common Solvent Systems for TLC of N-Arylacetamides on Silica Gel

Solvent System (v/v)PolarityTypical N-Arylacetamide Applicability
Hexane / Ethyl Acetate (9:1 to 1:1)Low to MediumGood starting point for many N-arylacetamides.[3][4]
Dichloromethane / Methanol (99:1 to 9:1)Medium to HighSuitable for more polar N-arylacetamides.[2][6]
Chloroform / Acetone (9:1 to 1:1)MediumCan offer different selectivity compared to ester-based systems.
Toluene / Ethyl Acetate (9:1 to 1:1)Low to MediumUseful for aromatic compounds, may improve separation from non-aromatic impurities.

Table 2: Illustrative Rf Values of N-Arylacetamides in Different Solvent Systems on Silica Gel TLC

CompoundSolvent System (v/v)Approximate Rf Value
AcetanilideHexane:Ethyl Acetate (3:1)0.21[4]
AcetanilideHexane:Ethyl Acetate (7:3)~0.3
p-NitroacetanilideHexane:Ethyl Acetate (1:1)~0.4
2-QuinolinecarboxamidePetroleum Ether:Acetone (7:3)~0.3[11]
Amide MixtureChloroform:Methanol (9:1)~0.5 (for a specific amide)[9]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for N-Arylacetamide Analysis

Objective: To determine the optimal solvent system for the separation of an N-arylacetamide from its impurities and to monitor the progress of a reaction or the purity of column fractions.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Pencil

  • Ruler

  • UV lamp (254 nm)

  • Staining solution (e.g., phosphomolybdic acid or potassium permanganate) and heating device (if necessary)

  • Solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Sample of N-arylacetamide dissolved in a volatile solvent (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Prepare the Developing Chamber: Pour the chosen solvent system into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent, to saturate the chamber with solvent vapors. Close the lid and let it equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: With a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate. Be careful not to scrape off the silica gel. Mark small tick marks on the origin line where you will spot your samples.

  • Spot the Plate: Dip a capillary tube into your dissolved N-arylacetamide sample. Briefly and gently touch the tip of the capillary tube to the marked spot on the origin line. Allow the solvent to evaporate completely. For dilute samples, you can re-spot in the same location multiple times, ensuring the spot remains small (1-2 mm in diameter).

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the origin line is above the solvent level. Close the lid and allow the solvent front to travel up the plate undisturbed.

  • Mark the Solvent Front and Dry: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualize the Spots:

    • UV Light: Place the dried plate under a UV lamp (254 nm). UV-active compounds will appear as dark spots. Circle the spots lightly with a pencil.

    • Staining: If the spots are not visible under UV light, use an appropriate stain. Dip the plate into the staining solution or spray it evenly. Gently heat the plate with a heat gun until the spots appear. Circle the visualized spots.

  • Calculate the Rf Value: Measure the distance from the origin line to the center of each spot and the distance from the origin line to the solvent front. Calculate the Rf value for each spot using the following formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Protocol 2: Flash Column Chromatography for N-Arylacetamide Purification

Objective: To purify a sample of an N-arylacetamide using flash column chromatography.

Materials:

  • Glass chromatography column with a stopcock

  • Silica gel (flash grade, 40-63 µm)

  • Sand (washed)

  • Cotton or glass wool

  • Eluent (the optimal solvent system determined by TLC)

  • Sample of N-arylacetamide

  • Collection tubes or flasks

  • Air or nitrogen source with a regulator

  • TLC setup for monitoring fractions

Procedure:

  • Prepare the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

    • Add a small layer of sand (about 0.5 cm) on top of the cotton.

    • Dry Packing: Fill the column with dry silica gel to the desired height. Gently tap the column to ensure even packing. Add a layer of sand (about 0.5 cm) on top of the silica gel.

    • Wet Packing (Slurry Method): In a beaker, make a slurry of the silica gel in the eluent. Pour the slurry into the column. Allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until it is just level with the top of the silica. Add a layer of sand on top.

  • Equilibrate the Column: Pass several column volumes of the eluent through the packed column to ensure it is fully equilibrated. Never let the solvent level drop below the top of the silica gel.

  • Load the Sample:

    • Wet Loading: Dissolve your crude N-arylacetamide in a minimal amount of the eluent or a solvent in which it is highly soluble (e.g., dichloromethane). Carefully add the sample solution to the top of the column using a pipette. Rinse the flask with a small amount of eluent and add this to the column. Drain the solvent until the sample has been adsorbed onto the top of the silica.

    • Dry Loading: Dissolve your crude sample in a suitable solvent and add a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder of your sample adsorbed onto the silica. Carefully add this powder to the top of the packed column.

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure using an air or nitrogen line to force the eluent through the column at a steady rate (a flow rate of about 2 inches per minute is a good starting point).[11]

    • Begin collecting fractions in test tubes or flasks immediately.

  • Monitor the Fractions:

    • Analyze the collected fractions by TLC to determine which ones contain your purified N-arylacetamide.

    • Spot every few fractions on a TLC plate, along with a spot of your crude mixture and a pure standard if available.

  • Combine and Evaporate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to obtain the purified N-arylacetamide.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_tlc TLC Optimization cluster_column Column Chromatography prep_sample Prepare N-Arylacetamide Sample (dissolve in volatile solvent) select_solvent Select Initial Solvent System (e.g., Hexane:EtOAc 1:1) prep_sample->select_solvent run_tlc Run TLC select_solvent->run_tlc visualize_tlc Visualize TLC (UV/Stain) run_tlc->visualize_tlc calc_rf Calculate Rf Value visualize_tlc->calc_rf analyze_rf Analyze Rf Value (Is 0.25 < Rf < 0.35?) calc_rf->analyze_rf analyze_rf->select_solvent No, Adjust Solvent Ratio pack_column Pack Column with Silica Gel analyze_rf->pack_column Yes, Optimal System Found load_sample Load Sample pack_column->load_sample elute_column Elute Column & Collect Fractions load_sample->elute_column monitor_fractions Monitor Fractions by TLC elute_column->monitor_fractions combine_fractions Combine Pure Fractions monitor_fractions->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate final_product Purified N-Arylacetamide evaporate->final_product

Caption: Experimental workflow for optimizing a solvent system and purifying N-arylacetamides.

troubleshooting_guide cluster_problems Problem Identification cluster_solutions Potential Solutions start Chromatography Issue with N-Arylacetamide streaking Streaking/Tailing Spot? start->streaking poor_sep Poor Separation? start->poor_sep no_movement Spot at Baseline (Rf ≈ 0)? start->no_movement solvent_front Spot at Solvent Front (Rf ≈ 1)? start->solvent_front decomposition Decomposition on Column? start->decomposition overload Reduce Sample Load streaking->overload add_base Add Base (e.g., TEA) streaking->add_base add_acid Add Acid (e.g., Acetic Acid) streaking->add_acid change_solvent Change Solvent System poor_sep->change_solvent increase_polarity Increase Solvent Polarity no_movement->increase_polarity decrease_polarity Decrease Solvent Polarity solvent_front->decrease_polarity deactivate_silica Deactivate Silica Gel decomposition->deactivate_silica change_stationary_phase Use Alumina decomposition->change_stationary_phase

Caption: Troubleshooting decision tree for N-arylacetamide chromatography.

References

Preventing decomposition of 2-bromo-N-(2,4-difluorophenyl)acetamide during workup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 2-bromo-N-(2,4-difluorophenyl)acetamide during experimental workup.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the workup of reactions involving this compound, leading to its decomposition.

Q1: I am observing a significant loss of my product, this compound, after a basic aqueous workup. What is the likely cause?

A1: this compound, like other α-haloacetamides, is susceptible to decomposition under basic conditions. The primary degradation pathway is likely hydrolysis of the amide bond and/or nucleophilic substitution of the bromine atom by hydroxide ions. This leads to the formation of 2-hydroxy-N-(2,4-difluorophenyl)acetamide and 2,4-difluoroaniline as major impurities.

Potential Decomposition Pathways under Basic Conditions:

  • Hydrolysis: The amide bond can be cleaved by hydroxide ions, leading to the formation of 2-bromoacetic acid and 2,4-difluoroaniline.

  • Nucleophilic Substitution: The bromine atom can be displaced by a hydroxide ion to yield 2-hydroxy-N-(2,4-difluorophenyl)acetamide.

To minimize product loss, it is crucial to avoid prolonged exposure to strong bases and elevated temperatures during the workup.

Q2: My final product is showing impurities that I suspect are decomposition products. How can I identify them?

A2: Common decomposition products of this compound include 2-hydroxy-N-(2,4-difluorophenyl)acetamide and 2,4-difluoroaniline. These can be identified using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): Compare the TLC profile of your product with authentic samples of the potential impurities. The hydroxylated product will likely have a lower Rf value than the starting material.

  • High-Performance Liquid Chromatography (HPLC): An HPLC analysis can effectively separate the desired product from its degradation products. A reversed-phase column with a water/acetonitrile gradient is typically suitable.

  • Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weights of the impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR can provide structural information to confirm the identity of the impurities.

Q3: What is the recommended pH range for the aqueous workup of this compound?

A3: To minimize decomposition, the aqueous workup should be performed under neutral to slightly acidic conditions (pH 4-7). If a basic wash is necessary to remove acidic impurities, it should be carried out quickly with a mild base (e.g., saturated sodium bicarbonate solution) at low temperatures (0-5 °C), and immediately followed by a wash with a neutral or slightly acidic solution.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to prevent decomposition?

A1: this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture-induced hydrolysis.

Q2: Can I use common quenching agents like sodium thiosulfate or sodium sulfite in my workup?

A2: Caution is advised when using nucleophilic quenching agents. While they can effectively neutralize unreacted bromine, they can also react with the α-bromo group of your product, leading to the formation of unwanted byproducts. If their use is unavoidable, it is recommended to perform a small-scale trial to assess the stability of your product under the specific reaction conditions.

Q3: How does temperature affect the stability of this compound during workup?

A3: Elevated temperatures can significantly accelerate the rate of decomposition, particularly hydrolysis. It is highly recommended to perform all aqueous workup steps at low temperatures (0-10 °C) to enhance the stability of the compound.

Data Presentation

The following tables summarize the stability of this compound under various conditions. This data is based on simulated laboratory studies.

Table 1: Stability of this compound in Aqueous Solutions at Different pH Values (2 hours at 25°C)

pH% DecompositionMajor Decomposition Products
2< 1%Not detected
4< 1%Not detected
7~2%2-hydroxy-N-(2,4-difluorophenyl)acetamide
9~15%2-hydroxy-N-(2,4-difluorophenyl)acetamide, 2,4-difluoroaniline
11> 50%2-hydroxy-N-(2,4-difluorophenyl)acetamide, 2,4-difluoroaniline

Table 2: Effect of Temperature on the Decomposition of this compound in Aqueous Solution (pH 9, 1 hour)

Temperature (°C)% Decomposition
0-5~5%
25~15%
50> 60%

Experimental Protocols

Protocol 1: Recommended Aqueous Workup Procedure

  • Quenching: Cool the reaction mixture to 0-5 °C. If the reaction contains excess electrophilic bromine, quench cautiously with a minimal amount of a mild reducing agent like a dilute aqueous solution of sodium bisulfite. Monitor the quenching process by TLC to avoid prolonged exposure.

  • Extraction: Dilute the quenched reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Wash the organic layer with a cold, dilute acidic solution (e.g., 1 M HCl) to remove any basic impurities.

  • Neutral Wash: Wash the organic layer with cold brine until the pH of the aqueous layer is neutral.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (< 40 °C).

Protocol 2: HPLC Method for Stability Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Visualizations

Decomposition_Pathway A This compound B 2-hydroxy-N-(2,4-difluorophenyl)acetamide A->B Nucleophilic Substitution (e.g., OH-) C 2,4-difluoroaniline A->C Amide Hydrolysis (e.g., OH-) D 2-bromoacetic acid A->D Amide Hydrolysis (e.g., OH-)

Caption: Major decomposition pathways of this compound under basic conditions.

Workup_Workflow Start Reaction Mixture Quench Quench at 0-5 °C (e.g., dilute NaHSO3) Start->Quench Extract Extract with Organic Solvent Quench->Extract Wash_Acid Wash with Cold Dilute Acid (e.g., 1 M HCl) Extract->Wash_Acid Wash_Brine Wash with Cold Brine Wash_Acid->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Concentrate Concentrate in vacuo (< 40 °C) Dry->Concentrate Product Pure Product Concentrate->Product

Caption: Recommended workup workflow for isolating this compound.

Technical Support Center: Overcoming Poor Solubility of 2-bromo-N-(2,4-difluorophenyl)acetamide in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor aqueous solubility of 2-bromo-N-(2,4-difluorophenyl)acetamide and similar aromatic amides.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

A1: The low water solubility of this compound is primarily attributed to its molecular structure. The presence of a non-polar aromatic ring and halogen substituents (bromo and difluoro groups) contributes to its hydrophobic nature. Additionally, the amide group can participate in hydrogen bonding, but the overall molecule has a significant non-polar character, leading to unfavorable interactions with polar water molecules.[1]

Q2: What are the initial steps to consider when encountering solubility issues with this compound?

A2: A systematic approach is recommended. Start with simple and common techniques before moving to more complex methods. The initial steps should include:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for solvation.[2][3][4]

  • Use of Co-solvents: Introducing a water-miscible organic solvent can reduce the polarity of the aqueous medium, enhancing the solubility of hydrophobic compounds.[3][5][6][7]

  • pH Adjustment: If the compound has ionizable groups, altering the pH of the solution can significantly impact its solubility.[2][5][8]

Q3: Can pH adjustment be effectively used to solubilize this compound?

A3: The effectiveness of pH adjustment depends on the presence of ionizable functional groups.[9][10] Aromatic amides are generally neutral compounds with very weak basicity associated with the amide nitrogen and weak acidity of the N-H proton. Significant changes in solubility are typically observed when the pH is adjusted to extreme values (very acidic or very basic), which may not be suitable for all experimental conditions. It is crucial to determine the pKa of the compound to assess the potential for pH-dependent solubility.[9][10]

Q4: What are cyclodextrins and how can they improve solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[11][12][13] They can encapsulate poorly water-soluble molecules, like this compound, within their hydrophobic core.[11][14] This formation of an inclusion complex effectively shields the hydrophobic guest molecule from the aqueous environment, thereby increasing its apparent water solubility.[11][12][14]

Troubleshooting Guides

Issue 1: The compound precipitates out of solution upon addition to aqueous buffer.
Possible Cause Troubleshooting Step Expected Outcome
Low intrinsic aqueous solubility.Prepare a stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol) and add it dropwise to the aqueous buffer while vortexing.[15][16]The compound remains in solution at the desired final concentration.
The final concentration exceeds the solubility limit in the chosen solvent system.Decrease the final concentration of the compound in the aqueous medium.The compound dissolves completely.
The buffer composition is unfavorable.Test a range of buffers with different pH values and ionic strengths.[17]Improved solubility in an optimized buffer system.
Issue 2: Use of a co-solvent is not providing sufficient solubility.
Possible Cause Troubleshooting Step Expected Outcome
The chosen co-solvent is not optimal.Screen a panel of co-solvents with varying polarities (e.g., ethanol, propylene glycol, PEG 400).[18][19]Identification of a co-solvent that provides the desired solubility.
The concentration of the co-solvent is too low.Gradually increase the percentage of the co-solvent in the final solution. Be mindful of potential co-solvent toxicity in biological assays.[6]The compound dissolves at a higher co-solvent concentration.
The co-solvent and aqueous phase are not fully miscible at the tested ratio.Consult miscibility charts for the chosen solvent system and adjust the ratios accordingly.A homogenous solution is formed.
Issue 3: pH adjustment leads to compound degradation.
Possible Cause Troubleshooting Step Expected Outcome
The compound is unstable at extreme pH values.Assess the stability of the compound at different pH values over time using techniques like HPLC.Determination of the stable pH range for the compound.
The amide bond is susceptible to hydrolysis under acidic or basic conditions.If pH modification is necessary, perform experiments at lower temperatures and for shorter durations to minimize degradation.Reduced degradation of the compound.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method

This method determines the equilibrium solubility of a compound.[20]

  • Preparation: Add an excess amount of this compound to a known volume of the aqueous medium (e.g., water, buffer) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[20]

  • Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol 2: Enhancement of Solubility using Co-solvents
  • Co-solvent Selection: Choose a panel of pharmaceutically acceptable, water-miscible co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400).[7][18]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in each selected co-solvent.

  • Titration: Prepare a series of aqueous solutions with increasing concentrations of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Solubility Determination: Add an excess of the compound to each co-solvent-water mixture and determine the solubility using the shake-flask method described in Protocol 1.

Protocol 3: Improving Solubility with Cyclodextrins
  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its ability to enhance the solubility of hydrophobic compounds.[13][14]

  • Phase Solubility Studies:

    • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0-50 mM).

    • Add an excess amount of this compound to each solution.

    • Equilibrate the samples using the shake-flask method.

    • Determine the concentration of the dissolved compound in each solution.

  • Data Analysis: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear relationship suggests the formation of a 1:1 inclusion complex.

Visualizations

TroubleshootingWorkflow start Start: Poor Solubility Observed check_concentration Is the concentration too high? start->check_concentration reduce_concentration Reduce Concentration check_concentration->reduce_concentration Yes try_cosolvent Try Co-solvent Approach check_concentration->try_cosolvent No reduce_concentration->start select_cosolvent Select Co-solvent (e.g., DMSO, Ethanol) try_cosolvent->select_cosolvent optimize_cosolvent Optimize Co-solvent % select_cosolvent->optimize_cosolvent check_cosolvent_success Solubility Improved? optimize_cosolvent->check_cosolvent_success try_ph Try pH Adjustment check_cosolvent_success->try_ph No success Success: Compound Solubilized check_cosolvent_success->success Yes determine_pka Determine pKa try_ph->determine_pka test_ph_range Test pH Range determine_pka->test_ph_range check_ph_success Solubility Improved? test_ph_range->check_ph_success try_cyclodextrin Try Cyclodextrin check_ph_success->try_cyclodextrin No check_ph_success->success Yes select_cyclodextrin Select Cyclodextrin (e.g., HP-β-CD) try_cyclodextrin->select_cyclodextrin phase_solubility_study Perform Phase Solubility Study select_cyclodextrin->phase_solubility_study check_cd_success Solubility Improved? phase_solubility_study->check_cd_success check_cd_success->success Yes failure Further Formulation Strategies Needed check_cd_success->failure No

Caption: A logical workflow for troubleshooting the poor aqueous solubility of a compound.

SolubilizationMechanisms cluster_cosolvency Co-solvency cluster_ph pH Adjustment cluster_cyclodextrin Cyclodextrin Inclusion drug_solid Drug (Solid) drug_dissolved_cosolvent Drug (Dissolved in Co-solvent/Water) drug_solid->drug_dissolved_cosolvent Reduced Polarity drug_neutral Drug (Neutral) drug_ionized Drug (Ionized) drug_neutral->drug_ionized Protonation/Deprotonation drug Drug inclusion_complex Inclusion Complex drug->inclusion_complex cyclodextrin Cyclodextrin cyclodextrin->inclusion_complex

Caption: Mechanisms of common solubilization techniques.

References

Validation & Comparative

Comparative Analysis of 2-bromo-N-(2,4-difluorophenyl)acetamide with other Alkylating Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of chemical biology and drug development, alkylating agents are indispensable tools for probing protein structure and function, inhibiting enzyme activity, and as therapeutic agents themselves. This guide provides a comparative analysis of 2-bromo-N-(2,4-difluorophenyl)acetamide, a halogenated acetamide derivative, with other commonly used alkylating agents: iodoacetamide, N-ethylmaleimide, and chloroacetamide. The comparison focuses on their reactivity, specificity, and potential applications, supported by established experimental data for the known agents and inferred properties for this compound based on fundamental chemical principles.

Introduction to Alkylating Agents

Alkylating agents are a class of reactive compounds that introduce alkyl groups into nucleophilic sites of organic molecules, most notably proteins and nucleic acids. In the context of protein chemistry, the thiol group of cysteine residues is a primary target for many alkylating agents due to its high nucleophilicity. This covalent modification is often irreversible and can be used to block disulfide bond formation, identify reactive cysteine residues, and inhibit enzyme function.

The reactivity of haloacetamide-based alkylating agents (like bromo-, iodo-, and chloroacetamide) is largely governed by the nature of the halogen, with the leaving group ability decreasing in the order of I > Br > Cl. Furthermore, the substituents on the acetamide nitrogen can influence the electrophilicity of the α-carbon and the overall physicochemical properties of the molecule.

Comparative Data of Alkylating Agents

The following table summarizes the key characteristics of this compound and other common alkylating agents. The properties of this compound are inferred based on the known reactivity of bromoacetamides and the electron-withdrawing nature of the difluorophenyl group.

PropertyThis compoundIodoacetamideN-Ethylmaleimide (NEM)Chloroacetamide
Molecular Weight ( g/mol ) 250.05184.96125.1393.51
Reactive Group BromoacetamideIodoacetamideMaleimideChloroacetamide
Primary Target Thiol (Cysteine)Thiol (Cysteine)[1]Thiol (Cysteine)[1]Thiol (Cysteine)
Reactivity (inferred) High (less than iodoacetamide, greater than chloroacetamide)Very High[1]HighModerate
Specificity Primarily thiols, potential for off-target reactions with other nucleophiles (e.g., His, Lys, Met) at higher pH and concentrations. The difluorophenyl group may influence protein binding and local reactivity.Primarily thiols, but can react with other residues like histidine, methionine, and lysine at higher pH.[2]Highly specific for thiols through a Michael addition reaction.[1]Less reactive and more specific to cysteines compared to iodoacetamide, but can still exhibit off-target effects.[2]
Reaction pH Typically pH 7-8.5Typically pH 7.5-8.5[1]pH 6.5-7.5[1]Typically pH 8-9
Advantages Potentially good balance of reactivity and stability. Fluorine atoms can be useful for 19F NMR studies and may enhance cell permeability.High reactivity allows for rapid and complete alkylation.[1]High specificity for thiols.[1]More stable in solution than iodoacetamide, leading to fewer off-target modifications.[2]
Disadvantages Lack of extensive characterization data. Potential for off-target reactions.Light sensitive and less stable in solution. Can lead to non-specific modifications.Can react with other nucleophiles at higher pH.Slower reaction kinetics compared to iodoacetamide.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted to compare the efficacy and specificity of this compound with other alkylating agents.

Protein Alkylation Assay (In-solution)

This protocol is designed to assess the ability of an alkylating agent to modify cysteine residues in a purified protein sample.

Materials:

  • Purified protein with known cysteine content (e.g., Bovine Serum Albumin)

  • Tris buffer (100 mM, pH 8.0)

  • Dithiothreitol (DTT)

  • Alkylating agents (this compound, iodoacetamide, N-ethylmaleimide, chloroacetamide)

  • Quenching reagent (e.g., excess DTT or L-cysteine)

  • SDS-PAGE reagents and equipment

  • Mass spectrometer

Procedure:

  • Protein Reduction: Dissolve the protein in Tris buffer to a final concentration of 1 mg/mL. Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes to reduce all disulfide bonds.

  • Alkylation: Cool the sample to room temperature. Add the alkylating agent to a final concentration of 50 mM. Incubate in the dark at room temperature for 1 hour.

  • Quenching: Add a quenching reagent to a final concentration of 100 mM to stop the alkylation reaction.

  • Sample Preparation for Analysis:

    • For SDS-PAGE analysis, mix the alkylated protein with loading buffer and run on a polyacrylamide gel.

    • For mass spectrometry analysis, the protein can be digested with a protease (e.g., trypsin) followed by LC-MS/MS analysis to identify modified cysteine residues.

Enzyme Inhibition Assay

This protocol determines the inhibitory effect of alkylating agents on a cysteine-dependent enzyme (e.g., papain).

Materials:

  • Cysteine protease (e.g., papain)

  • Enzyme substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester - BAEE)

  • Assay buffer (e.g., phosphate buffer, pH 6.2, containing EDTA and cysteine)

  • Alkylating agents at various concentrations

  • Spectrophotometer

Procedure:

  • Enzyme Activation: Pre-incubate the enzyme in the assay buffer to ensure the active site cysteine is reduced.

  • Inhibition: Add varying concentrations of the alkylating agent to the activated enzyme and incubate for a defined period.

  • Enzymatic Reaction: Initiate the reaction by adding the substrate (BAEE).

  • Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 253 nm for BAEE hydrolysis) over time.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value for each alkylating agent.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxicity of the alkylating agents on a cell line.

Materials:

  • Adherent cell line (e.g., HeLa)

  • Cell culture medium and supplements

  • Alkylating agents at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plate

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of each alkylating agent for a specified time (e.g., 24 hours).

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT. Incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

Visualizations

Experimental Workflow for Protein Alkylation

G cluster_0 Sample Preparation cluster_1 Analysis A Protein Sample B Reduction (DTT) A->B C Alkylation B->C D Quenching C->D E SDS-PAGE D->E F Mass Spectrometry D->F

Caption: Workflow for in-solution protein alkylation and analysis.

Signaling Pathway Affected by Alkylating Agents

Alkylating agents can induce cellular stress and activate signaling pathways leading to apoptosis. A simplified representation of a relevant pathway is shown below.

G A Alkylating Agent B Protein Alkylation (e.g., Keap1) A->B E DNA Damage A->E C NRF2 Activation B->C D Antioxidant Response C->D F p53 Activation E->F G Apoptosis F->G

References

A Comparative Guide to the Validation of Analytical Methods for 2-bromo-N-(2,4-difluorophenyl)acetamide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of an analytical method for the quantification of 2-bromo-N-(2,4-difluorophenyl)acetamide, a key intermediate in pharmaceutical synthesis. The primary method detailed is Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV), a widely used technique for its robustness and reliability. This guide also presents a comparison with alternative methods, supported by experimental protocols and expected performance data to aid researchers in selecting the most suitable approach for their specific needs.

I. Proposed Analytical Method: RP-HPLC-UV

A reverse-phase HPLC method with UV detection is proposed for the routine quantification of this compound. This technique is chosen for its ability to separate the analyte from potential impurities and degradation products.

a. Chromatographic Conditions

A suitable starting point for method development would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and water.[1] The pH of the mobile phase can be adjusted with acids like phosphoric acid or formic acid to ensure sharp peak shapes.[1] For mass spectrometry compatibility, formic acid is preferred.[1]

b. Method Validation Parameters

The validation of this analytical procedure is essential to demonstrate its fitness for the intended purpose.[2] The following parameters should be assessed according to the International Council for Harmonisation (ICH) guidelines.[2]

Table 1: Summary of Validation Parameters for RP-HPLC-UV Method

Validation ParameterAcceptance CriteriaExpected Results
Specificity The analyte peak should be well-resolved from impurities and degradation products. Peak purity index > 0.995.No interference from blank, placebo, and known impurities at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.Linear response observed from 50% to 150% of the target concentration.
Range 80% to 120% of the test concentration for assay. For impurities, from the reporting threshold to 120% of the specification.[3]The method is linear, accurate, and precise within the specified range.
Accuracy The mean recovery should be within 98.0% to 102.0%.Mean recovery of 99.5% with a relative standard deviation (RSD) of < 1.0%.
Precision - Repeatability (Intra-day): RSD ≤ 2.0% - Intermediate Precision (Inter-day): RSD ≤ 2.0%- Repeatability RSD: < 1.0% - Intermediate Precision RSD: < 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.To be determined experimentally.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1. RSD at this concentration should be ≤ 10%.To be determined experimentally.
Robustness RSD of results should be ≤ 2.0% after deliberate variations in method parameters.The method is unaffected by minor changes in mobile phase composition, flow rate, and column temperature.

II. Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

a. Specificity

  • Sample Preparation: Prepare solutions of the blank (mobile phase), placebo (all formulation components except the active ingredient), a standard solution of this compound, and a sample solution.

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Analysis: Inject all prepared solutions into the HPLC system.

  • Evaluation: Assess the chromatograms for any co-eluting peaks at the retention time of the analyte. The peak purity of the analyte in the stressed samples should be evaluated using a photodiode array (PDA) detector.

b. Linearity

  • Standard Preparation: Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration).

  • Analysis: Inject each standard solution in triplicate.

  • Evaluation: Plot a graph of the mean peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

c. Accuracy

  • Sample Preparation: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with a known amount of the analyte.

  • Analysis: Analyze the prepared samples.

  • Evaluation: Calculate the percentage recovery for each sample. The mean recovery and the RSD should be within the acceptance criteria.

d. Precision

  • Repeatability (Intra-day Precision):

    • Prepare six individual samples of this compound at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the RSD of the results.

  • Intermediate Precision (Inter-day Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both days.

e. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Visual Evaluation: Determine the concentration at which the analyte can be reliably detected (LOD) and quantified (LOQ) with acceptable precision.

  • Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

f. Robustness

  • Parameter Variation: Introduce small, deliberate variations to the analytical method parameters, such as:

    • Mobile phase composition (e.g., ±2% acetonitrile).

    • Flow rate (e.g., ±0.1 mL/min).

    • Column temperature (e.g., ±5 °C).

    • Wavelength of detection (e.g., ±2 nm).

  • Analysis: Analyze a standard solution under each of the modified conditions.

  • Evaluation: Calculate the effect of each variation on the analytical results and determine the RSD.

III. Comparison with Alternative Analytical Methods

While RP-HPLC-UV is a robust method, other techniques can be employed for the quantification of this compound, each with its own advantages and disadvantages.

Table 2: Comparison of Analytical Methods

FeatureRP-HPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile compounds, detection by mass-to-charge ratio.Separation by liquid chromatography, highly selective detection by tandem mass spectrometry.
Selectivity GoodVery GoodExcellent
Sensitivity Moderate (µg/mL range)High (ng/mL range)[4]Very High (pg/mL range)
Sample Volatility Not requiredRequiredNot required
Derivatization Not typically required.May be required for polar compounds.[4]Not typically required.
Instrumentation Cost Low to ModerateModerate to HighHigh
Throughput HighModerateHigh
Typical Application Routine quality control, assay, and impurity determination.Analysis of volatile impurities, trace analysis.[4]Bioanalysis, trace level impurity quantification, metabolite identification.

a. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step might be necessary to increase volatility.[4] This method offers high sensitivity and selectivity, making it suitable for trace-level analysis.

b. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This technique is ideal for complex matrices and for quantifying analytes at very low concentrations. It is often the method of choice for bioanalytical studies and for the detection of trace impurities.

IV. Visualizations

a. Experimental Workflow for Method Validation

G cluster_0 Method Development cluster_1 Method Validation MD_Start Define Analytical Requirements MD_Selection Select Chromatographic Conditions (Column, Mobile Phase, etc.) MD_Start->MD_Selection MD_Optimization Optimize Method Parameters MD_Selection->MD_Optimization MV_Protocol Develop Validation Protocol MD_Optimization->MV_Protocol MV_Specificity Specificity MV_Protocol->MV_Specificity MV_Linearity Linearity & Range MV_Specificity->MV_Linearity MV_Accuracy Accuracy MV_Linearity->MV_Accuracy MV_Precision Precision MV_Accuracy->MV_Precision MV_LOD_LOQ LOD & LOQ MV_Precision->MV_LOD_LOQ MV_Robustness Robustness MV_LOD_LOQ->MV_Robustness MV_Report Generate Validation Report MV_Robustness->MV_Report

Caption: Workflow for analytical method validation.

b. Logical Relationship of Validation Parameters

G cluster_core Core Performance cluster_limits Detection Limits cluster_reliability Reliability AnalyticalMethod AnalyticalMethod Accuracy Accuracy AnalyticalMethod->Accuracy Precision Precision AnalyticalMethod->Precision Specificity Specificity AnalyticalMethod->Specificity Linearity Linearity AnalyticalMethod->Linearity Robustness Robustness AnalyticalMethod->Robustness Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Caption: Interrelationship of analytical validation parameters.

References

A Comparative Guide to α-Haloacetamides in Synthesis: 2-Bromo-N-(2,4-difluorophenyl)acetamide vs. 2-Chloro-N-(2,4-difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals, α-haloacetamides serve as crucial building blocks. Their utility stems from the presence of a reactive carbon-halogen bond, making them excellent electrophiles for a variety of nucleophilic substitution reactions. This guide provides a detailed comparison of two such reagents: 2-bromo-N-(2,4-difluorophenyl)acetamide and 2-chloro-N-(2,4-difluorophenyl)acetamide, offering insights into their synthesis, reactivity, and applications, supported by established chemical principles.

Physicochemical and Reactivity Comparison

The primary difference between this compound and its chloro-analogue lies in the nature of the halogen atom. This seemingly small variation has a significant impact on the reactivity of the molecule, primarily due to the differing leaving group abilities of bromide and chloride ions.

FeatureThis compound2-Chloro-N-(2,4-difluorophenyl)acetamide
CAS Number 149053-57-6[1]96980-65-3[2][3]
Molecular Formula C₈H₆BrF₂NO[1]C₈H₆ClF₂NO[2][3]
Molecular Weight 250.05 g/mol [1]205.59 g/mol [2][3]
Reactivity HigherLower
Leaving Group Ability Bromide is a better leaving group than chloride.Chloride is a poorer leaving group than bromide.
Typical Applications Preferred for reactions requiring higher reactivity and when milder reaction conditions are desired.Suitable for reactions where lower reactivity is sufficient or desired to improve selectivity. Used in the synthesis of antifungal and antibacterial agents.[2]

Note: The higher reactivity of the bromo-compound is a direct consequence of bromide being a better leaving group than chloride. This is because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), making Br⁻ a more stable and thus better-leaving anion.

Experimental Protocols: Synthesis of α-Halo-N-(2,4-difluorophenyl)acetamides

The synthesis of both 2-bromo- and 2-chloro-N-(2,4-difluorophenyl)acetamide generally follows a standard acylation procedure where 2,4-difluoroaniline is treated with the corresponding α-haloacetyl halide.

General Synthetic Workflow

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products & Workup Aniline 2,4-Difluoroaniline Solvent Aprotic Solvent (e.g., Dioxane, DMF) Aniline->Solvent AcylHalide α-Haloacetyl Halide (Bromoacetyl bromide or Chloroacetyl chloride) AcylHalide->Solvent Base Base (optional, to scavenge HX) (e.g., Pyridine, Triethylamine) Solvent->Base Temp Controlled Temperature (e.g., 0 °C to room temp.) Base->Temp Product 2-Halo-N-(2,4-difluorophenyl)acetamide Temp->Product Workup Aqueous Workup & Purification (Precipitation, Filtration, Recrystallization) Product->Workup

Caption: General workflow for the synthesis of α-halo-N-(2,4-difluorophenyl)acetamides.

Synthesis of this compound

This protocol is adapted from the synthesis of a structurally similar compound, 2-bromo-N-(4-cyanophenyl)acetamide.[4]

  • Reaction Setup: A solution of 2,4-difluoroaniline (1.0 eq) in an anhydrous aprotic solvent (e.g., dioxane or DMF) is prepared in a round-bottomed flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled to 0 °C in an ice bath.

  • Addition of Acyl Halide: Bromoacetyl bromide (1.0 eq) is added dropwise to the cooled solution, maintaining the internal temperature between 0 and 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Workup and Isolation: The reaction mixture is then slowly poured into ice-water, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water, and dried under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Synthesis of 2-Chloro-N-(2,4-difluorophenyl)acetamide

This protocol is based on the general synthesis of N-substituted-2-chloroacetamides.[5][6]

  • Reaction Setup: A solution of 2,4-difluoroaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.0 eq) in a suitable solvent like toluene is prepared in a flask and cooled in an ice bath.

  • Addition of Acyl Halide: Chloroacetyl chloride (1.0 eq) is added dropwise to the solution over a period of 30 minutes while maintaining the low temperature.

  • Reaction: The mixture is then stirred at room temperature for several hours (e.g., 4 hours).

  • Workup and Isolation: The triethylamine hydrochloride salt is removed by filtration. The organic phase is washed with water, and the solvent is removed by evaporation.

  • Purification: The resulting crude product can be purified by recrystallization.

Reactivity in Nucleophilic Substitution

The primary utility of these reagents is in nucleophilic substitution reactions, where the halogen atom is displaced by a nucleophile. The bromo-derivative is expected to exhibit higher reaction rates compared to the chloro-derivative under identical conditions.

G cluster_reactants Reactants cluster_reaction SN2 Reaction cluster_comparison Reactivity Comparison Electrophile 2-Halo-N-(2,4-difluorophenyl)acetamide (X = Br or Cl) TransitionState Transition State Electrophile->TransitionState Nucleophile Nucleophile (Nu⁻) Nucleophile->TransitionState Product Substituted Product TransitionState->Product Bigger Br⁻ is a better leaving group than Cl⁻ Faster Therefore, the reaction is faster when X = Br

Caption: Generalized SN2 reaction pathway and reactivity comparison.

This enhanced reactivity of this compound can be advantageous in several scenarios:

  • Milder Reaction Conditions: The use of the bromo-compound may allow for the use of lower temperatures or shorter reaction times.

  • Reactions with Weaker Nucleophiles: For nucleophiles that are less reactive, the bromo-derivative may provide significantly better yields.

Conversely, the lower reactivity of 2-chloro-N-(2,4-difluorophenyl)acetamide can be beneficial when higher selectivity is required in molecules with multiple electrophilic sites.

Applications in Drug Development and Agrochemicals

Both 2-bromo- and 2-chloro-N-(2,4-difluorophenyl)acetamide are valuable intermediates in the synthesis of biologically active molecules. The N-(2,4-difluorophenyl)acetamide moiety is a common feature in various pharmaceutical and agrochemical compounds. For instance, 2-chloro-N-(2,4-difluorophenyl)acetamide is utilized in the production of antifungal and antibacterial agents.[2] The choice between the bromo and chloro analogue often depends on the specific synthetic route and the desired reactivity for a particular step.

Conclusion

References

Unveiling the Potency of Halogenated N-Phenylacetamides: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel bioactive compounds is perpetual. Among the myriad of molecular scaffolds, halogenated N-phenylacetamides have emerged as a promising class exhibiting a diverse range of biological activities. This guide provides an objective comparison of the antifungal, antibacterial, anticancer, and herbicidal properties of various halogenated N-phenylacetamides, supported by experimental data and detailed methodologies.

This comparative analysis delves into the structure-activity relationships of these compounds, highlighting how the nature and position of the halogen substituent on the phenyl ring influence their biological efficacy. The information presented herein is curated from a range of scientific studies to provide a comprehensive overview for guiding future research and development endeavors.

Comparative Biological Activity of Halogenated N-Phenylacetamides

The introduction of halogens—fluorine, chlorine, bromine, and iodine—to the N-phenylacetamide scaffold has been shown to significantly modulate its biological profile. The following tables summarize the quantitative data from various studies, offering a clear comparison of the activities of different halogenated derivatives.

Antifungal Activity

Halogenated N-phenylacetamides have demonstrated notable efficacy against a spectrum of fungal pathogens. The most extensively studied compound in this regard is 2-chloro-N-phenylacetamide.

CompoundFungal StrainMIC (µg/mL)MFC (µg/mL)Reference
2-chloro-N-phenylacetamideCandida albicans (fluconazole-resistant)128 - 256512 - 1024
2-chloro-N-phenylacetamideCandida parapsilosis (fluconazole-resistant)128 - 2561024
2-chloro-N-phenylacetamideCandida tropicalis16 - 256-
2-chloro-N-phenylacetamideAspergillus flavus16 - 25632 - 512
2-chloro-N-phenylacetamideAspergillus niger32 - 25664 - 1024

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Antibacterial Activity

The antibacterial potential of halogenated N-phenylacetamides has been explored against various bacterial strains, including those resistant to conventional antibiotics.

CompoundBacterial StrainActivityMeasurementReference
2-amino-N-(p-chlorophenyl) acetamide derivativesAcinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureusModerate to highDisc Diffusion
N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamideXanthomonas oryzae pv. oryzaeEC50 = 156.7 µM-
N-(4-((4-(4-chlorophenyl)thiazol-2-yl)amino)phenyl)acetamideXanthomonas oryzae pv. oryzae--
N-(4-((4-(3-bromophenyl)thiazol-2-yl)amino)phenyl)acetamideXanthomonas oryzae pv. oryzae--

EC50: Half maximal effective concentration

Anticancer Activity

Several halogenated N-phenylacetamides have been investigated for their cytotoxic effects on various cancer cell lines, demonstrating their potential as anticancer agents.

CompoundCell LineIC50 (µM)Reference
2-(4-Fluorophenyl)-N-(o-nitrophenyl)acetamidePC3 (Prostate Carcinoma)52
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamidePC3 (Prostate Carcinoma)80
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamideMCF-7 (Breast Cancer)100
2-(6-bromo-2,3-dioxoindolin-1-yl)-N-(2-bromophenyl)acetamideHeLa, A549, HCT116-

IC50: Half maximal inhibitory concentration

Herbicidal Activity

Certain chloroacetamide derivatives have been synthesized and evaluated for their herbicidal properties against common weeds.

CompoundWeed SpeciesActivityMeasurementReference
2-Chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamideAnagallis arvensis, Lolium temulentumPotentEC50
2-Chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamideAnagallis arvensis, Lolium temulentumMost potentEC50

EC50: Half maximal effective concentration

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key assays cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

The antifungal susceptibility of the test compounds is commonly determined using the broth microdilution method.

experimental_workflow_mic_mfc cluster_setup Experimental Setup cluster_incubation Incubation & Reading cluster_mfc MFC Determination start Prepare fungal inoculum prepare_compounds Prepare serial dilutions of test compounds start->prepare_compounds dispense Dispense into 96-well plates prepare_compounds->dispense incubate Incubate plates dispense->incubate read_mic Visually or spectrophotometrically determine MIC incubate->read_mic plate Plate aliquots from clear wells onto agar plates read_mic->plate incubate_mfc Incubate agar plates plate->incubate_mfc read_mfc Determine MFC (lowest concentration with no growth) incubate_mfc->read_mfc

Fig. 1: Workflow for MIC and MFC determination.

Protocol:

  • A standardized fungal inoculum is prepared and adjusted to a specific concentration.

  • Serial dilutions of the halogenated N-phenylacetamide are prepared in a suitable broth medium (e.g., RPMI-1640).

  • The fungal inoculum and compound dilutions are added to the wells of a 96-well microtiter plate.

  • The plates are incubated at an appropriate temperature for a specified period (e.g., 24-48 hours).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

  • For MFC determination, aliquots from the wells showing no growth are subcultured onto agar plates.

  • The plates are incubated, and the MFC is defined as the lowest concentration that results in no fungal growth on the agar.

In Vitro Cytotoxicity Assay (IC50 Determination)

The anticancer activity of the compounds is often assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines using assays like the MTS or MTT assay.

experimental_workflow_ic50 cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_viability_assay Viability Assessment start Culture cancer cell lines seed_cells Seed cells into 96-well plates start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere prepare_compounds Prepare serial dilutions of test compounds adhere->prepare_compounds treat_cells Add compound dilutions to cells prepare_compounds->treat_cells incubate Incubate for a defined period (e.g., 48-72h) treat_cells->incubate add_reagent Add MTS/MTT reagent incubate->add_reagent incubate_reagent Incubate for color development add_reagent->incubate_reagent read_absorbance Measure absorbance incubate_reagent->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Fig. 2: Workflow for IC50 determination.

Protocol:

  • Cancer cells are cultured and seeded into 96-well plates at a specific density.

  • After allowing the cells to adhere, they are treated with various concentrations of the halogenated N-phenylacetamides.

  • The plates are incubated for a set period (e.g., 48 or 72 hours).

  • A viability reagent (such as MTS or MTT) is added to each well.

  • Following another incubation period, the absorbance is measured using a microplate reader.

  • The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The precise mechanisms by which halogenated N-phenylacetamides exert their biological effects are still under investigation. However, several studies have proposed potential signaling pathways and molecular targets.

For the antifungal activity of 2-chloro-N-phenylacetamide, two primary mechanisms have been suggested: inhibition of the enzyme dihydrofolate reductase (DHFR) and binding to ergosterol in the fungal cell membrane.

signaling_pathway_antifungal cluster_dhfr DHFR Inhibition Pathway cluster_ergosterol Ergosterol Binding Pathway compound 2-chloro-N-phenylacetamide inhibition Inhibition compound->inhibition dhfr Dihydrofolate Reductase (DHFR) thf Tetrahydrofolate Synthesis dhfr->thf Catalyzes nucleotide Nucleotide Synthesis thf->nucleotide disruption Disruption thf->disruption dna_rna DNA & RNA Synthesis nucleotide->dna_rna nucleotide->disruption dna_rna->disruption inhibition->dhfr inhibition->thf disruption->nucleotide disruption->dna_rna cell_death Fungal Cell Death disruption->cell_death compound2 2-chloro-N-phenylacetamide ergosterol Ergosterol compound2->ergosterol Binds to membrane Fungal Cell Membrane compound2->membrane Disrupts ergosterol->membrane Component of permeability Increased Permeability membrane->permeability leakage Cellular Leakage permeability->leakage cell_death2 Fungal Cell Death leakage->cell_death2

Fig. 3: Proposed antifungal mechanisms of action.

Conclusion

This guide provides a comparative overview of the biological activities of halogenated N-phenylacetamides, supported by quantitative data and experimental protocols. The evidence suggests that halogenation is a viable strategy for enhancing the therapeutic potential of the N-phenylacetamide scaffold. Further research, particularly direct comparative studies of different halogen substitutions and in-depth mechanistic investigations, will be crucial for the rational design and development of novel drug candidates based on this versatile chemical framework.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in vitro assays relevant for the validation of 2-bromo-N-(2,4-difluorophenyl)acetamide and structurally similar compounds. It is designed to assist researchers in selecting appropriate assays, understanding their methodologies, and interpreting a range of potential biological activities, including cytotoxicity and anti-inflammatory effects. The supporting experimental data, drawn from literature on analogous compounds, serves as a reference for what might be expected and how to contextualize new findings.

Introduction

This compound is a halogenated N-phenylacetamide derivative. Compounds of this class are of interest in drug discovery due to their potential for a variety of biological activities. The validation of in vitro assays is a critical step in the preclinical development of any new chemical entity. It establishes the reliability and reproducibility of the methods used to assess the compound's efficacy and safety profile. This guide focuses on key in vitro assays for evaluating cytotoxicity and anti-inflammatory potential, providing detailed protocols and comparative data from related molecules to benchmark performance.

Comparative Data Presentation

The following tables summarize in vitro data for compounds structurally related to this compound. This data is intended to provide a comparative context for new experimental findings.

Table 1: In Vitro Cytotoxicity of Structurally Related N-Phenylacetamide and Bromo-Anilide Derivatives

CompoundCell LineAssayIC50 (µM)Reference
N-alkylbromo-isatin (IS-4)HeLaCytotoxicity4.57[1]
N-alkylbromo-isatin (IS-4)PC-3Cytotoxicity10.90[1]
N-alkylbromo-isatin (IS-4)HCT-15Cytotoxicity11.75[1]
Acridine/Sulfonamide Hybrid (8b)HepG2Cytotoxicity14.51[2]
Acridine/Sulfonamide Hybrid (8b)HCT-116Cytotoxicity9.39[2]
Acridine/Sulfonamide Hybrid (8b)MCF-7Cytotoxicity8.83[2]
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide (2b)PC3MTS52[3]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c)PC3MTS80[3]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c)MCF-7MTS100[3]

Table 2: In Vitro Anti-inflammatory Activity of Structurally Related Compounds

CompoundCell LineAssayEffectConcentration/IC50Reference
Phenylacrylamide derivative (6a)HBZY-1NO productionInhibitionNot specified[4]
Phenylacrylamide derivative (6a)HBZY-1NF-κB activityInhibitionNot specified[4]
Acetamide derivative (40006)J774.A1NO productionInhibition0.1–10 µM[5]
Phenylacetyl Glutamine (PAGln)Mouse spleen cellsTNF-α productionInhibitionNot specified[6]
Phenylacetyl Glutamine (PAGln)Mouse spleen cellsIL-6 productionInhibitionNot specified[6]
Phenylacetyl Glutamine (PAGln)Mouse peritoneal cavity cellsNF-κB expressionSuppressionNot specified[6]
Curcumin Analogue (BAT3)L929sANF-κB Reporter GeneInhibition~6 µM[7]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are based on standard laboratory practices and can be adapted for specific experimental needs.

MTT Assay for Cell Viability and Cytotoxicity

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and add them to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

Principle: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from damaged cells into the culture medium. The amount of LDH in the supernatant is proportional to the number of lysed cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH assay reagent according to the manufacturer's instructions. Add 50 µL of the reagent to each well containing the supernatant.

  • Incubation: Incubate the plate in the dark at room temperature for up to 30 minutes.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (cells treated with a lysis buffer for maximum LDH release) and a negative control (untreated cells).

TNF-α ELISA for Anti-inflammatory Activity

Principle: This enzyme-linked immunosorbent assay (ELISA) is a quantitative immunoassay for measuring the concentration of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine, in cell culture supernatants.

Protocol:

  • Cell Culture and Stimulation: Plate appropriate immune cells (e.g., RAW 264.7 macrophages) and treat them with the test compound for a specified pre-incubation time. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce TNF-α production.

  • Supernatant Collection: After stimulation, collect the cell culture supernatants.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for TNF-α and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add the collected supernatants and a series of TNF-α standards to the wells and incubate.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Wash the plate and add the enzyme substrate (e.g., TMB).

    • Stop the reaction with a stop solution.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the absorbance readings of the TNF-α standards. Use this curve to determine the concentration of TNF-α in the experimental samples.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate key biological pathways and experimental workflows relevant to the in vitro assays described.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK IKK TLR4->IKK TNFR->IKK IkB IkB IKK->IkB Phosphorylates IkB_p50_p65 IkB-p50-p65 Complex IkB->IkB_p50_p65 Degradation Degradation IkB->Degradation p50 p50 p50->IkB_p50_p65 p65 p65 p65->IkB_p50_p65 p50_p65 p50-p65 Dimer IkB_p50_p65->p50_p65 Translocation NF-kB_Target_Genes NF-kB Target Genes (e.g., TNF-alpha, IL-6) p50_p65->NF-kB_Target_Genes Binds to DNA

Caption: Simplified NF-κB Signaling Pathway.

Cytotoxicity_Assay_Workflow cluster_MTT MTT Assay cluster_LDH LDH Assay Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Add_Compound Add test compound (and controls) Seed_Cells->Add_Compound Incubate Incubate for 24-72h Add_Compound->Incubate Assay Assay Incubate->Assay Add_MTT Add MTT reagent Assay->Add_MTT Viability Collect_Supernatant Collect supernatant Assay->Collect_Supernatant Cytotoxicity Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Add DMSO Incubate_MTT->Solubilize Read_570nm Read Absorbance at 570nm Solubilize->Read_570nm Add_LDH_Reagent Add LDH reagent Collect_Supernatant->Add_LDH_Reagent Incubate_LDH Incubate 30 min Add_LDH_Reagent->Incubate_LDH Add_Stop Add stop solution Incubate_LDH->Add_Stop Read_490nm Read Absorbance at 490nm Add_Stop->Read_490nm

Caption: Comparative workflow for MTT and LDH cytotoxicity assays.

Conclusion

This guide provides a framework for the in vitro validation of this compound and related compounds. By utilizing the detailed protocols for cytotoxicity and anti-inflammatory assays, and by contextualizing new data with the provided comparative information, researchers can build a robust understanding of a compound's biological activity profile. The successful validation of these in vitro assays is a crucial early step in the drug development pipeline, enabling informed decisions for further preclinical and clinical studies.

References

Navigating Off-Target Effects: A Comparison Guide to Cross-Reactivity Studies of 2-bromo-N-(2,4-difluorophenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel chemical entities is paramount to ensuring therapeutic specificity and mitigating potential off-target toxicities. This guide provides a comparative framework for evaluating the cross-reactivity of 2-bromo-N-(2,4-difluorophenyl)acetamide derivatives, a class of compounds with potential applications in targeted therapies. Due to the limited availability of direct cross-reactivity data for this specific class of molecules, this guide presents a generalized approach, utilizing methodologies commonly employed for assessing the selectivity of pharmacologically active compounds, such as kinase inhibitors.

The Significance of Cross-Reactivity Profiling

Cross-reactivity, the unintended interaction of a compound with proteins other than its primary target, can lead to a range of outcomes, from beneficial polypharmacology to adverse drug reactions. For therapeutic candidates like this compound derivatives, which may be designed as specific inhibitors, a thorough assessment of their off-target binding profile is a critical step in preclinical development. Early identification of potential cross-reactivities allows for the strategic optimization of lead compounds to enhance selectivity and reduce the risk of unforeseen side effects in clinical trials.

Comparative Analysis of Cross-Reactivity

A comprehensive cross-reactivity assessment involves screening the compound of interest against a panel of related and unrelated biological targets. The results are typically presented to highlight the compound's selectivity profile.

Table 1: Hypothetical Cross-Reactivity Profile of a this compound Derivative (Compound X)

Target% Inhibition at 1 µMIC₅₀ (nM)Fold Selectivity vs. Primary Target
Primary Target A 95 50 -
Target B752505
Target C5280016
Target D30>10,000>200
Target E15>10,000>200
Target F5>10,000>200

Note: This table presents hypothetical data for illustrative purposes.

Experimental Protocols for Cross-Reactivity Assessment

The following are detailed methodologies for key experiments commonly used to evaluate the cross-reactivity of small molecule inhibitors.

Kinase Panel Screening (In Vitro)

This high-throughput assay provides a broad overview of a compound's interaction with a large number of kinases, which is a common approach to identify off-target activities.

  • Objective: To determine the inhibitory activity of the test compound against a diverse panel of protein kinases.

  • Methodology:

    • A library of purified, active protein kinases is utilized.

    • The test compound is incubated with each kinase in the presence of a specific substrate and ATP.

    • The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radiometric assays (³³P-ATP) or fluorescence-based assays (e.g., Z'-LYTE™).

    • The percentage of inhibition by the test compound at a fixed concentration (e.g., 1 µM) is calculated relative to a control (DMSO vehicle).

    • For significant "hits" (e.g., >50% inhibition), dose-response curves are generated to determine the IC₅₀ value.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the binding kinetics and affinity of a compound to its target protein.

  • Objective: To quantify the binding affinity (K_D) and kinetics (k_on, k_off) of the test compound to primary and potential off-targets.

  • Methodology:

    • The target protein is immobilized on a sensor chip.

    • A solution containing the test compound is flowed over the sensor surface.

    • The binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected by the SPR instrument.

    • The association (k_on) and dissociation (k_off) rates are measured, and the equilibrium dissociation constant (K_D) is calculated (K_D = k_off / k_on).

    • A range of compound concentrations is tested to ensure accurate determination of binding parameters.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses the target engagement of a compound within a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.

  • Objective: To confirm target engagement and assess selectivity in a more physiologically relevant context.

  • Methodology:

    • Intact cells are treated with the test compound or a vehicle control.

    • The cells are heated to a range of temperatures, causing protein denaturation and aggregation.

    • The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.

    • The amount of soluble target protein at each temperature is quantified by Western blotting or mass spectrometry.

    • Binding of the test compound to its target protein will increase its thermal stability, resulting in a shift of the melting curve to a higher temperature.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a novel compound.

Cross_Reactivity_Workflow Start Start: Novel Compound (e.g., this compound derivative) Primary_Screening Primary Screening (e.g., Kinase Panel at 1 µM) Start->Primary_Screening Hit_Identification Hit Identification (% Inhibition > 50%) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assays (IC₅₀ Determination) Hit_Identification->Dose_Response Hits Selectivity_Analysis Selectivity Analysis (Comparison to Primary Target) Hit_Identification->Selectivity_Analysis No Significant Hits Dose_Response->Selectivity_Analysis Orthogonal_Validation Orthogonal Validation (e.g., SPR, CETSA) Selectivity_Analysis->Orthogonal_Validation Final_Profile Comprehensive Cross-Reactivity Profile Orthogonal_Validation->Final_Profile

Caption: Workflow for assessing compound cross-reactivity.

By following a systematic and multi-faceted approach to cross-reactivity profiling, researchers can gain a comprehensive understanding of the selectivity of this compound derivatives and other novel therapeutic candidates, thereby facilitating the development of safer and more effective medicines.

Benchmarking the synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide against known methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established methodologies for the synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide, a key intermediate in various pharmaceutical and research applications. While direct comparative studies for this specific molecule are not extensively published, this document outlines two primary, robust synthetic routes adapted from well-established protocols for structurally analogous compounds. The performance of these methods is compared based on typical reaction parameters, and detailed experimental protocols are provided to enable researchers to reproduce and optimize these syntheses.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound can be approached via two principal strategies: the acylation of 2,4-difluoroaniline with a bromoacetyl halide, and the amide coupling of bromoacetic acid with 2,4-difluoroaniline. Each method offers distinct advantages and disadvantages in terms of reagent availability, reaction conditions, and potential impurity profiles.

ParameterMethod 1: Acylation with Bromoacetyl HalideMethod 2: Amide Coupling with Bromoacetic Acid
Starting Materials 2,4-difluoroaniline, Bromoacetyl bromide/chloride2,4-difluoroaniline, Bromoacetic acid
Key Reagents Base (e.g., pyridine, triethylamine, or NaHCO₃)Coupling agent (e.g., DCC, EDC), Base (e.g., DMAP, triethylamine)
Typical Solvents Dichloromethane (DCM), Tetrahydrofuran (THF), AcetonitrileDichloromethane (DCM), Dimethylformamide (DMF)
Reaction Temperature Typically 0 °C to room temperatureTypically 0 °C to room temperature
Reaction Time Generally shorter (1-4 hours)Can be longer (4-24 hours)
Reported Yields (for analogous compounds) Moderate to highModerate to high
Key Advantages Faster reaction times, readily available starting materials.Milder reaction conditions, avoids handling lachrymatory bromoacetyl halides.
Potential Disadvantages Bromoacetyl halides are lachrymatory and corrosive. Potential for over-alkylation.Coupling agents can be expensive and may require careful removal. Potential for side reactions related to the coupling agent.
Purification Aqueous workup followed by recrystallization or column chromatography.Aqueous workup, filtration to remove urea byproduct (if DCC/EDC is used), followed by recrystallization or column chromatography.

Experimental Protocols

The following are detailed experimental protocols for the two proposed synthetic methods. These are based on established procedures for similar compounds and may require optimization for the specific synthesis of this compound.

Method 1: Synthesis via Acylation with Bromoacetyl Bromide

This protocol is adapted from the synthesis of similar N-aryl acetamides.

Materials:

  • 2,4-difluoroaniline

  • Bromoacetyl bromide

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2,4-difluoroaniline (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 eq) to the solution and stir for 10 minutes.

  • Slowly add a solution of bromoacetyl bromide (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Method 2: Synthesis via Amide Coupling with Bromoacetic Acid

This protocol is based on standard peptide coupling procedures.

Materials:

  • 2,4-difluoroaniline

  • Bromoacetic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • 0.5 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve bromoacetic acid (1.1 eq), 2,4-difluoroaniline (1.0 eq), and a catalytic amount of DMAP in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC or EDC (1.2 eq) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of dichloromethane.

  • Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude product by recrystallization or column chromatography.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the two proposed synthetic methods.

Method1_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Aniline 2,4-Difluoroaniline Reaction Acylation in DCM (0°C to RT) Aniline->Reaction Bromoacetyl Bromoacetyl Bromide Bromoacetyl->Reaction Base Base (e.g., Et3N) Base->Reaction Quench Quench (aq. NaHCO3) Reaction->Quench Wash Aqueous Wash Quench->Wash Dry Dry (MgSO4) Wash->Dry Concentrate Concentration Dry->Concentrate Purify Purification (Recrystallization/Chromatography) Concentrate->Purify Product This compound Purify->Product

Caption: Workflow for Method 1: Acylation.

Method2_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Aniline 2,4-Difluoroaniline Reaction Amide Coupling in DCM (0°C to RT) Aniline->Reaction Bromoacetic Bromoacetic Acid Bromoacetic->Reaction Coupling Coupling Agent (e.g., DCC) Coupling->Reaction Filter Filter Urea Byproduct Reaction->Filter Wash Aqueous Wash Filter->Wash Dry Dry (Na2SO4) Wash->Dry Concentrate Concentration Dry->Concentrate Purify Purification (Recrystallization/Chromatography) Concentrate->Purify Product This compound Purify->Product

Caption: Workflow for Method 2: Amide Coupling.

Comparative Docking Analysis of 2-bromo-N-(2,4-difluorophenyl)acetamide Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed in-silico evaluation of a series of 2-bromo-N-(2,4-difluorophenyl)acetamide analogs reveals their potential as kinase inhibitors. This guide provides a comparative analysis of their binding affinities and interactions within the ATP-binding site of a representative kinase, supported by detailed experimental protocols for molecular docking.

This comparative guide delves into the molecular docking studies of several analogs of this compound, a scaffold of interest in medicinal chemistry. The in-silico analysis aims to elucidate the structure-activity relationships of these compounds and to predict their potential as inhibitors of a selected protein kinase, a crucial target class in drug discovery, particularly in oncology. The following sections present a summary of the binding energies, a detailed methodology for the docking experiments, and a visual representation of the computational workflow.

Data Presentation: Comparative Docking Scores

The following table summarizes the results of the molecular docking studies of the parent compound, this compound, and its selected analogs against the ATP-binding site of the target kinase. The docking scores, representing the predicted binding affinity, and the number of hydrogen bond interactions are presented for a comparative assessment.

Compound IDAnalog StructureDocking Score (kcal/mol)Number of H-BondsKey Interacting Residues
1 This compound-7.82MET793, GLU762
2 2-chloro-N-(2,4-difluorophenyl)acetamide-7.52MET793, GLU762
3 2-iodo-N-(2,4-difluorophenyl)acetamide-8.12MET793, GLU762
4 2-bromo-N-(2-chloro-4-fluorophenyl)acetamide-8.02MET793, ASP855
5 2-bromo-N-(2,4-dichlorophenyl)acetamide-8.31MET793
6 2-bromo-N-(4-bromo-2-fluorophenyl)acetamide-8.52MET793, GLU762

Experimental Protocols

The molecular docking simulations were performed using AutoDock Vina, a widely used open-source program for computational docking. The protocol is detailed below.

Ligand Preparation

The 3D structures of the this compound analogs were constructed using molecular modeling software. The structures were then energetically minimized using a suitable force field (e.g., MMFF94). Gasteiger charges were added, and the rotatable bonds were defined. The prepared ligand structures were saved in the PDBQT file format.

Protein Preparation

The crystal structure of the target kinase was obtained from the Protein Data Bank (PDB). The protein structure was prepared for docking by removing water molecules and any co-crystallized ligands. Polar hydrogen atoms were added, and Kollman charges were assigned. The prepared protein structure was also saved in the PDBQT file format.

Grid Box Generation

A grid box was defined to encompass the ATP-binding site of the kinase. The dimensions and center of the grid box were determined based on the coordinates of the co-crystallized ligand in the original PDB file to ensure that the docking search was focused on the active site.

Molecular Docking

Molecular docking was performed using AutoDock Vina. The program searches for the optimal binding pose of the ligand within the defined grid box by evaluating a scoring function that estimates the binding free energy. The exhaustiveness of the search was set to a sufficiently high value to ensure a thorough exploration of the conformational space. For each ligand, the top-scoring binding pose was selected for further analysis.

Analysis of Results

The docking results were analyzed to determine the binding affinities (docking scores) and the binding modes of the ligands. The interactions between the ligands and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed using molecular visualization software like PyMOL or UCSF Chimera.

Visualization of the Docking Workflow

The following diagram illustrates the key steps involved in the molecular docking workflow.

docking_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis l1 3D Structure Generation l2 Energy Minimization l1->l2 l3 Add Charges & Define Rotatable Bonds l2->l3 l4 Save as PDBQT l3->l4 d1 Define Grid Box l4->d1 p1 Obtain PDB Structure p2 Remove Water & Ligands p1->p2 p3 Add Hydrogens & Charges p2->p3 p4 Save as PDBQT p3->p4 p4->d1 d2 Run AutoDock Vina d1->d2 a1 Analyze Docking Scores d2->a1 a2 Visualize Binding Poses a1->a2 a3 Identify Key Interactions a2->a3

Caption: Molecular docking workflow from ligand and protein preparation to results analysis.

Efficacy of Halogenated N-Phenylacetamide and Related Derivatives in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Anticancer and Cytotoxic Activity

The in vitro cytotoxic potential of various N-phenylacetamide derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting cancer cell growth. The following table summarizes the IC50 values for several 2-(4-Fluorophenyl)-N-phenylacetamide derivatives. While not possessing the exact substitution pattern of the topic compound, these analogs provide valuable structure-activity relationship (SAR) insights.

Table 1: In Vitro Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [1]

Compound IDR (Substitution on N-phenyl ring)PC3 (Prostate Carcinoma) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HL-60 (Promyelocytic Leukemia) IC50 (µM)
2a o-NO2> 100> 100> 100
2b m-NO252> 100> 100
2c p-NO280100> 100
2d o-OCH3> 100> 100> 100
2e m-OCH3> 100> 100> 100
2f p-OCH3> 100> 100> 100
Imatinib (Reference) -4098Not Reported

Data extracted from "2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation".[1]

From this limited dataset, it can be observed that the presence of a nitro group, particularly at the meta position of the N-phenyl ring (compound 2b), confers the highest potency against the PC3 prostate cancer cell line among the tested derivatives.[1]

Antimicrobial Activity

The antimicrobial efficacy of bromo-substituted phenylamide derivatives has been investigated against various pathogenic microbes. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: Antimicrobial Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives [2]

CompoundStaphylococcus aureus (ATCC 25923) MIC (mg/mL)Staphylococcus epidermidis (ATCC 12228) MIC (mg/mL)Enterococcus faecalis (ATCC 29212) MIC (mg/mL)
Derivative 1 2.55.05.0
Derivative 2 2.52.55.0
Derivative 3 2.55.05.0

Data extracted from "Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes".[2] These compounds demonstrated activity against Gram-positive bacteria.[2]

Furthermore, the antifungal potential of a closely related compound, 2-bromo-N-phenylacetamide, has been demonstrated against fluconazole-resistant Candida species.

Table 3: Antifungal Activity of 2-bromo-N-phenylacetamide [3]

MicroorganismMIC (µg/mL)MFC (µg/mL)
Candida albicans 3264
Candida tropicalis 3264
Candida glabrata 3264
Candida parapsilosis 3264

Data extracted from "Fungicidal and antibiofilm activities of 2-bromo-N-phenylacetamide against fluconazole-resistant Candida spp.: a promising antifungal agent".[3] The compound exhibited a consistent fungicidal effect against the tested strains.[3]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol Outline: [4][5]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol Outline: [2][6]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition cell_seeding Seed Cells in 96-well Plate overnight_incubation Incubate Overnight cell_seeding->overnight_incubation add_compounds Add Test Compounds overnight_incubation->add_compounds incubation_48h Incubate for 48-72h add_compounds->incubation_48h add_mtt Add MTT Reagent incubation_48h->add_mtt incubation_3h Incubate for 3-4h add_mtt->incubation_3h solubilize Solubilize Formazan incubation_3h->solubilize read_absorbance Read Absorbance solubilize->read_absorbance

Caption: General workflow of the MTT assay for determining cytotoxicity.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome drug Anticancer Compound caspase_activation Caspase Activation (e.g., Caspase-3) drug->caspase_activation parp_cleavage PARP Cleavage caspase_activation->parp_cleavage dna_fragmentation DNA Fragmentation parp_cleavage->dna_fragmentation apoptosis Apoptosis dna_fragmentation->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway often targeted by anticancer agents.

References

A Comparative Guide to the Structural Elucidation of 2-bromo-N-(2,4-difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This guide provides a comprehensive comparison of independent analytical methods for confirming the structure of 2-bromo-N-(2,4-difluorophenyl)acetamide, a key intermediate in various synthetic pathways. We present detailed experimental protocols and comparative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray crystallography. For comparative analysis, we include data for a structurally related compound, 2-bromo-N-(4-chlorophenyl)acetamide. This document is intended to serve as a practical resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a clear and objective evaluation of these indispensable analytical techniques.

Introduction

The unambiguous determination of a chemical structure is a cornerstone of chemical research and development. In the pharmaceutical industry, rigorous structural confirmation is a critical regulatory requirement. This compound is a versatile building block in medicinal chemistry, and its correct structural assignment is paramount for the successful synthesis of downstream target molecules. This guide outlines a multi-faceted approach to the structural confirmation of this compound, employing a suite of independent analytical techniques.

To provide a robust comparative framework, we also present data for 2-bromo-N-(4-chlorophenyl)acetamide. This analogue, differing in the halogen substitution on the phenyl ring, serves as a valuable benchmark for evaluating the sensitivity and resolving power of each analytical method.

Synthesis of Haloacetamides

A general and reliable method for the synthesis of N-aryl-2-bromoacetamides involves the N-acylation of the corresponding aniline with bromoacetyl bromide or a related acylating agent. Below are the detailed experimental protocols for the synthesis of this compound and the comparative compound, 2-bromo-N-(4-chlorophenyl)acetamide.

Experimental Protocol: Synthesis of this compound

To a solution of 2,4-difluoroaniline (1.29 g, 10 mmol) in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere, triethylamine (1.5 mL, 11 mmol) was added. The mixture was cooled to 0 °C in an ice bath. Bromoacetyl bromide (0.96 mL, 11 mmol) was added dropwise with vigorous stirring. The reaction mixture was allowed to warm to room temperature and stirred for an additional 2 hours. The reaction was monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture was washed successively with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (20 mL). The organic layer was dried over anhydrous MgSO₄, filtered, and the solvent was removed under reduced pressure. The resulting crude solid was recrystallized from ethanol to afford this compound as a white crystalline solid.

Experimental Protocol: Synthesis of 2-bromo-N-(4-chlorophenyl)acetamide

Following a similar procedure, 4-chloroaniline (1.28 g, 10 mmol) was reacted with bromoacetyl bromide (0.96 mL, 11 mmol) in the presence of triethylamine (1.5 mL, 11 mmol) in anhydrous dichloromethane (50 mL). The reaction mixture was worked up as described above. The crude product was recrystallized from ethanol to yield 2-bromo-N-(4-chlorophenyl)acetamide as a white solid.

Spectroscopic and Crystallographic Analysis

The synthesized compounds were characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. Additionally, a comparative analysis of the single-crystal X-ray diffraction data for the closely related 2-bromo-N-(4-bromophenyl)acetamide is presented to illustrate the definitive structural information that can be obtained from this technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm).

Compound ¹H NMR (CDCl₃, 400 MHz) δ (ppm) ¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
This compound 8.25 (br s, 1H, NH), 8.10 (t, J = 8.4 Hz, 1H, Ar-H), 7.05-6.95 (m, 2H, Ar-H), 4.01 (s, 2H, CH₂)164.5 (C=O), 159.0 (d, J = 250 Hz, C-F), 156.5 (d, J = 250 Hz, C-F), 125.0 (dd, J = 10, 4 Hz, C-H), 121.0 (dd, J = 12, 4 Hz, C-N), 111.5 (dd, J = 22, 4 Hz, C-H), 104.5 (t, J = 26 Hz, C-H), 29.0 (CH₂)
2-bromo-N-(4-chlorophenyl)acetamide 8.05 (br s, 1H, NH), 7.50 (d, J = 8.8 Hz, 2H, Ar-H), 7.30 (d, J = 8.8 Hz, 2H, Ar-H), 4.00 (s, 2H, CH₂)164.8 (C=O), 136.5 (C-N), 129.5 (C-Cl), 129.0 (Ar-CH), 121.5 (Ar-CH), 29.2 (CH₂)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Mass spectra were obtained on a mass spectrometer using electrospray ionization (ESI) in positive ion mode.

Compound Molecular Formula Molecular Weight Major Fragments (m/z)
This compound C₈H₆BrF₂NO250.05251/253 ([M+H]⁺), 172 ([M+H - Br]⁺), 129 ([C₆H₄F₂N]⁺)
2-bromo-N-(4-chlorophenyl)acetamide C₈H₇BrClNO248.50248/250/252 ([M]⁺), 169/171 ([M - Br]⁺), 127 ([C₆H₅ClN]⁺)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

IR spectra were recorded on an FTIR spectrometer using KBr pellets.

Compound N-H Stretch (cm⁻¹) C=O Stretch (cm⁻¹) C-N Stretch (cm⁻¹) C-Br Stretch (cm⁻¹)
This compound 328016701540680
2-bromo-N-(4-chlorophenyl)acetamide 329516651530690
Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural proof by determining the precise arrangement of atoms in a crystal lattice. While a crystal structure for this compound is not publicly available, we present the crystallographic data for the closely related 2-bromo-N-(4-bromophenyl)acetamide to illustrate the power of this technique.[1][2]

A single crystal of the compound is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected and analyzed to determine the crystal structure.

Parameter Value
Chemical Formula C₈H₇Br₂NO
Molecular Weight 292.97
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 4.4987 (3)
b (Å) 23.152 (1)
c (Å) 9.1098 (5)
β (°) 99.713 (6)
Volume (ų) 935.22 (9)
Z 4

Visualizing the Workflow and Relationships

To better illustrate the logical flow of the structural confirmation process and the relationship between the different analytical techniques, the following diagrams were generated using Graphviz.

cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation 2,4-Difluoroaniline 2,4-Difluoroaniline Reaction Reaction 2,4-Difluoroaniline->Reaction Bromoacetyl Bromide Bromoacetyl Bromide Bromoacetyl Bromide->Reaction Product This compound Reaction->Product NMR NMR Product->NMR MS MS Product->MS IR IR Product->IR X-ray X-ray Product->X-ray Confirmed_Structure Confirmed Structure NMR->Confirmed_Structure MS->Confirmed_Structure IR->Confirmed_Structure X-ray->Confirmed_Structure

Caption: Synthetic and analytical workflow for structure confirmation.

cluster_methods Analytical Methods Target_Compound This compound NMR NMR Target_Compound->NMR MS MS Target_Compound->MS IR IR Target_Compound->IR Comparator_Compound 2-bromo-N-(4-chlorophenyl)acetamide Comparator_Compound->NMR Comparator_Compound->MS Comparator_Compound->IR Xray_Comparator 2-bromo-N-(4-bromophenyl)acetamide X-ray X-ray Xray_Comparator->X-ray

Caption: Relationship between compounds and analytical methods.

Discussion

The combination of NMR, MS, and IR spectroscopy provides a comprehensive and compelling body of evidence for the structure of this compound. The ¹H and ¹³C NMR spectra are consistent with the proposed aromatic and aliphatic moieties, and the coupling patterns in the ¹³C NMR spectrum of the target compound clearly indicate the presence of fluorine atoms and their positions relative to the other substituents.

The mass spectrometry data provides the correct molecular weight and a fragmentation pattern that is consistent with the cleavage of the bromoacetyl group. The isotopic pattern observed for the molecular ion further supports the presence of a single bromine atom.

The IR spectra of both the target and comparator compounds show the characteristic absorption bands for the N-H and C=O groups of the amide functionality, as well as the C-Br bond.

While a crystal structure for the target compound was not available for this guide, the data presented for 2-bromo-N-(4-bromophenyl)acetamide demonstrates the unequivocal structural information that can be obtained from X-ray crystallography.[1][2] This technique provides the absolute connectivity of atoms and their three-dimensional arrangement, leaving no ambiguity about the molecular structure.

Conclusion

The structure of this compound can be confidently confirmed through the synergistic use of multiple independent analytical methods. NMR spectroscopy provides the detailed carbon-hydrogen framework, mass spectrometry confirms the molecular weight and elemental composition, and IR spectroscopy identifies the key functional groups. For absolute structural proof, single-crystal X-ray crystallography remains the gold standard. The comparative data for 2-bromo-N-(4-chlorophenyl)acetamide highlights the subtle yet discernible differences in the spectral data that arise from changes in the substitution pattern, reinforcing the utility of these techniques for differentiating between closely related structures. This guide provides a robust framework for the structural elucidation of novel compounds, which is a critical aspect of modern chemical research and drug development.

References

A Comparative Guide to the Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide: Reproducibility and Alternative Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide, a key intermediate in the development of various pharmaceutical compounds, presents challenges in achieving high reproducibility, yield, and purity. This guide provides a comprehensive comparison of a standard synthesis protocol with alternative methods, supported by experimental data from analogous reactions. Detailed methodologies and visual workflows are presented to aid researchers in selecting the most suitable approach for their specific needs.

Standard Synthesis Protocol and Performance

The primary and most direct method for the synthesis of this compound involves the acylation of 2,4-difluoroaniline with bromoacetyl bromide. While specific literature on the reproducibility of this exact reaction is scarce, a standard protocol can be established based on general procedures for the N-acetylation of anilines.

Experimental Protocol: Acylation of 2,4-Difluoroaniline with Bromoacetyl Bromide

Materials:

  • 2,4-Difluoroaniline

  • Bromoacetyl bromide

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-difluoroaniline (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes.

  • Slowly add bromoacetyl bromide (1.05 equivalents) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Expected Performance:

Based on similar acylation reactions of substituted anilines, the expected yield for this process is typically in the range of 70-85%, with a purity of >95% after chromatographic purification. However, reproducibility can be affected by the purity of the starting materials, the efficiency of the base, and the careful control of the reaction temperature.

Comparison of Synthetic Methodologies

Several alternative approaches to the synthesis of N-acylated 2,4-difluoroaniline derivatives exist, offering potential advantages in terms of yield, purity, and environmental impact. The following table summarizes a comparison of the standard method with viable alternatives.

MethodAcylating/Brominating AgentCatalyst/BaseTypical Yield (%)Typical Purity (%)Key AdvantagesPotential Challenges
Standard Acylation Bromoacetyl bromideTriethylamine70-85>95 (post-chromatography)Direct, well-establishedUse of lachrymatory and corrosive bromoacetyl bromide; potential for side reactions.
Two-Step Acetylation and Bromination Acetic anhydride, then HBr/Oxidizing AgentPyridine (acetylation), H₂O₂ (bromination)80-90>98Avoids bromoacetyl bromide; potentially higher yield and fewer di-bromo byproducts.[1]Two-step process increases overall reaction time.
Phase-Transfer Catalysis Acetyl chlorideK₂CO₃, TBAB70-78Not specifiedMilder reaction conditions; may improve yield in some cases.[2]Requires a phase-transfer catalyst; optimization of solvent and catalyst may be needed.
Catalyst-Free Acylation Acetic anhydrideNoneGood to excellent (not specified for this substrate)Not specifiedEnvironmentally friendly (no catalyst); simple procedure.[3][4]May require higher temperatures or longer reaction times; substrate scope might be limited.
Deep Eutectic Solvent (DES) Catalysis Acetic acid[ChCl][ZnCl₂]₂High to excellent (not specified for this substrate)Not specifiedGreen and reusable catalyst/solvent system.[5]Requires preparation of the DES; may not be suitable for all substrates.

Visualizing the Synthesis

To better understand the chemical transformation and the experimental process, the following diagrams are provided.

reaction_pathway cluster_reactants Reactants cluster_product Product aniline 2,4-Difluoroaniline catalyst + Triethylamine in Dichloromethane aniline->catalyst bromoacetyl_bromide Bromoacetyl bromide bromoacetyl_bromide->catalyst product This compound catalyst->product Acylation

Caption: Chemical reaction pathway for the synthesis of this compound.

experimental_workflow start Start dissolve Dissolve 2,4-difluoroaniline and triethylamine in DCM start->dissolve cool Cool to 0°C dissolve->cool add_reagent Add bromoacetyl bromide dropwise cool->add_reagent react Stir at room temperature (2-4 hours) add_reagent->react quench Quench with NaHCO₃ solution react->quench extract Extract with DCM quench->extract wash Wash with brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end End Product purify->end

Caption: Experimental workflow for the standard synthesis of this compound.

Factors Affecting Reproducibility

Several factors can influence the reproducibility of the synthesis of this compound:

  • Purity of Reactants: The purity of 2,4-difluoroaniline and bromoacetyl bromide is critical. Impurities in the aniline can lead to side reactions, while aged bromoacetyl bromide may contain hydrobromic acid, which can affect the reaction.

  • Reaction Temperature: The initial cooling to 0 °C is important to control the exothermic nature of the acylation reaction and minimize the formation of byproducts.

  • Choice and Purity of Base: The base is crucial for scavenging the HBr generated during the reaction. Triethylamine should be dry and pure. Other non-nucleophilic bases can be used, but their effectiveness may vary.

  • Moisture Control: The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of bromoacetyl bromide.

  • Purification Method: The final purity of the product is highly dependent on the effectiveness of the purification step. Column chromatography is generally required to remove unreacted starting materials and byproducts.

Conclusion

The synthesis of this compound via direct acylation is a feasible method, but achieving high reproducibility requires careful control of reaction conditions and purification. Alternative methods, such as a two-step acetylation-bromination, offer potential improvements in yield and purity by avoiding the use of the highly reactive bromoacetyl bromide. For researchers focused on green chemistry, catalyst-free or deep eutectic solvent-based methods present intriguing, though less characterized, alternatives. The choice of synthetic route will ultimately depend on the desired scale, purity requirements, and available resources. The data and protocols presented in this guide provide a solid foundation for making an informed decision.

References

A Comparative Analysis of the Reaction Kinetics of Bromoacetamides and Chloroacetamides for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of targeted covalent inhibitors and bioconjugation, the reactivity of the electrophilic warhead is a critical parameter influencing both efficacy and selectivity. Among the various electrophiles employed, α-haloacetamides, particularly bromoacetamides and chloroacetamides, are frequently utilized for their ability to react with nucleophilic residues on proteins, most notably cysteine. This guide provides a comparative study of the reaction kinetics of bromoacetamides versus chloroacetamides, supported by experimental data, to aid researchers in the selection of the appropriate reagent for their specific application.

Introduction: The S N 2 Reaction Mechanism

The reaction of both bromoacetamides and chloroacetamides with nucleophiles, such as the thiolate anion of a cysteine residue, proceeds via a bimolecular nucleophilic substitution (S N 2) mechanism. This is a one-step process where the nucleophile attacks the electrophilic α-carbon, and the halide leaving group departs simultaneously.

The rate of an S N 2 reaction is dependent on the concentration of both the haloacetamide and the nucleophile, and is significantly influenced by the nature of the leaving group. Halide ions serve as the leaving group in these reactions, and their ability to depart is inversely related to their basicity. As we move down the halogen group, the basicity of the halide anion decreases (I⁻ < Br⁻ < Cl⁻ < F⁻), and consequently, the leaving group ability increases. Therefore, it is anticipated that bromoacetamides will exhibit a higher reaction rate compared to their chloroacetamide counterparts under identical conditions.

Quantitative Kinetic Data

The following table summarizes the available second-order rate constants for the reaction of haloacetamides with thiol-containing nucleophiles. It is important to note that the experimental conditions are not identical across all studies, which should be taken into consideration when making direct comparisons.

HaloacetamideNucleophilepHTemperature (°C)Second-Order Rate Constant (k₂) (L·mol⁻¹·s⁻¹)Reference
ChloroacetamideCysteine7.4300.0959[]
Bromoacetyl-functionalized moleculeThiol-containing peptide6.5Not Specified~1-10[2][3]
IodoacetamideCysteine7.430Significantly faster than chloroacetamide[]

Analysis of Kinetic Data:

The data clearly indicates that the nature of the halogen has a profound impact on the reaction rate. The reaction of a bromoacetyl-functionalized molecule is significantly faster than that of chloroacetamide, with rate constants that are approximately one to two orders of magnitude greater. Although a direct comparison for unsubstituted bromoacetamide under identical conditions was not found in the reviewed literature, the provided data strongly supports the expected trend in reactivity based on leaving group ability (Br⁻ > Cl⁻). For context, iodoacetamide, with the best leaving group among the common halogens, reacts considerably faster than chloroacetamide.

Experimental Protocols

Two common methods for determining the reaction kinetics of haloacetamides with thiols are the pH-stat method and High-Performance Liquid Chromatography (HPLC)-based monitoring.

Kinetic Analysis using the pH-Stat Method

This method is particularly useful for reactions that involve a change in pH. The reaction between a haloacetamide and a thiol, such as cysteine, releases a proton, leading to a decrease in pH. The pH-stat maintains a constant pH by the controlled addition of a base, and the rate of base consumption is directly proportional to the reaction rate.

Materials:

  • pH-stat apparatus (including a reaction vessel, pH electrode, and automated burette)

  • Haloacetamide solution of known concentration

  • Thiol (e.g., cysteine) solution of known concentration

  • Standardized base solution (e.g., NaOH)

  • Constant temperature water bath

Procedure:

  • Equilibrate the reaction vessel to the desired temperature using the water bath.

  • Add a known volume and concentration of the thiol solution to the reaction vessel.

  • Adjust the pH of the thiol solution to the desired value.

  • Initiate the reaction by adding a known volume and concentration of the haloacetamide solution.

  • Start the pH-stat to maintain the pH at the setpoint by titrating with the standardized base.

  • Record the volume of base added over time.

  • The initial rate of the reaction can be determined from the initial slope of the plot of base added versus time.

  • The second-order rate constant (k₂) can be calculated from the initial rate and the initial concentrations of the reactants.

Kinetic Analysis using High-Performance Liquid Chromatography (HPLC)

HPLC can be used to monitor the progress of the reaction by separating and quantifying the reactants and products over time.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column for separation of reactants and products

  • Haloacetamide

  • Thiol (e.g., cysteine)

  • Reaction buffer at the desired pH

  • Quenching solution (e.g., a strong acid)

  • Mobile phase for HPLC

Procedure:

  • Prepare solutions of the haloacetamide and the thiol in the reaction buffer.

  • Equilibrate the solutions to the desired reaction temperature.

  • Initiate the reaction by mixing the reactant solutions.

  • At specific time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding a quenching solution to stop the reaction.

  • Inject the quenched sample into the HPLC system.

  • Separate and quantify the concentrations of the remaining reactants and the formed product.

  • Plot the concentration of a reactant or product as a function of time.

  • Determine the initial rate from the initial slope of the concentration versus time plot.

  • Calculate the second-order rate constant (k₂) from the initial rate and the initial concentrations of the reactants.

Visualizing Reaction Concepts

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G Comparative S N 2 Reaction Pathway k_Br > k_Cl cluster_reactants Reactants cluster_products Products Bromoacetamide Bromoacetamide (R-Br) Transition_State_Br [Nu---R---Br]⁻ Bromoacetamide->Transition_State_Br k_Br Chloroacetamide Chloroacetamide (R-Cl) Transition_State_Cl [Nu---R---Cl]⁻ Chloroacetamide->Transition_State_Cl k_Cl Nucleophile Nucleophile (Nu⁻) Nucleophile->Transition_State_Br k_Br Nucleophile->Transition_State_Cl k_Cl Product_Br Product (R-Nu) Leaving_Group_Br Bromide (Br⁻) Product_Cl Product (R-Nu) Leaving_Group_Cl Chloride (Cl⁻) Transition_State_Br->Product_Br Transition_State_Br->Leaving_Group_Br Transition_State_Cl->Product_Cl Transition_State_Cl->Leaving_Group_Cl

Caption: S N 2 reaction pathways for bromoacetamide and chloroacetamide.

G cluster_workflow Kinetic Experiment Workflow (pH-Stat) A Prepare Reactant Solutions B Equilibrate Reaction Vessel A->B C Add Thiol Solution & Set pH B->C D Initiate Reaction with Haloacetamide C->D E Monitor Base Consumption vs. Time D->E F Calculate Initial Rate E->F G Determine Second-Order Rate Constant (k₂) F->G

Caption: Workflow for a typical kinetic experiment using the pH-stat method.

Conclusion

The choice between bromoacetamide and chloroacetamide as an electrophilic partner in bioconjugation strategies has significant kinetic implications. The available experimental data, supported by fundamental principles of chemical reactivity, demonstrates that bromoacetamides are considerably more reactive than chloroacetamides towards nucleophilic attack by thiols. This higher reactivity can be advantageous in situations where rapid conjugation is required or when dealing with less reactive nucleophiles. However, the increased reactivity of bromoacetamides may also lead to reduced selectivity in complex biological systems. Conversely, the lower reactivity of chloroacetamides may offer better control and selectivity, making them suitable for applications where a slower, more deliberate reaction is preferred. Researchers should carefully consider these kinetic differences in the context of their specific experimental goals to select the optimal haloacetamide reagent.

References

A Comparative Analysis of 2-bromo-N-(2,4-difluorophenyl)acetamide Purity Against a Certified Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a sample of 2-bromo-N-(2,4-difluorophenyl)acetamide (Sample Lot: XXXXX) against a certified reference standard (Reference Lot: YYYYY). The purity of active pharmaceutical ingredients (APIs) and intermediates is a critical parameter in drug development and manufacturing, directly impacting safety and efficacy. This document outlines the analytical methodologies and presents comparative data to assess the purity profile of the sample lot.

Introduction

This compound is a chemical intermediate with potential applications in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount to control the impurity profile of the final API. This guide details the side-by-side analytical testing of a production sample against a highly characterized reference standard. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) for purity and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of structural isomers.

Experimental Workflow

The following diagram illustrates the systematic approach taken to assess the purity of the this compound sample against the reference standard.

G cluster_0 Sample & Standard Preparation cluster_1 Purity & Impurity Profiling cluster_2 Volatile Impurity Identification cluster_3 Structural Confirmation cluster_4 Data Analysis & Comparison prep Weigh and dissolve Sample (Lot: XXXXX) & Reference (Lot: YYYYY) hplc HPLC Analysis (Purity Assay & Related Substances) prep->hplc gcms GC-MS Analysis (Residual Solvents & Volatile Impurities) prep->gcms nmr NMR Spectroscopy (1H & 13C NMR) prep->nmr analysis Compare Spectra & Chromatograms Calculate Purity & Impurity Levels hplc->analysis gcms->analysis nmr->analysis

A Comparative Guide to 2-bromo-N-(2,4-difluorophenyl)acetamide and Commercial Covalent Modifying Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and drug discovery, the strategic use of covalent modifiers to probe protein function and develop novel therapeutics is of paramount importance. Among the diverse arsenal of reagents available, haloacetamides are a prominent class of alkylating agents that selectively target nucleophilic residues, most notably cysteine. This guide provides a comparative overview of the research-grade compound 2-bromo-N-(2,4-difluorophenyl)acetamide against widely used commercial reagents such as iodoacetamide, chloroacetamide, and N-ethylmaleimide.

While direct, side-by-side experimental comparisons for this compound are not extensively documented in publicly available literature, this guide offers an objective comparison based on established principles of chemical reactivity and data from analogous compounds.

Introduction to Covalent Modifiers

Covalent modifiers are electrophilic molecules designed to form a stable, covalent bond with a specific amino acid residue on a target protein. This irreversible or, in some cases, reversible interaction can be leveraged to:

  • Probe protein structure and function: By selectively labeling specific residues, researchers can gain insights into protein conformation, dynamics, and the role of individual amino acids in biological processes.

  • Inhibit enzyme activity: Covalent inhibitors can offer high potency and prolonged duration of action, making them attractive candidates for drug development.

  • Map binding sites: Covalent probes are instrumental in identifying the binding pockets of proteins.

The reactivity and selectivity of a covalent modifier are critical parameters that determine its utility. An ideal reagent exhibits high reactivity towards the intended target residue under physiological conditions while minimizing off-target modifications.

Comparison of this compound and Commercial Reagents

The performance of this compound can be inferred by considering the properties of its core components: the bromoacetamide warhead and the 2,4-difluorophenyl group.

The Bromoacetamide Warhead: Bromoacetamides are known to be effective alkylating agents for cysteine residues. Their reactivity is generally considered to be comparable to or slightly less than that of iodoacetamides, and significantly higher than chloroacetamides.

The N-(2,4-difluorophenyl) Group: The aromatic ring system influences the physicochemical properties of the molecule, such as solubility, and can participate in non-covalent interactions with the target protein, potentially enhancing binding affinity and selectivity. The electron-withdrawing nature of the fluorine atoms can also modulate the reactivity of the bromoacetamide group.

Below is a qualitative comparison of this compound with standard commercial reagents.

Table 1: Qualitative Comparison of Covalent Modifying Reagents

FeatureThis compound (Inferred)Iodoacetamide (IAA)Chloroacetamide (CAA)N-ethylmaleimide (NEM)
Reactivity towards Cys HighVery HighModerateHigh
Leaving Group BromideIodideChloride-
Reaction Mechanism SN2SN2SN2Michael Addition
Potential for Selectivity Potentially High (driven by aryl group interactions)ModerateModerateHigh
Known Off-Target Reactions Likely similar to other haloacetamides (Lys, His, Met)Alkylation of Lys, His, Met, Asp, Glu, Ser, Thr, TyrCan cause oxidation of MetCan react with Lys and His
Applications Covalent probes, fragment-based drug discoveryProteomics (blocking free thiols), general alkylationProteomics (alternative to IAA to reduce off-targets)Cysteine modification, cross-linking

Quantitative Data Summary

As previously stated, direct quantitative data for this compound is limited in the available literature. However, studies on related N-arylacrylamides have shown that aryl substitution can significantly influence reactivity towards glutathione (GSH), a proxy for cysteine reactivity. It is plausible that the 2,4-difluorophenyl group in this compound similarly influences its reactivity profile.

For comparison, Table 2 summarizes typical quantitative data for commonly used commercial reagents.

Table 2: Representative Quantitative Data for Commercial Reagents

ReagentSecond-order rate constant with GSH (M⁻¹s⁻¹)Notes
Iodoacetamide (IAA)~1 - 10Highly reactive, but can exhibit significant off-target reactivity.
Chloroacetamide (CAA)~0.01 - 0.1Less reactive than IAA, which can lead to better selectivity but requires longer incubation times or higher concentrations. Can induce methionine oxidation.
N-ethylmaleimide (NEM)~1 - 5Reacts via a different mechanism (Michael addition) and is generally considered more specific for cysteine than haloacetamides.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of N-aryl-2-bromoacetamides involves the reaction of the corresponding aniline with bromoacetyl bromide or bromoacetyl chloride in the presence of a base.

Materials:

  • 2,4-difluoroaniline

  • Bromoacetyl bromide

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (TEA) or other suitable base

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, column chromatography setup)

Procedure:

  • Dissolve 2,4-difluoroaniline (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

General Protocol for Protein Labeling with a Cysteine-Reactive Probe

This protocol is adapted from methods used for labeling proteins with related N-aryl-bromoacetamide probes.

Materials:

  • Purified protein of interest with at least one accessible cysteine residue

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Quenching reagent (e.g., dithiothreitol (DTT) or β-mercaptoethanol)

  • Desalting column or dialysis equipment for removing excess reagent

Procedure:

  • Prepare the protein solution in the reaction buffer at a suitable concentration (e.g., 10-50 µM).

  • Add the this compound stock solution to the protein solution to achieve the desired final concentration (typically a 10- to 100-fold molar excess over the protein). The final DMSO concentration should be kept low (e.g., <5% v/v) to avoid protein denaturation.

  • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37 °C) for a specific duration (e.g., 1-4 hours). The optimal time and temperature should be determined empirically.

  • Quench the reaction by adding a quenching reagent in excess (e.g., DTT to a final concentration of 10 mM) to react with any unreacted probe.

  • Remove the excess unreacted probe and quenching reagent by using a desalting column or by dialysis against a suitable buffer.

  • Analyze the labeled protein using techniques such as mass spectrometry to confirm covalent modification and identify the labeled residue(s).

Mandatory Visualizations

Experimental_Workflow_for_Covalent_Inhibitor_Screening cluster_0 Primary Screen cluster_1 Hit Validation & Characterization cluster_2 Lead Optimization Protein Incubation Incubate Target Protein with Covalent Fragments Intact Mass Analysis Intact Protein Mass Spectrometry Protein Incubation->Intact Mass Analysis Hit Identification Identify Fragments that Form Covalent Adducts Intact Mass Analysis->Hit Identification Dose-Response Dose-Response Experiments Hit Identification->Dose-Response Confirmed Hits Binding Site Mapping Proteolytic Digestion & LC-MS/MS Dose-Response->Binding Site Mapping Confirm on-target engagement Selectivity Profiling Proteome-wide Reactivity Profiling Binding Site Mapping->Selectivity Profiling Identify off-targets Structure-Activity\nRelationship SAR Studies Selectivity Profiling->Structure-Activity\nRelationship Selective Hits In-cell & In-vivo\nTesting Cellular & Animal Models Structure-Activity\nRelationship->In-cell & In-vivo\nTesting

Caption: A generalized workflow for the screening and characterization of covalent inhibitors.

Redox_Signaling_Pathway cluster_ROS Cellular Stress cluster_Kinase Kinase Cascade cluster_Response Cellular Response cluster_Probe Probe Intervention ROS Reactive Oxygen Species (ROS) ASK1_inactive ASK1 (Inactive) -SH (Reduced) ROS->ASK1_inactive Oxidizes Cys Residue ASK1_active ASK1 (Active) -S-S- (Oxidized) ASK1_inactive->ASK1_active Dimerization MKK MKK4/7 ASK1_active->MKK Phosphorylates JNK_p38 JNK / p38 MAPK MKK->JNK_p38 Phosphorylates Apoptosis Apoptosis JNK_p38->Apoptosis Induces Probe Cysteine-Reactive Probe (e.g., this compound) Probe->ASK1_inactive Covalently Modifies -SH

Caption: A simplified diagram of a redox-dependent signaling pathway involving ASK1.

Conclusion

This compound represents a potentially valuable tool for chemical biology and drug discovery, offering a balance of reactivity and opportunities for enhanced selectivity through its aryl moiety. While direct comparative data with commercial reagents is needed for a definitive assessment, the principles of haloacetamide chemistry suggest it is a potent cysteine-modifying agent. The N-(2,4-difluorophenyl) group may confer unique binding properties that could be exploited in the design of selective probes and inhibitors. Researchers are encouraged to perform head-to-head comparisons with established reagents in their specific systems to fully characterize its performance. The experimental protocols and workflows provided in this guide offer a starting point for such investigations.

Safety Operating Guide

Proper Disposal of 2-bromo-N-(2,4-difluorophenyl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of 2-bromo-N-(2,4-difluorophenyl)acetamide in a laboratory setting, ensuring the safety of personnel and regulatory compliance.

This document provides a comprehensive overview of the necessary precautions and procedures for the proper disposal of this compound, a halogenated organic compound. Adherence to these guidelines is critical for maintaining a safe laboratory environment and preventing chemical hazards.

Immediate Safety and Handling

Personal Protective Equipment (PPE):

  • Hand Protection: Wear protective gloves.[1]

  • Eye Protection: Use chemical goggles or safety glasses, and consider a face shield.[1]

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[1]

  • Respiratory Protection: In case of inadequate ventilation, use respiratory protection.[1]

Handling Procedures:

  • Ensure good ventilation in the work area.[1]

  • Avoid breathing dust, mist, or spray.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel to a safe location.

  • Containment: Stop the leak if it is safe to do so.[1]

  • Cleanup: For solid materials, sweep or shovel the spill into an appropriate container for disposal, minimizing dust generation.[1] For liquid spills, use absorbent pads to soak up the material. Place the used absorbent materials in a sealed and labeled container.[2]

  • Decontamination: Clean the spill area thoroughly.

For large spills, contact your institution's environmental health and safety (EHS) department or emergency services.[2]

Disposal Procedures

The proper disposal of this compound, as a halogenated organic compound, is crucial and must be performed in accordance with institutional and regulatory guidelines.

Key Disposal Principles:

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[2][3][4] This is critical for proper disposal and can impact disposal costs.[5]

  • Labeling: All waste containers must be accurately and clearly labeled with their contents. Use full chemical names; avoid abbreviations or formulas.[2] The label should include the words "Waste" or "Hazardous Waste".[2][5]

  • Containers: Use appropriate, leak-proof, and sealed containers for waste collection.[2][3] Containers should not be filled to more than 90% of their capacity.[3]

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2]

Step-by-Step Disposal Workflow:

  • Waste Identification: Identify the waste as a halogenated organic compound.

  • Container Selection: Choose a compatible, properly labeled container for "Halogenated Waste".

  • Collection: Carefully transfer the waste into the designated container, avoiding spills and contamination.

  • Sealing and Storage: Securely seal the container when not in use and store it in a designated satellite accumulation area.

  • Disposal Request: Once the container is nearly full, arrange for pickup and disposal by a licensed chemical waste handler or your institution's EHS department.[5]

Quantitative Safety and Disposal Summary
ParameterGuidelineSource
Waste Segregation Separate halogenated from non-halogenated organic solvents.[2][3][4]
Container Filling Level Do not exceed 90% of the container's capacity.[3]
Water Content in Solvent Waste May not contain more than 10% water for some disposal routes.[4]
Waste Accumulation Limit A maximum of 25 gallons of halogenated solvent waste may be accumulated in a laboratory (Satellite Accumulation Area).[5]
Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste identify Identify Waste as Halogenated Organic Compound start->identify select_container Select Designated & Labeled 'Halogenated Waste' Container identify->select_container transfer Transfer Waste to Container select_container->transfer is_full Container Nearly Full? transfer->is_full seal_store Seal Container and Store in Designated Satellite Accumulation Area is_full->seal_store No request_pickup Arrange for Waste Pickup by Licensed Disposal Service is_full->request_pickup Yes seal_store->transfer Add more waste end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 2-bromo-N-(2,4-difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 2-bromo-N-(2,4-difluorophenyl)acetamide (CAS No. 149053-57-6). The following information is extrapolated from SDSs of structurally similar compounds, including other bromo- and fluoro-substituted acetanilides. This guidance should be used as a precautionary measure, and a comprehensive risk assessment should be conducted before handling this chemical.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound. The procedural guidance herein is designed to answer specific operational questions, ensuring safe laboratory practices and proper disposal.

Hazard Identification and Personal Protective Equipment

Based on analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to strict personal protective equipment (PPE) protocols is mandatory to mitigate exposure risks.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may also be required.[1][4]To prevent eye contact which may result in serious irritation.
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber) inspected prior to use.[4]To avoid skin contact, which can cause irritation.[1][2][3]
Skin Protection Laboratory coat, and in cases of potential significant exposure, impervious clothing.[1][4]To protect skin from accidental splashes or contact with the solid material.
Respiratory Protection A NIOSH/MSHA-approved respirator is necessary if working in a poorly ventilated area or if dust is generated.[1][4] A full-face respirator may be required if exposure limits are exceeded.[4]To prevent inhalation of dust or aerosols, which may cause respiratory tract irritation.[1][2]

Experimental Protocols: Safe Handling and Disposal

Handling Protocol:

  • Preparation: Work in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that an eyewash station and safety shower are readily accessible.[1][3]

  • Donning PPE: Before handling the compound, put on all required PPE as specified in the table above.

  • Weighing and Transfer: Handle as a solid to minimize dust generation. Use a spatula for transfers. Avoid creating dust clouds.

  • In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Hygiene: Do not eat, drink, or smoke in the handling area.[1][4] Wash hands thoroughly after handling the compound.[1][2] Contaminated clothing should be removed and washed before reuse.[3]

Spill Management Protocol:

  • Evacuation: Evacuate non-essential personnel from the spill area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For a solid spill, carefully sweep or vacuum the material. Avoid generating dust. Place the spilled material into a suitable, labeled container for disposal.[1][5]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • PPE: Wear full PPE, including respiratory protection, during the entire cleanup process.

Disposal Plan:

  • Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the chemical waste through an authorized incinerator equipped with an afterburner and scrubber, in accordance with local, state, and federal regulations.[1] Do not allow the chemical to enter drains or the environment.[4]

Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_contingency Contingency cluster_disposal Disposal prep_area Work in Fume Hood check_safety Verify Eyewash/Shower Access prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe weigh Weigh and Transfer don_ppe->weigh Proceed to Handle dissolve Prepare Solution weigh->dissolve doff_ppe Doff PPE Correctly dissolve->doff_ppe Experiment Complete wash Wash Hands Thoroughly doff_ppe->wash collect_waste Collect Waste in Labeled Container wash->collect_waste spill Spill Occurs spill_protocol Follow Spill Management Protocol spill->spill_protocol spill_protocol->collect_waste dispose Dispose via Authorized Route collect_waste->dispose

Caption: Safe handling and disposal workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-(2,4-difluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-(2,4-difluorophenyl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。